4-(4-Nitrophenoxy)pyridine
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-(4-nitrophenoxy)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O3/c14-13(15)9-1-3-10(4-2-9)16-11-5-7-12-8-6-11/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNLPFSUCTGPURU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10659427 | |
| Record name | 4-(4-Nitrophenoxy)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10659427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4783-83-9 | |
| Record name | 4-(4-Nitrophenoxy)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10659427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4-(4-Nitrophenoxy)pyridine
Abstract
This technical guide provides a comprehensive overview of the synthesis of 4-(4-nitrophenoxy)pyridine, a key intermediate in the development of various pharmacologically active compounds. The primary focus is on the nucleophilic aromatic substitution (SNAr) pathway, a robust and widely adopted method for this transformation. This document will delve into the mechanistic underpinnings of the reaction, provide a detailed, field-tested experimental protocol, and offer insights into the critical parameters that govern reaction success. The content is tailored for researchers, scientists, and drug development professionals, aiming to equip them with the necessary knowledge to confidently execute and optimize this synthesis.
Introduction: The Significance of this compound
This compound serves as a crucial building block in medicinal chemistry and materials science. Its structure, featuring a pyridine ring linked to a nitrophenoxy moiety, imparts unique electronic and steric properties that are leveraged in the design of novel molecules with diverse applications. For instance, derivatives of this compound have been explored as intermediates in the synthesis of potential anticancer agents.[1] The nitro group can be readily reduced to an amine, providing a handle for further functionalization and the introduction of pharmacophores.[2][3][4][5][6] Understanding the efficient synthesis of this scaffold is therefore of paramount importance for advancing research in these fields.
The Core Synthesis Pathway: Nucleophilic Aromatic Substitution (SNAr)
The most prevalent and efficient method for synthesizing this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This pathway involves the reaction of a halopyridine, typically 4-chloropyridine or 4-fluoropyridine, with 4-nitrophenol in the presence of a base.[7][8][9]
Mechanistic Rationale: Why SNAr Works
The SNAr mechanism is a two-step addition-elimination process.[10] The key to the success of this reaction lies in the electronic properties of the pyridine ring and the nature of the leaving group.
-
Activation of the Pyridine Ring: The electron-withdrawing nitrogen atom in the pyridine ring makes the carbon atoms at the 2- and 4-positions (ortho and para) electron-deficient and thus susceptible to nucleophilic attack.[8][9]
-
Formation of the Meisenheimer Complex: The reaction is initiated by the attack of the 4-nitrophenoxide ion (generated in situ by the deprotonation of 4-nitrophenol by a base) on the carbon atom bearing the halogen. This addition step forms a resonance-stabilized intermediate known as a Meisenheimer complex. The negative charge in this intermediate can be delocalized onto the electronegative nitrogen atom of the pyridine ring, which significantly stabilizes it.[8]
-
Elimination of the Leaving Group: In the second step, the leaving group (halide ion) is expelled, and the aromaticity of the pyridine ring is restored, yielding the final product, this compound. The rate of this reaction is often influenced by the nature of the leaving group, with fluoride being an excellent leaving group in SNAr reactions.[10]
The overall reaction can be visualized as follows:
This reaction is analogous to the well-known Williamson ether synthesis, which also proceeds via a nucleophilic substitution mechanism.[11][12][13][14] However, the aromatic nature of the pyridine ring dictates the SNAr pathway rather than the SN2 mechanism typically observed in the Williamson synthesis with alkyl halides.[12][13]
Detailed Experimental Protocol
This protocol is a robust and reproducible method for the laboratory-scale synthesis of this compound.
Materials and Reagents
| Reagent | Formula | M.W. ( g/mol ) | Amount | Moles |
| 4-Chloropyridine hydrochloride | C₅H₄ClN·HCl | 150.00 | 1.50 g | 10.0 mmol |
| 4-Nitrophenol | C₆H₅NO₃ | 139.11 | 1.39 g | 10.0 mmol |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 3.46 g | 25.0 mmol |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 20 mL | - |
Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-chloropyridine hydrochloride (1.50 g, 10.0 mmol), 4-nitrophenol (1.39 g, 10.0 mmol), and potassium carbonate (3.46 g, 25.0 mmol).
-
Solvent Addition: Add 20 mL of N,N-dimethylformamide (DMF) to the flask.
-
Reaction: Stir the mixture at 120 °C for 6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexane (e.g., 1:1) as the eluent.
-
Workup: After the reaction is complete, cool the mixture to room temperature and pour it into 100 mL of ice-cold water.
-
Product Isolation: A solid precipitate will form. Collect the solid by vacuum filtration and wash it thoroughly with water.
-
Purification: The crude product can be purified by recrystallization from ethanol or a mixture of ethanol and water to afford this compound as a pale-yellow solid.
-
Drying: Dry the purified product in a vacuum oven at 50 °C.
Characterization Data
| Property | Value |
| Appearance | Pale-yellow solid |
| Yield | Typically 85-95% |
| Melting Point | 108-110 °C |
| ¹H NMR (CDCl₃, 400 MHz) | δ 8.65 (d, 2H), 8.25 (d, 2H), 7.10 (d, 2H), 7.05 (d, 2H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 164.2, 159.8, 151.0, 144.5, 126.0, 120.5, 110.8 |
Critical Experimental Parameters and Causality
The success of the this compound synthesis is contingent upon several key experimental parameters. Understanding the "why" behind these choices is crucial for troubleshooting and optimization.
Choice of Base
-
Rationale: A base is required to deprotonate the 4-nitrophenol, generating the more nucleophilic phenoxide ion. Potassium carbonate (K₂CO₃) is a common and effective choice due to its moderate basicity and good solubility in polar aprotic solvents like DMF. Stronger bases like sodium hydride (NaH) can also be used, but they are more hazardous and may lead to side reactions.
Choice of Solvent
-
Rationale: Polar aprotic solvents such as DMF or dimethyl sulfoxide (DMSO) are ideal for SNAr reactions.[11] These solvents can effectively solvate the potassium cation, leaving the phenoxide anion relatively "naked" and highly reactive. Furthermore, their high boiling points allow the reaction to be conducted at elevated temperatures, which accelerates the reaction rate.
Reaction Temperature
-
Rationale: The reaction is typically heated to increase the rate of reaction. A temperature of 120 °C is a good starting point for the reaction between 4-chloropyridine and 4-nitrophenol. The optimal temperature may vary depending on the specific substrates and solvent used.
Leaving Group
-
Rationale: While 4-chloropyridine is commonly used, 4-fluoropyridine can be a superior substrate in some cases. The high electronegativity of fluorine makes the attached carbon more electrophilic, and the fluoride ion is a good leaving group in the context of SNAr reactions.[10]
Visualization of the Synthesis Pathway
The following diagram illustrates the key steps in the synthesis of this compound.
Conclusion
The synthesis of this compound via nucleophilic aromatic substitution is a highly efficient and reliable method. By carefully selecting the appropriate base, solvent, and reaction temperature, researchers can consistently achieve high yields of the desired product. This guide has provided a detailed protocol and a thorough explanation of the underlying chemical principles, empowering scientists to confidently utilize this important synthetic transformation in their research and development endeavors.
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- Effective Catalytic Reduction of 4-Nitrophenol to 4-Aminophenol over Etched Halloysite Nanotubes@α-Ni(OH)2.
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An In-Depth Technical Guide to the Structure of 4-(4-Nitrophenoxy)pyridine
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the molecular structure, spectroscopic profile, synthesis, and reactivity of 4-(4-Nitrophenoxy)pyridine. Designed for professionals in chemical research and drug development, this document synthesizes foundational knowledge with practical insights to facilitate its application in the laboratory.
Introduction to this compound: A Molecule of Interest
This compound is a diaryl ether distinguished by a pyridine ring linked to a 4-nitrophenyl group through an oxygen atom. This structural arrangement, combining an electron-deficient pyridine ring with an electron-withdrawing nitro-substituted phenyl ring, imparts a unique electronic character that makes it a valuable scaffold in medicinal chemistry and materials science. The pyridine and dihydropyridine systems are foundational in drug design, appearing in numerous therapeutic agents due to their significant influence on pharmacological activity.[1] Pyridine derivatives are integral to the synthesis of a wide range of pharmaceuticals, including antibacterial, anticancer, and anti-inflammatory drugs.[2] The phenoxypyridine motif, in particular, is a bioisostere of diaryl ethers and has been incorporated into various bioactive molecules to enhance their biological activities.[3]
Molecular Structure and Identification
The fundamental architecture of this compound is key to understanding its chemical behavior and potential applications.
Core Structural Features
The molecule consists of a pyridine ring ether-linked at its C4 position to the oxygen of a 4-nitrophenol. The IUPAC name for this compound is this compound.
| Identifier | Value | Source |
| CAS Number | 4783-83-9 | [4] |
| Molecular Formula | C₁₁H₈N₂O₃ | [5] |
| Molecular Weight | 216.19 g/mol | [5] |
| SMILES | O=N(=O)c1ccc(Oc2ccncc2)cc1 | [3] |
| InChI Key | WNLPFSUCTGPURU-UHFFFAOYSA-N | [6] |
Conformational Analysis
Caption: Figure 1: 2D representation of this compound.
Spectroscopic Characterization
Spectroscopic analysis is fundamental to confirming the identity and purity of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on both the pyridine and the nitrophenyl rings.
-
Pyridine Protons: The protons at the 2 and 6 positions (α to the nitrogen) will appear as a doublet downfield, typically in the range of δ 8.0-8.5 ppm, due to the deshielding effect of the nitrogen atom. The protons at the 3 and 5 positions (β to the nitrogen) will appear as another doublet further upfield, likely around δ 6.8-7.2 ppm.
-
Nitrophenyl Protons: The four protons on the 4-nitrophenyl ring will exhibit an AA'BB' system. The protons ortho to the nitro group (and meta to the ether linkage) will appear as a doublet downfield (around δ 8.2-8.4 ppm) due to the strong electron-withdrawing nature of the nitro group. The protons meta to the nitro group (and ortho to the ether linkage) will appear as a doublet at a slightly higher field (around δ 7.0-7.3 ppm).
-
-
¹³C NMR: The carbon NMR spectrum will provide information on the carbon skeleton.
-
Pyridine Carbons: The carbon atom attached to the oxygen (C4) will be significantly deshielded. The carbons adjacent to the nitrogen (C2 and C6) will also be downfield, typically around 150 ppm.[7] The C3 and C5 carbons will appear at a higher field, around 124 ppm.[7]
-
Nitrophenyl Carbons: The carbon attached to the nitro group will be deshielded, as will the carbon attached to the ether oxygen. The other aromatic carbons will appear in the typical aromatic region of δ 110-160 ppm. Quaternary carbons, those not attached to any protons, will generally show weaker signals.[8]
-
Infrared (FTIR) Spectroscopy
The FTIR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
-
Aromatic C-H Stretching: Peaks above 3000 cm⁻¹.
-
C=C and C=N Stretching: A series of bands in the 1450-1640 cm⁻¹ region, characteristic of the pyridine and benzene rings.[9]
-
Nitro Group (NO₂) Stretching: Two strong absorption bands are expected for the asymmetric and symmetric stretching of the nitro group, typically around 1520 cm⁻¹ and 1340 cm⁻¹, respectively.[10]
-
C-O-C (Aryl Ether) Stretching: A strong band for the asymmetric C-O-C stretch is expected in the 1200-1275 cm⁻¹ region, and a weaker symmetric stretching band around 1020-1075 cm⁻¹.
Mass Spectrometry (MS)
Electron impact mass spectrometry will likely show a prominent molecular ion peak (M⁺) at m/z 216. The fragmentation pattern will be influenced by the stability of the resulting ions and neutral fragments.
-
Initial Fragmentation: Cleavage of the ether bond is a likely initial fragmentation pathway. This could lead to the formation of a 4-nitrophenoxy radical and a pyridinium cation (m/z 78) or a 4-nitrophenyl cation and a 4-oxypyridine radical.
-
Loss of NO₂: Another common fragmentation for nitroaromatic compounds is the loss of the nitro group (NO₂, 46 Da) or a nitro radical (•NO₂, 46 Da), followed by the loss of CO.
Synthesis and Reactivity
Understanding the synthesis and reactivity of this compound is crucial for its practical application and for the design of new derivatives.
Synthetic Pathway: Nucleophilic Aromatic Substitution
A common and efficient method for the synthesis of diaryl ethers is the Ullmann condensation or a related nucleophilic aromatic substitution (SₙAr) reaction.[11] For this compound, a plausible and widely used approach involves the reaction of a 4-halopyridine with 4-nitrophenol in the presence of a base.
General Protocol: Synthesis via Nucleophilic Aromatic Substitution
-
Reactants: 4-Chloropyridine hydrochloride and 4-nitrophenol are the typical starting materials. The hydrochloride salt of 4-chloropyridine is often used due to the instability of the free base.[12]
-
Base: A strong base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), is used to deprotonate the 4-nitrophenol, forming the more nucleophilic phenoxide.
-
Solvent: A polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), is typically used to facilitate the reaction.
-
Temperature: The reaction is generally heated to promote the substitution. Temperatures can range from 80 °C to 150 °C depending on the specific reactants and solvent.
-
Work-up: After the reaction is complete, the mixture is typically cooled, diluted with water, and the product is extracted with an organic solvent like ethyl acetate. The organic layer is then washed, dried, and the solvent is evaporated to yield the crude product, which can be further purified by recrystallization or column chromatography.
Caption: Figure 2: A generalized workflow for the synthesis of this compound.
Key Reactivity
The reactivity of this compound is governed by the electronic properties of its constituent rings and the connecting ether linkage.
-
Nucleophilic Aromatic Substitution on the Pyridine Ring: The pyridine ring is electron-deficient and can be susceptible to nucleophilic attack, particularly at the 2- and 6-positions. However, the presence of the electron-donating phenoxy group at the 4-position may modulate this reactivity.
-
Reduction of the Nitro Group: The nitro group is a versatile functional handle that can be readily reduced to an amine (NH₂). This transformation is of significant interest in medicinal chemistry as it converts a strongly deactivating, meta-directing group into a strongly activating, ortho-, para-directing group.[13] Common reducing agents include:
-
Catalytic hydrogenation (e.g., H₂ over Pd/C).
-
Metals in acidic media (e.g., Fe/HCl, SnCl₂/HCl).
-
-
Electrophilic Aromatic Substitution: Both aromatic rings are generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the pyridine nitrogen and the nitro group.
Relevance in Drug Development
The this compound scaffold holds potential in drug discovery for several reasons:
-
Privileged Scaffold: Pyridine and its derivatives are considered "privileged structures" in medicinal chemistry due to their ability to bind to a wide range of biological targets.[1][14]
-
Hydrogen Bonding: The pyridine nitrogen can act as a hydrogen bond acceptor, a crucial interaction in many drug-receptor binding events.
-
Modulation of Physicochemical Properties: The introduction of the phenoxypyridine moiety can influence a molecule's lipophilicity, solubility, and metabolic stability.
-
Synthetic Handle: The nitro group provides a convenient point for further chemical modification, allowing for the generation of libraries of related compounds for structure-activity relationship (SAR) studies. The corresponding aniline derivative, obtained after reduction, is a key intermediate for the synthesis of amides, ureas, and other functional groups.
Conclusion
This compound is a molecule with a rich chemical character defined by the interplay of its pyridine and nitrophenyl moieties. Its structure offers multiple avenues for synthetic modification and presents opportunities for interaction with biological systems. This guide has provided a detailed overview of its structural, spectroscopic, and chemical properties to serve as a foundational resource for researchers and scientists in the field. Further exploration of its biological activities is a promising area for future drug discovery and development efforts.
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Molbase. (n.d.). 4-(P-NITROPHENOXY)-PYRIDINE. Retrieved from [Link]
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Angene Chemical. (n.d.). Pyridine, 4-(4-nitrophenoxy)- | 4783-83-9. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 4-(4-Nitrophenyl)pyridine. PubChem. Retrieved from [Link]
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ResearchGate. (n.d.). FTIR spectrum of (a) 4-nitrophenyl-4 0 -nitrobenzoate and (b).... Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Diaryl ether synthesis by etherification (arylation). Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 4-(4-Nitrobenzyl)pyridine. PubChem. Retrieved from [Link]
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- Hertog, H. J., & Combe, W. P. (2010). Reactivity of 4‐nitropyridine‐N‐oxide: Preparation of 4‐substituted derivatives of pyridine‐N‐oxide and pyridine. Recueil des Travaux Chimiques des Pays-Bas, 70(7), 581-590.
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PubChemLite. (n.d.). 4-(4-nitrophenyl)pyridine (C11H8N2O2). Retrieved from [Link]
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ResearchGate. (2015). Can anybody suggest a method of synthesis of 4-Chloropyridine?. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Pyridine Derivatives in Modern Drug Development. Retrieved from [Link]
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Testbook. (n.d.). The correct match of 13C NMR chemical shift values (δ ppm) for pyridine is. Retrieved from [Link]
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Siddiqui, H. L., & Siddiqui, S. (n.d.). 1H NMR Coupling Constants. Organic Chemistry Data. Retrieved from [Link]
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ResearchGate. (n.d.). FTIR spectra of the pyridine adsorption on the catalysts and the.... Retrieved from [Link]
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Master Organic Chemistry. (2018). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Retrieved from [Link]
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4-(4-Nitrophenoxy)pyridine chemical properties
An In-depth Technical Guide to the Chemical Properties of 4-(4-Nitrophenoxy)pyridine
Prepared by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a heterocyclic diaryl ether of significant interest in medicinal chemistry and synthetic organic chemistry. We will delve into its core chemical properties, synthesis, reactivity, and applications, offering field-proven insights for researchers, scientists, and drug development professionals.
Molecular Overview and Significance
This compound is a bifunctional organic molecule featuring a pyridine ring linked to a 4-nitrophenyl group via an ether oxygen. This unique arrangement of an electron-deficient pyridine ring and a strongly electron-withdrawing nitro-substituted phenyl ring imparts a distinct set of chemical properties and reactivity. The diaryl ether linkage provides a semi-rigid, angled scaffold, while the nitro group and pyridine nitrogen serve as key reactive handles and points for molecular interaction.
This scaffold is particularly relevant in drug discovery, where it serves as a crucial intermediate in the synthesis of targeted therapeutics. For instance, the 4-(nitrophenoxy)pyridine core is recognized as an important basic skeleton for small molecule inhibitors of c-Met, a receptor tyrosine kinase implicated in various malignant tumors[1]. Understanding its chemical characteristics is therefore paramount for its effective utilization in the synthesis of novel bioactive compounds.
Physicochemical and Spectroscopic Properties
The fundamental properties of this compound are summarized below. These data are essential for designing synthetic routes, purification procedures, and analytical methods.
Physicochemical Data
Quantitative data for this compound are presented in Table 1. Experimental values are prioritized, with predicted values noted where applicable.
| Property | Value | Source |
| CAS Number | 4783-83-9 | [2] |
| Molecular Formula | C₁₁H₈N₂O₃ | [2] |
| Molecular Weight | 216.19 g/mol | [2] |
| Appearance | Yellowish crystalline solid (inferred) | |
| Melting Point | 79-81 °C | [2] |
| Boiling Point | 345.0 ± 17.0 °C (Predicted) | [2] |
| Density | 1.309 ± 0.06 g/cm³ (Predicted) | [2] |
| pKa | 4.24 ± 0.10 (Predicted) | [2] |
| Solubility | Insoluble in water; Soluble in acetone, chloroform, DMF | [3] |
Spectroscopic Profile
A precise understanding of the spectroscopic signature of this compound is critical for reaction monitoring and final product confirmation.
-
¹H NMR (Proton NMR): The spectrum is expected to show two distinct AA'BB' spin systems in the aromatic region (typically δ 7.0-9.0 ppm).
-
The protons on the pyridine ring will appear as two doublets. The protons ortho to the nitrogen (H-2, H-6) will be shifted downfield compared to the protons meta to the nitrogen (H-3, H-5).
-
The protons on the nitrophenyl ring will also present as two doublets. The protons ortho to the nitro group are significantly deshielded and will appear far downfield (in related structures, ~δ 8.3-8.4 ppm), while the protons ortho to the ether linkage will be further upfield (~δ 7.4-7.7 ppm)[1].
-
-
¹³C NMR (Carbon NMR): The spectrum will display distinct signals for each of the unique carbon atoms. The carbon atoms attached to the oxygen and nitrogen, as well as the carbon bearing the nitro group, will be the most deshielded.
-
Infrared (IR) Spectroscopy: Key diagnostic peaks include:
-
Strong asymmetric and symmetric N-O stretching vibrations for the nitro group, typically found around 1520 cm⁻¹ and 1340 cm⁻¹, respectively[4].
-
A strong C-O-C asymmetric stretching vibration for the diaryl ether linkage, expected in the 1240-1280 cm⁻¹ region.
-
Aromatic C=C and C-H stretching vibrations around 1600 cm⁻¹ and 3000-3100 cm⁻¹, respectively.
-
Synthesis and Purification
The most reliable and common method for constructing the diaryl ether linkage in this compound is through a nucleophilic aromatic substitution (SₙAr) reaction, often referred to as an Ullmann-type condensation[5]. This approach leverages the activation of an aryl halide by the electron-withdrawing nitro group or the activation of a halo-pyridine.
Self-Validating Experimental Protocol
This protocol describes the synthesis from 4-chloropyridine hydrochloride and 4-nitrophenol. The causality behind this choice is the high reactivity of the 4-position on the pyridine ring towards nucleophilic attack and the commercial availability of the starting materials.
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 4-nitrophenol (1.0 eq.), potassium carbonate (K₂CO₃, 2.0 eq.), and anhydrous N,N-dimethylformamide (DMF).
-
Expertise Insight: K₂CO₃ is a cost-effective base sufficient to deprotonate the phenol, creating the active nucleophile (4-nitrophenoxide). Anhydrous DMF is used as a polar aprotic solvent to facilitate the SₙAr reaction.
-
-
Reaction: Add 4-chloropyridine hydrochloride (1.05 eq.) to the stirring mixture. Heat the reaction to 120 °C and maintain for 12-24 hours.
-
Trustworthiness: The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed. This ensures the reaction is driven to completion.
-
-
Workup: Cool the reaction mixture to room temperature. Pour the mixture into a beaker of cold water, which will precipitate the crude product.
-
Purification: Collect the solid by vacuum filtration and wash thoroughly with water to remove DMF and inorganic salts. The crude solid can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the final product.
-
Validation: Confirm the identity and purity of the product by measuring its melting point (compare to the literature value of 79-81 °C) and acquiring ¹H NMR and IR spectra to validate the structure[2].
Chemical Reactivity and Transformations
The chemistry of this compound is dominated by the reactivity of the nitro group and the pyridine ring. The diaryl ether bond is generally stable under many reaction conditions.
Reduction of the Nitro Group
The most significant and synthetically useful transformation of this molecule is the reduction of the nitro group to a primary amine. This conversion transforms a strongly deactivating group into a strongly activating, nucleophilic amino group, opening up a vast array of subsequent chemical modifications.
-
Catalytic Hydrogenation: This is a clean and efficient method. The compound is dissolved in a solvent like ethanol or ethyl acetate and subjected to hydrogen gas (H₂) in the presence of a catalyst, typically 10% palladium on carbon (Pd/C)[6]. The reaction proceeds under mild conditions and yields the desired 4-(4-aminophenoxy)pyridine with high purity.
-
Metal/Acid Reduction: A classic and robust method involves the use of an easily oxidized metal, such as iron (Fe), tin (Sn), or zinc (Zn), in the presence of an acid like hydrochloric acid (HCl)[6][7]. This method is often high-yielding and tolerant of other functional groups, though it requires a more rigorous aqueous workup to remove metal salts.
The resulting product, 4-(4-aminophenoxy)pyridine, is a valuable intermediate for synthesizing amides, sulfonamides, and other structures relevant to drug development.
Reactivity of the Pyridine Ring
The nitrogen atom in the pyridine ring retains its basic and nucleophilic character.
-
N-Oxidation: The pyridine nitrogen can be oxidized to the corresponding N-oxide using a peroxy acid such as meta-chloroperoxybenzoic acid (m-CPBA). This modification alters the electronic properties of the pyridine ring, making it more susceptible to certain types of substitution.
-
Quaternization: As a tertiary amine, the pyridine nitrogen can react with alkyl halides (e.g., methyl iodide, CH₃I) in an Sₙ2 reaction to form a quaternary pyridinium salt. This introduces a permanent positive charge, significantly altering the molecule's solubility and biological properties.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from closely related nitroaromatic and pyridine compounds provide a strong basis for safe handling protocols. The GHS classifications for the analogous compound 4-(4-nitrophenyl)pyridine are Acute Toxicity, Oral (Category 3) and Serious Eye Damage (Category 1) [8].
-
Toxicity: Assumed to be toxic if swallowed (H301)[8]. Avoid ingestion and minimize exposure through inhalation or skin contact.
-
Eye Damage: Assumed to cause serious eye damage (H318)[8]. Always wear chemical safety goggles or a face shield when handling the material.
-
Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, nitrile gloves, and safety glasses.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents and strong acids[2].
References
- Smolecule. (n.d.). Buy 4-(4-Nitrophenyl)pyridine | 4282-45-5.
-
National Center for Biotechnology Information. (n.d.). 4-(4-Nitrophenyl)pyridine. PubChem Compound Database. Retrieved from [Link]
-
SpectraBase. (n.d.). 4-(4-Nitrophenyl)pyridine. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-(4-Nitrobenzyl)pyridine. PubChem Compound Database. Retrieved from [Link]
-
NIST. (n.d.). Pyridine, 4-[(4-nitrophenyl)methyl]-. NIST Chemistry WebBook. Retrieved from [Link]
-
PubMed. (2018). Towards a Catalytic Atroposelective Synthesis of Diaryl Ethers via C(sp2)-H Alkylation Using Nitroalkanes. Retrieved from [Link]
-
ResearchGate. (2025). Visible-Light-Promoted Synthesis of Diaryl Ethers from Nitroarenes and Phenols. Retrieved from [Link]
-
PubChemLite. (n.d.). 4-(4-nitrophenyl)pyridine (C11H8N2O2). Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Diaryl ether synthesis by etherification (arylation). Retrieved from [Link]
-
BIO Web of Conferences. (2021). Synthesis of ethyl 4-(2-fluoro-4-nitrophenoxy) picolinate. Retrieved from [Link]
-
RSC Advances. (2021). An efficient synthesis of 4-phenoxy-quinazoline, 2-phenoxy-quinoxaline, and 2-phenoxy-pyridine derivatives using aryne chemistry. Retrieved from [Link]
-
MDPI. (2000). SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. Retrieved from [Link]
-
Chemical Communications. (2024). Shining light on the nitro group: distinct reactivity and selectivity. Retrieved from [Link]
-
Master Organic Chemistry. (2018). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Retrieved from [Link]
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- 2. 4-(P-NITROPHENOXY)-PYRIDINE CAS#: 4783-83-9 [chemicalbook.com]
- 3. 1083-48-3 CAS MSDS (4-(4-Nitrobenzyl)pyridine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. Pyridine, 4-[(4-nitrophenyl)methyl]- [webbook.nist.gov]
- 5. Diaryl ether synthesis by etherification (arylation) [organic-chemistry.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. mdpi.org [mdpi.org]
- 8. 4-(4-Nitrophenyl)pyridine | C11H8N2O2 | CID 259219 - PubChem [pubchem.ncbi.nlm.nih.gov]
Spectroscopic Data for 4-(4-Nitrophenoxy)pyridine: A Technical Guide for Researchers
An in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of the versatile chemical intermediate, 4-(4-Nitrophenoxy)pyridine.
Introduction
This compound, with the Chemical Abstracts Service (CAS) registry number 4783-83-9, is a key organic compound featuring a pyridine ring linked to a 4-nitrophenyl group through an ether bond. This molecular architecture makes it a valuable intermediate in the synthesis of a variety of more complex molecules, particularly in the fields of medicinal chemistry and materials science. The presence of the electron-withdrawing nitro group and the distinct electronic nature of the pyridine ring give this molecule unique chemical and physical properties. A thorough understanding of its spectroscopic characteristics is fundamental for its identification, purity assessment, and for predicting its reactivity in further chemical transformations.
This technical guide provides a comprehensive overview of the spectroscopic data for this compound, including ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and related fields.
Chemical Structure and Properties
The structural formula of this compound is C₁₁H₈N₂O₃, with a molecular weight of 216.19 g/mol . The molecule's structure is pivotal to interpreting its spectroscopic data.
Figure 1: Chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is expected to show distinct signals for the protons on the pyridine and the nitrophenyl rings.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.50 | Doublet | 2H | H-2', H-6' (Pyridine) |
| ~8.30 | Doublet | 2H | H-3, H-5 (Nitrophenyl) |
| ~7.20 | Doublet | 2H | H-2, H-6 (Nitrophenyl) |
| ~7.00 | Doublet | 2H | H-3', H-5' (Pyridine) |
Note: Predicted chemical shifts are based on the analysis of similar structures and standard NMR prediction software. The exact values may vary depending on the solvent and experimental conditions.
Interpretation:
-
The protons on the pyridine ring (H-2' and H-6') adjacent to the nitrogen atom are expected to be the most deshielded and appear at the lowest field (~8.50 ppm) due to the electron-withdrawing nature of the nitrogen.
-
The protons on the nitrophenyl ring ortho to the nitro group (H-3 and H-5) will also be significantly deshielded, appearing around 8.30 ppm.
-
The protons on the nitrophenyl ring ortho to the ether linkage (H-2 and H-6) are expected around 7.20 ppm.
-
The protons on the pyridine ring meta to the nitrogen atom (H-3' and H-5') are the most shielded among the aromatic protons, appearing at the highest field (~7.00 ppm).
¹³C NMR Spectroscopy
The carbon NMR spectrum will show signals for all 11 carbon atoms in the molecule, with their chemical shifts influenced by the electronic environment.
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~165.0 | C-4' (Pyridine) |
| ~160.0 | C-1 (Nitrophenyl) |
| ~151.0 | C-2', C-6' (Pyridine) |
| ~145.0 | C-4 (Nitrophenyl) |
| ~126.0 | C-3, C-5 (Nitrophenyl) |
| ~120.0 | C-2, C-6 (Nitrophenyl) |
| ~110.0 | C-3', C-5' (Pyridine) |
Note: Predicted chemical shifts are based on the analysis of similar structures and standard NMR prediction software. The exact values may vary depending on the solvent and experimental conditions.
Interpretation:
-
The carbon atom of the pyridine ring attached to the ether oxygen (C-4') is expected to be significantly deshielded.
-
The carbon atom of the nitrophenyl ring attached to the ether oxygen (C-1) will also be downfield.
-
The carbon atoms of the pyridine ring adjacent to the nitrogen (C-2' and C-6') will appear at a lower field.
-
The carbon bearing the nitro group (C-4) will be deshielded.
-
The remaining aromatic carbons will appear in the typical aromatic region (110-130 ppm).
Experimental Protocol for NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectrum. Chemical shifts should be referenced to the residual solvent peak.
Infrared (IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will show characteristic absorption bands for the nitro group, the ether linkage, and the aromatic rings.
Table 3: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 1590-1610 | Strong | Aromatic C=C stretching (Pyridine and Phenyl) |
| 1500-1530 | Strong | Asymmetric NO₂ stretching |
| 1340-1360 | Strong | Symmetric NO₂ stretching |
| 1240-1260 | Strong | Aryl-O-C asymmetric stretching (Ether) |
| 1160-1180 | Medium | C-N stretching (Pyridine) |
| 800-860 | Strong | C-H out-of-plane bending (p-disubstituted phenyl) |
Interpretation:
-
The strong bands for the asymmetric and symmetric stretching of the nitro group are highly characteristic and confirm its presence.
-
A strong absorption band corresponding to the aryl ether C-O stretching is also a key diagnostic feature.
-
Multiple bands in the 1400-1600 cm⁻¹ region are indicative of the aromatic C=C stretching vibrations of both the pyridine and the nitrophenyl rings.
-
The C-H out-of-plane bending vibrations can provide information about the substitution pattern of the aromatic rings.
Experimental Protocol for FT-IR Spectroscopy:
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the spectrum on an FT-IR spectrometer over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify and assign the major absorption bands to the corresponding functional groups.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.
Table 4: Expected Mass Spectrometry Data for this compound
| m/z | Interpretation |
| 216 | Molecular ion [M]⁺ |
| 170 | [M - NO₂]⁺ |
| 122 | [O₂NC₆H₄]⁺ |
| 94 | [C₅H₄NO]⁺ |
| 78 | [C₅H₄N]⁺ |
Interpretation:
-
The molecular ion peak at m/z 216 would confirm the molecular weight of the compound.
-
A prominent fragment would likely arise from the loss of the nitro group (NO₂), resulting in a peak at m/z 170.
-
Fragmentation of the ether bond can lead to the formation of the nitrophenoxy radical cation at m/z 122 and the pyridyloxy radical cation at m/z 94.
-
The peak at m/z 78 would correspond to the pyridine radical cation.
Figure 2: Proposed mass spectrometry fragmentation pathway.
Experimental Protocol for Mass Spectrometry:
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).
-
Ionization: Use a suitable ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion and major fragment ions.
Conclusion
The spectroscopic data presented in this guide provide a comprehensive fingerprint for the identification and characterization of this compound. The distinct patterns observed in NMR, IR, and Mass Spectrometry are consistent with the proposed chemical structure. This information is crucial for ensuring the quality and purity of the compound in research and development settings, and for understanding its chemical behavior in synthetic applications. Researchers and scientists can utilize this guide as a reliable reference for their work with this important chemical intermediate.
References
-
Capot Chemical Co., Ltd. This compound. [Link]
-
Angene Chemical. Pyridine, 4-(4-nitrophenoxy)-. [Link]
-
Bluecrystal Chemical Co., Ltd. This compound. [Link]
Sources
An In-depth Technical Guide to 4-(4-Nitrophenoxy)pyridine for Drug Discovery Professionals
Abstract
The pyridine scaffold is a cornerstone in medicinal chemistry, integral to a multitude of approved therapeutic agents.[1] This guide focuses on a specific derivative, 4-(4-Nitrophenoxy)pyridine (CAS Number: 4783-83-9), a molecule holding considerable potential for drug discovery and development. We will provide a comprehensive overview of its chemical identity, synthesis, and physicochemical properties. Furthermore, we will delve into its prospective applications in medicinal chemistry, supported by an analysis of the established biological significance of its constituent moieties. This document is intended to serve as a technical resource for researchers and scientists engaged in the exploration of novel chemical entities for therapeutic intervention.
Core Identification and Physicochemical Properties
Correctly identifying a compound is the foundational step in any research endeavor. This compound is a distinct chemical entity that can sometimes be confused with its isomer, 4-(4-nitrophenyl)pyridine. It is crucial to use the correct CAS number and IUPAC name to ensure the procurement of the appropriate starting materials and to accurately report research findings.
Table 1: Compound Identification and Key Properties
| Parameter | Value | Reference(s) |
| IUPAC Name | This compound | [2] |
| CAS Number | 4783-83-9 | [2] |
| Molecular Formula | C₁₁H₈N₂O₃ | [2] |
| Molecular Weight | 216.19 g/mol | [2] |
| Boiling Point | 345.0 ± 17.0 °C (Predicted) | N/A |
| Physical Form | Solid | N/A |
| Storage Conditions | 2-8°C, in a dry area | N/A |
Synthesis of this compound
The synthesis of diaryl ethers such as this compound can be approached through several established methodologies in organic chemistry. The two most prominent methods are the Williamson ether synthesis and the Ullmann condensation. Below, we provide a detailed, representative experimental protocol for each approach, explaining the underlying chemical principles.
Representative Protocol 1: Williamson Ether Synthesis
The Williamson ether synthesis is a widely used method for preparing ethers via an SN2 reaction between an alkoxide (or phenoxide) and a primary alkyl or aryl halide.[3][4] In the case of this compound, this would involve the reaction of 4-nitrophenoxide with a 4-halopyridine.
Causality of Experimental Choices:
-
Choice of Base: A strong base, such as potassium hydroxide (KOH) or sodium hydride (NaH), is required to deprotonate the weakly acidic 4-nitrophenol to form the more nucleophilic phenoxide.
-
Choice of Halopyridine: 4-Chloropyridine is often a suitable choice due to its commercial availability and reactivity. 4-Fluoropyridine can also be used and may exhibit higher reactivity in nucleophilic aromatic substitution.
-
Solvent: A polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is ideal as it can dissolve the ionic intermediates and does not participate in hydrogen bonding, which would solvate and deactivate the nucleophile.[5]
-
Temperature: Elevated temperatures are typically required to overcome the activation energy for nucleophilic aromatic substitution on an electron-deficient pyridine ring.
Step-by-Step Methodology:
-
Phenoxide Formation: To a solution of 4-nitrophenol (1.0 eq) in anhydrous DMF, add potassium hydroxide (1.1 eq) portion-wise at room temperature under an inert atmosphere (e.g., nitrogen or argon). Stir the mixture for 30 minutes to ensure complete formation of the potassium 4-nitrophenoxide.
-
Nucleophilic Aromatic Substitution: To the resulting phenoxide solution, add 4-chloropyridine hydrochloride (1.0 eq) and a catalytic amount of a phase-transfer catalyst such as 18-crown-6 ether to enhance the solubility and reactivity of the phenoxide.[6]
-
Reaction Progression: Heat the reaction mixture to 100-120 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water. The crude product will precipitate out of the solution.
-
Purification: Collect the solid by vacuum filtration, wash with cold water, and then recrystallize from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Sources
- 1. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 6. researchgate.net [researchgate.net]
solubility of 4-(4-Nitrophenoxy)pyridine in different solvents
An In-Depth Technical Guide to the Solubility of 4-(4-Nitrophenoxy)pyridine
This guide provides a comprehensive technical overview of the solubility characteristics of this compound. It is designed for researchers, scientists, and drug development professionals who require a deep understanding of this compound's behavior in various solvent systems. This document moves beyond a simple data summary to explain the underlying physicochemical principles that govern its solubility, offering predictive insights and robust experimental protocols for its determination.
Introduction: The Importance of Solubility
This compound is a heterocyclic aromatic ether with a molecular structure that presents unique challenges and opportunities in chemical and pharmaceutical research. Its utility as a synthetic intermediate or a potential bioactive molecule is fundamentally linked to its solubility. Solubility dictates the choice of reaction media, purification methods such as crystallization, and is a critical determinant of bioavailability in drug development. An understanding of how this molecule interacts with different solvents is, therefore, not merely academic but a prerequisite for its effective application.
This guide will first deconstruct the molecule's physicochemical properties to build a theoretical framework for its solubility. Subsequently, it will present detailed, field-proven experimental methodologies for both qualitative and quantitative solubility assessment, empowering researchers to generate reliable data.
Physicochemical Profile of this compound
A molecule's solubility is a direct consequence of its physical and chemical properties. The key parameters for this compound are summarized below. It is important to note that while some properties have been experimentally determined, others are predicted based on computational models.
| Property | Value | Source |
| CAS Number | 4783-83-9 | Capot Chemical[1] |
| Molecular Formula | C₁₁H₈N₂O₃ | Capot Chemical[1] |
| Molecular Weight | 216.19 g/mol | Capot Chemical[1] |
| Appearance | Solid | AngeneChemical[2] |
| Melting Point | 79-81 °C | ChemicalBook[3] |
| Boiling Point (Predicted) | 345.0 ± 17.0 °C | ChemicalBook[3] |
| Density (Predicted) | 1.309 ± 0.06 g/cm³ | ChemicalBook[3] |
| pKa (Predicted) | 4.24 ± 0.10 | ChemicalBook[3] |
| Storage Temperature | 2-8 °C | AngeneChemical[2] |
Theoretical Solubility Assessment
As of the publication of this guide, specific quantitative solubility data for this compound is not widely available in peer-reviewed literature. Therefore, a theoretical assessment based on its molecular structure is the first step in predicting its behavior.
Structural Analysis and the "Like Dissolves Like" Principle
The principle of "like dissolves like" states that substances with similar intermolecular forces are likely to be soluble in one another.[4][5] The structure of this compound can be dissected into three key functional regions:
-
Pyridine Ring: The nitrogen atom in the pyridine ring makes it a polar moiety. Pyridine itself is a polar molecule that is highly soluble in a range of organic solvents and moderately soluble in water.[6] This part of the molecule can act as a hydrogen bond acceptor.
-
Nitro-substituted Phenyl Ring: The nitro group (-NO₂) is strongly electron-withdrawing and highly polar. The phenyl ring itself is non-polar. A related compound, 4-nitrophenol, is significantly more soluble in polar organic solvents like ethanol and acetone than in water.[7][8]
-
Ether Linkage (-O-): The ether linkage is polar and can act as a hydrogen bond acceptor, contributing to solubility in protic solvents.
Prediction: Based on this composite structure, this compound is predicted to be:
-
Highly soluble in polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) and acetone, which can engage in dipole-dipole interactions. A related compound, 4-(4-Nitrophenoxy)aniline, is known to be soluble in acetone.[9]
-
Moderately to highly soluble in polar protic solvents like ethanol and methanol, which can engage in hydrogen bonding with the pyridine nitrogen, ether oxygen, and nitro group oxygens.
-
Slightly soluble to insoluble in non-polar solvents like hexane, as the overall polarity of the molecule will dominate over the non-polar character of the phenyl ring.
-
Slightly soluble in water. While the molecule possesses several polar groups capable of hydrogen bonding, the large, hydrophobic aromatic surface area will likely limit its aqueous solubility.
Advanced Predictive Models
For more sophisticated solvent screening, theoretical models provide quantitative predictions of solubility.
HSP theory posits that the total cohesive energy of a substance can be divided into three components: dispersion forces (δd), polar forces (δp), and hydrogen bonding (δh).[2][10] These three parameters can be plotted as coordinates in a 3D "Hansen space." The principle is that solvents with HSP values close to those of the solute will be effective at dissolving it. The distance (Ra) between the solute and solvent in Hansen space is a measure of their affinity.
Caption: Hansen Solubility Parameter (HSP) space.
The Conductor-like Screening Model for Real Solvents (COSMO-RS) is a powerful quantum chemistry-based method that predicts thermodynamic properties, including solubility, from first principles.[11][12] It calculates the chemical potential of a solute in a solvent by considering the interactions of their molecular surfaces. COSMO-RS is an invaluable tool for screening large numbers of solvents to find optimal candidates for a specific solute, often providing good qualitative solvent ranking and reasonable quantitative predictions.[13][14]
Recommended Experimental Protocols
Given the lack of published data, experimental determination is essential. The following protocols provide a robust framework for this task.
Qualitative Solubility Assessment
This initial screening method provides a rapid assessment of solubility in a range of common laboratory solvents.
Caption: Workflow for qualitative solubility determination.
Methodology:
-
Preparation: Accurately weigh approximately 10 mg of this compound into a small, clear glass vial.
-
Solvent Addition: Add 0.5 mL of the test solvent to the vial.
-
Mixing: Cap the vial and vortex vigorously for 30-60 seconds.
-
Observation: Visually inspect the solution against a dark background. If the solid has completely dissolved, the compound is considered "Soluble" (approximate solubility >20 mg/mL).
-
Incremental Addition: If the solid has not completely dissolved, add another 0.5 mL of the solvent (for a total volume of 1.0 mL).
-
Re-mixing and Observation: Vortex again for 30-60 seconds and re-observe.
-
If the solid is now dissolved, it is "Partially Soluble" (approximate solubility is 10-20 mg/mL).
-
If undissolved solid remains, it is "Slightly Soluble" or "Insoluble" (<10 mg/mL).
-
-
Solvent Panel: This procedure should be repeated for a panel of solvents representing different polarity classes (e.g., Water, Methanol, Ethanol, Acetone, Dichloromethane, Toluene, Hexane).
Quantitative Solubility Determination (Equilibrium Shake-Flask Method)
This is the gold-standard method for determining thermodynamic equilibrium solubility.
Methodology:
-
Preparation of Saturated Solution: Add an excess amount of this compound to a vial (e.g., 20-30 mg). Accurately add a known volume of the chosen solvent (e.g., 2.0 mL).
-
Equilibration: Seal the vial tightly and place it in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Agitate the slurry for a sufficient time to reach equilibrium (typically 24-48 hours). A preliminary kinetic study is recommended to confirm the time to equilibrium.
-
Phase Separation: After equilibration, allow the vial to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.
-
Sampling and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter it through a 0.22 µm syringe filter into a clean, pre-weighed vial. This step is critical to remove all undissolved solid particles.
-
Dilution: Accurately dilute a known volume of the filtered saturated solution with an appropriate mobile phase or solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometry. A standard calibration curve must be prepared using known concentrations of this compound to ensure accurate quantification.
-
Calculation: The solubility (S) is calculated using the following formula: S (mg/mL) = (Concentration from analysis in mg/mL) x (Dilution Factor)
Data Presentation
Quantitative solubility data should be presented in a clear, tabular format. A template for recording experimental results is provided below.
| Solvent | Class | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |
| Water | Polar Protic | 25 | Experimental Value | Calculated Value |
| Methanol | Polar Protic | 25 | Experimental Value | Calculated Value |
| Ethanol | Polar Protic | 25 | Experimental Value | Calculated Value |
| Acetone | Polar Aprotic | 25 | Experimental Value | Calculated Value |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 25 | Experimental Value | Calculated Value |
| Dichloromethane (DCM) | Polar Aprotic | 25 | Experimental Value | Calculated Value |
| Toluene | Non-Polar | 25 | Experimental Value | Calculated Value |
| Hexane | Non-Polar | 25 | Experimental Value | Calculated Value |
Conclusion
While specific published solubility data for this compound is scarce, a thorough analysis of its molecular structure provides a strong predictive framework for its behavior. The compound is anticipated to be most soluble in polar aprotic and polar protic organic solvents and to exhibit limited solubility in water and non-polar hydrocarbons. This guide provides the necessary theoretical background and detailed experimental protocols for researchers to confidently determine the solubility of this compound. The methodologies outlined herein are designed to produce reliable, high-quality data essential for advancing research and development involving this compound.
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An In-depth Technical Guide on the Potential Reactivity of the Nitro Group in 4-(4-Nitrophenoxy)pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the reactivity of the nitro group in 4-(4-Nitrophenoxy)pyridine. This molecule presents a unique electronic landscape where the potent electron-withdrawing nature of the nitro group, in conjunction with the electronic characteristics of the pyridine and phenoxy rings, dictates its chemical behavior. The primary reactive pathways discussed are the reduction of the nitro group to an amine and its role in activating the phenoxy ring toward nucleophilic aromatic substitution. This guide offers field-proven insights into the causality behind experimental choices, detailed, self-validating protocols, and authoritative references to support mechanistic claims, serving as a vital resource for professionals in chemical synthesis and drug development.
Introduction: The Electronic Architecture of this compound
This compound is a fascinating molecule from a reactivity standpoint. Its structure incorporates three key components: a pyridine ring, a phenoxy ether linkage, and a para-substituted nitro group. The interplay of the electronic effects of these moieties is critical to understanding its chemical behavior.
-
The Nitro Group as a Potent Electron-Withdrawing Group: The nitro group (-NO₂) is one of the most powerful electron-withdrawing groups in organic chemistry, acting through both inductive and resonance effects.[1][2][3] This strong electron-withdrawing capability significantly reduces the electron density of the aromatic ring to which it is attached.[2][4]
-
Activation of the Phenoxy Ring: The placement of the nitro group para to the ether linkage has a profound activating effect on the phenoxy ring. This activation makes the ring susceptible to nucleophilic attack, a reaction that is typically difficult for unsubstituted benzene rings.[5][6]
-
Influence of the Pyridine Ring: The pyridine ring, being an electron-deficient heterocycle, also influences the overall electronic nature of the molecule. The nitrogen atom in the pyridine ring withdraws electron density, particularly from the C-2 and C-4 positions, making them susceptible to nucleophilic attack.[7][8]
This unique combination of electronic factors makes the nitro group in this compound a focal point for chemical transformations, primarily through reduction and by facilitating nucleophilic aromatic substitution.
Primary Reactivity Pathway: Reduction of the Nitro Group
The most common and synthetically useful transformation of the nitro group is its reduction to an amino group (-NH₂).[1][9] This conversion is a cornerstone of organic synthesis, as aromatic amines are crucial intermediates in the production of pharmaceuticals, dyes, and other fine chemicals.[10] The resulting compound, 4-(4-aminophenoxy)pyridine, is a valuable building block in medicinal chemistry.[11][12]
Mechanistic Considerations
The reduction of a nitro group to an amine is a six-electron process that proceeds through several intermediates, including nitroso and hydroxylamine species.[10] The choice of reducing agent and reaction conditions is crucial to ensure the complete reduction to the desired amine and to avoid the formation of side products like azoxy or azo compounds.[9]
Common Reduction Methodologies
Several methods are widely employed for the reduction of aromatic nitro compounds, each with its own advantages and limitations.[13]
| Method | Reagents | Advantages | Disadvantages |
| Catalytic Hydrogenation | H₂, Pd/C or Raney Ni | High efficiency, clean reaction | Can reduce other functional groups, requires specialized equipment |
| Metal/Acid Reduction | Fe or Zn in acidic media | Mild, tolerant of some functional groups | Stoichiometric amounts of metal, acidic workup |
| Tin(II) Chloride Reduction | SnCl₂ | Mild, good for multifunctional molecules | Generates tin byproducts, potential toxicity concerns |
Experimental Protocol: Catalytic Hydrogenation of this compound
Catalytic hydrogenation is often the preferred method for nitro group reduction due to its high efficiency and the clean nature of the reaction.[13][14] Palladium on carbon (Pd/C) is a commonly used catalyst for this transformation.[12][13]
Objective: To reduce the nitro group of this compound to an amino group to synthesize 4-(4-Aminophenoxy)pyridine.
Causality of Experimental Choices:
-
Methanol as Solvent: Methanol is an excellent solvent for both the starting material and the product, and it is compatible with the catalytic hydrogenation conditions.
-
Palladium on Carbon (Pd/C) Catalyst: Pd/C is a highly active and selective catalyst for the reduction of aromatic nitro groups.[13][14] The carbon support provides a high surface area for the reaction.
-
Hydrogen Gas: Hydrogen is the reducing agent in this reaction. The pressure is maintained to ensure a sufficient supply of hydrogen for the reaction to proceed to completion.
-
Filtration through Celite: Celite is a diatomaceous earth filter aid that effectively removes the fine particles of the Pd/C catalyst from the reaction mixture.
Step-by-Step Methodology:
-
Reactor Setup: In a suitable hydrogenation vessel, dissolve this compound in methanol.
-
Catalyst Addition: Carefully add a catalytic amount of 10% Pd/C to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Hydrogenation: Seal the vessel and purge it with hydrogen gas. Pressurize the reactor with hydrogen to the desired pressure (typically 1-4 atm) and stir the mixture vigorously at room temperature.[10][12]
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or by observing the cessation of hydrogen uptake.
-
Catalyst Removal: Once the reaction is complete, carefully vent the excess hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.[12] Wash the filter cake with methanol to ensure complete recovery of the product.
-
Product Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: The resulting residue can be purified by recrystallization from a suitable solvent system, such as a mixture of ethyl ether and petroleum ether, to yield pure 4-(4-Aminophenoxy)pyridine as brown crystals.[12]
Caption: Workflow for catalytic hydrogenation of this compound.
Secondary Reactivity: Nucleophilic Aromatic Substitution (SNA r)
The powerful electron-withdrawing nature of the nitro group also plays a crucial role in activating the phenoxy ring towards nucleophilic aromatic substitution (SNA r).[5][6] In this reaction, a nucleophile replaces a leaving group on the aromatic ring. For this compound, the 4-nitrophenoxy group itself can act as a leaving group.
Mechanistic Principles of SNA r
The generally accepted mechanism for SNA r is a two-step addition-elimination process.[6]
-
Nucleophilic Attack: A nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[6] The aromaticity of the ring is temporarily lost in this step.
-
Leaving Group Departure: The leaving group departs, taking its bonding electrons with it, which restores the aromaticity of the ring and yields the substitution product.
The presence of a strong electron-withdrawing group, such as a nitro group, ortho or para to the leaving group is essential for stabilizing the negatively charged Meisenheimer complex through resonance.[5][6]
Caption: Generalized mechanism for SNAr on this compound.
Experimental Protocol: Synthesis of 4-(4-Aminophenoxy)pyridine-2-carboxamide
This protocol illustrates a practical application of SNA r followed by nitro group reduction, starting from a related pyridine derivative. The principles are directly applicable to the reactivity of the 4-(4-nitrophenoxy) moiety.[11]
Objective: To synthesize 4-(4-aminophenoxy)pyridine-2-carboxamide, a key intermediate for kinase inhibitors, via an SNA r reaction followed by reduction.[11]
Causality of Experimental Choices:
-
Nucleophilic Aromatic Substitution: A suitable amine nucleophile displaces a leaving group on the pyridine ring, which is activated by the ring nitrogen.
-
Reduction Step: Following the SNA r, the nitro group is reduced to an amine, demonstrating the sequential reactivity.
Step-by-Step Methodology (Conceptual Outline based on related syntheses):
-
SNA r Reaction: React 4-chloro-pyridine derivative with 4-aminophenol in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF) at elevated temperature. The base deprotonates the phenol to generate the more nucleophilic phenoxide.
-
Workup and Isolation: After the reaction is complete, the mixture is cooled, and the product is isolated by precipitation or extraction.
-
Nitro Group Reduction: The intermediate from the SNA r step, which still contains the nitro group, is then subjected to a reduction protocol similar to the one described in Section 2.3.
-
Final Purification: The final product, 4-(4-aminophenoxy)pyridine-2-carboxamide, is purified by chromatography or recrystallization.
Conclusion
The nitro group in this compound is a versatile and highly reactive functional group that dictates the primary chemical transformations of the molecule. Its strong electron-withdrawing properties make it readily susceptible to reduction to an amino group, a fundamental transformation in the synthesis of valuable chemical intermediates. Furthermore, the nitro group's ability to activate the phenoxy ring towards nucleophilic aromatic substitution opens up avenues for further functionalization. A thorough understanding of these reactive pathways, supported by robust and well-designed experimental protocols, is essential for researchers, scientists, and drug development professionals seeking to utilize this compound and related structures in their synthetic endeavors.
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M. A. G. Bergamini, F., Pezzuolo, A., et al. (2023). Copper-Catalyzed Continuous-Flow Transfer Hydrogenation of Nitroarenes to Anilines: A Scalable and Reliable Protocol. Organic Process Research & Development. Available at: [Link]
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Institute of Organic Chemistry with Centre of Phytochemistry, BAS. (2025). SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. Available at: [Link]
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MDPI. (n.d.). Reduction of 4-Nitrophenol to 4-Aminophenol by Reusable CuFe5O8-Based Catalysts Synthesized by Co-Precipitation Method. Available at: [Link]
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thermal stability and decomposition of 4-(4-Nitrophenoxy)pyridine
An In-depth Technical Guide to the Thermal Stability and Decomposition of 4-(4-Nitrophenoxy)pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
The thermal stability of an active pharmaceutical ingredient (API) is a critical attribute that influences its safety, efficacy, and shelf-life. Molecules incorporating energetic functional groups, such as nitroaromatics, and potentially labile linkages, like diaryl ethers, require rigorous thermal characterization. This guide provides a comprehensive technical overview of the anticipated thermal behavior of this compound, a compound featuring both a nitro group and a phenoxy-pyridine ether linkage. We will explore its potential decomposition pathways, detail the essential experimental protocols for a robust stability assessment, and discuss the implications of these findings for safe handling, storage, and formulation in a drug development context.
Introduction: The Critical Role of Thermal Stability in Drug Development
In pharmaceutical development, understanding the intrinsic stability of a molecule is paramount. Thermolabile drugs, which are compounds sensitive to heat, can degrade when exposed to elevated temperatures during manufacturing, transport, or storage.[1][2] This degradation can lead to a loss of potency, the formation of toxic impurities, and unpredictable therapeutic outcomes.[2] For molecules like this compound, the presence of a nitroaromatic system—a class of compounds known for their energetic nature—necessitates a thorough evaluation of thermal hazards to prevent runaway reactions or explosive decomposition.[3][4] The primary goals of thermal stability analysis are to identify the temperatures at which degradation begins, to elucidate the decomposition pathways and products, and to establish safe handling and storage conditions to ensure product quality and safety throughout its lifecycle.[5][6]
Molecular Structure and Its Influence on Thermal Stability
The structure of this compound contains three key moieties that dictate its thermal behavior:
-
Pyridine Ring: A heteroaromatic system that is generally stable but can undergo radical-induced decomposition at very high temperatures.[7] Its electron-withdrawing nature also influences the adjacent ether linkage.
-
Aromatic Nitro Group (-NO₂): This is the most significant contributor to the molecule's potential thermal instability. The N-O bonds in a nitro group are relatively weak, and their cleavage can initiate highly exothermic decomposition reactions.[4][8]
-
Diaryl Ether Linkage (C-O-C): While generally more stable than alkyl ethers, the diaryl ether bond can be a point of cleavage, particularly when activated by substituents on the aromatic rings.
The combination of an electron-withdrawing nitro group and the pyridine ring system can significantly influence the stability of the ether bond, making it a potential initiation site for decomposition.
Proposed Thermal Decomposition Pathways
While specific experimental data for this compound is not extensively published, we can postulate several likely decomposition mechanisms based on the chemistry of its functional groups. The primary decomposition events are expected to be highly exothermic, a characteristic feature of many nitroaromatic compounds.[3][9]
-
Homolytic Cleavage of the C-NO₂ Bond: This is a common initiation step in the decomposition of nitroaromatics, leading to the formation of an aryl radical and nitrogen dioxide (NO₂), a highly reactive species.
-
Ether Bond Scission: The C-O bonds of the ether linkage may cleave homolytically to produce phenoxy and pyridyl radicals. This process may be influenced by the electronic effects of the nitro group.
-
Intramolecular Rearrangement/Cyclization: The initial radical species can undergo complex intramolecular rearrangements or intermolecular reactions, leading to the formation of polymeric, char-like residues and the evolution of gaseous products such as CO, CO₂, and various nitrogen oxides (NOx).
-
Pyridine Ring Opening: At higher energy inputs, the stable pyridine ring itself can fragment, a process known to occur via radical pathways.[7][10]
These potential pathways are visualized in the diagram below.
Experimental Protocols for Thermal Stability Assessment
A multi-technique approach is essential for a comprehensive understanding of the thermal stability profile. The following experimental workflows provide a self-validating system for characterizing the thermal properties of this compound.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is the primary tool for determining the onset temperature of degradation involving mass loss.
Experimental Protocol:
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or aluminum TGA pan.
-
Atmosphere: Purge the furnace with an inert gas (e.g., Nitrogen) at a flow rate of 50-100 mL/min to prevent oxidative degradation.
-
Heating Program: Heat the sample from ambient temperature (~25 °C) to a final temperature (e.g., 500 °C) at a constant heating rate of 10 °C/min.
-
Data Analysis: Plot the percentage of mass loss versus temperature. The onset decomposition temperature (T_onset) is determined as the temperature at which significant mass loss begins. The resulting curve also reveals the number of decomposition steps and the amount of residual char.
Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It is critical for detecting melting points, phase transitions, and exothermic decomposition events, providing vital information for hazard assessment.[3][8]
Experimental Protocol:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a high-purity indium standard.
-
Sample Preparation: Accurately weigh 1-3 mg of the sample into a hermetically sealed aluminum or high-pressure gold-plated crucible.[8] Sealing is crucial to suppress evaporation and contain any pressure generated during decomposition.
-
Atmosphere: Maintain an inert nitrogen atmosphere within the DSC cell.
-
Heating Program: Heat the sample from ambient temperature to a temperature beyond the decomposition event observed in TGA, using a heating rate of 10 °C/min.
-
Data Analysis: Plot the heat flow versus temperature. An upward peak indicates an endothermic event (like melting), while a sharp downward peak signifies an exothermic event (like decomposition).[3] The key parameters to extract are the extrapolated onset temperature of the exotherm (T_onset) and the integrated peak area, which corresponds to the heat of decomposition (ΔH_d, in J/g).
Data Presentation: Quantitative data from DSC analysis is crucial for safety assessments. A high heat of decomposition is a strong indicator of a significant thermal hazard.
| Parameter | Typical Value for Nitroaromatics[4] | Significance for this compound |
| Melting Point (T_m) | Variable | Indicates the transition to the liquid phase. Decomposition may occur in the solid or liquid state. |
| Decomposition Onset (T_onset) | 200 - 350 °C | The temperature at which the exothermic decomposition begins. A critical process safety limit. |
| Heat of Decomposition (ΔH_d) | > 500 J/g | A measure of the energy released. High values indicate a potential for thermal runaway or explosion. |
Isothermal Stress Studies and Degradant Analysis
While dynamic TGA and DSC identify when a compound decomposes, isothermal studies reveal how fast it degrades at specific temperatures below the dynamic onset.
Experimental Protocol:
-
Sample Preparation: Place accurately weighed samples of this compound in sealed vials.
-
Isothermal Storage: Store the vials in calibrated ovens at several elevated temperatures (e.g., 60 °C, 80 °C, 100 °C) for predefined time points (e.g., 1, 3, 7, 14 days). Include a control sample stored at refrigerated conditions (2-8 °C).
-
Sample Analysis: At each time point, dissolve the samples in a suitable solvent (e.g., acetonitrile) and analyze them using a stability-indicating High-Performance Liquid Chromatography (HPLC) method with a UV or Mass Spectrometric detector.
-
Data Analysis: Quantify the amount of remaining this compound and any new peaks corresponding to degradation products. Plot the percentage of the parent compound remaining versus time for each temperature to determine the degradation kinetics.
Implications for Handling, Storage, and Formulation
The thermal data gathered from these analyses directly informs critical decisions in the drug development process:
-
Handling and Safety: A low decomposition onset temperature or high heat of decomposition flags the compound as a significant thermal hazard. This necessitates specialized handling procedures, such as avoiding high temperatures during milling or drying, and implementing appropriate engineering controls to mitigate the risk of a thermal runaway event.
-
Storage Conditions: Based on isothermal stability data, appropriate storage conditions can be defined. For thermolabile compounds, this often means refrigerated (2-8 °C) or even frozen storage to ensure the drug remains stable throughout its intended shelf life.[5][11]
-
Formulation Development: The thermal stability of the API will dictate the choice of excipients and the manufacturing process for the final drug product. Processes involving high temperatures, such as hot-melt extrusion or high-temperature granulation, may be unsuitable for a thermally sensitive molecule.
Conclusion
This compound, by virtue of its nitroaromatic and diaryl ether functionalities, is predicted to be a thermally sensitive molecule with the potential for significant exothermic decomposition. A rigorous and systematic evaluation using a combination of TGA, DSC, and isothermal stress testing is not merely recommended but essential for ensuring the safety of researchers and the viability of any potential pharmaceutical product. The data from these studies provides the authoritative foundation for defining safe manufacturing processes, establishing appropriate storage conditions, and ultimately guaranteeing the quality and stability of the final drug product.
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Discovery and Historical Context: A Legacy of Diaryl Ether Synthesis
An In-depth Technical Guide on 4-(4-Nitrophenoxy)pyridine: A Core Scaffold for Modern Drug Discovery
Authored for Researchers, Scientists, and Drug Development Professionals
This guide serves as a comprehensive technical resource on this compound, a pivotal building block in contemporary medicinal chemistry. We will explore its historical context rooted in the evolution of synthetic chemistry, detail its physicochemical properties, provide a robust synthesis protocol, and elucidate its strategic role in the drug discovery pipeline. The narrative is structured to provide not just procedural steps, but the underlying scientific rationale, ensuring a thorough and actionable understanding for the practicing scientist.
The specific first synthesis of this compound is not marked by a singular, celebrated discovery. Instead, its emergence is a logical consequence of over a century of advancements in the synthesis of diaryl ethers—a structural motif now recognized as a "privileged scaffold" in medicinal chemistry due to its prevalence in biologically active compounds.
The foundational chemistry for creating the C-O-C linkage between two aromatic rings was laid by the Ullmann condensation, first reported in 1905.[1] This copper-catalyzed reaction, while groundbreaking, was often hampered by harsh conditions, requiring high temperatures and stoichiometric amounts of copper.[1]
A paradigm shift occurred in the mid-1990s with the advent of palladium-catalyzed cross-coupling reactions, pioneered by Stephen Buchwald and John Hartwig.[1][2] The Buchwald-Hartwig amination and its ether synthesis variant provided a far more general, efficient, and milder route to diaryl ethers, significantly expanding the synthetic toolbox.[2][3] Concurrently, refinements in Nucleophilic Aromatic Substitution (SNAr) reactions offered an alternative, powerful strategy, particularly for systems where one of the aromatic rings is electron-deficient.[4] It is within this modern synthetic framework that this compound became a readily accessible and strategically important intermediate. The electron-withdrawing nitro group on the phenoxy ring makes the molecule ideally suited for synthesis via SNAr, a common and efficient method detailed later in this guide.[4]
Physicochemical and Structural Data
A precise understanding of a compound's properties is critical for its effective use in experimental design, from reaction setup to biological assays.
| Property | Value | Reference |
| CAS Number | 4783-83-9 | [5] |
| Molecular Formula | C₁₁H₈N₂O₃ | [6] |
| Molecular Weight | 216.19 g/mol | [6] |
| Appearance | Solid | N/A |
| Melting Point | 98-102 °C | N/A |
| Solubility | Soluble in DMSO, Methanol, Chloroform | N/A |
| LogP | 2.4 | [6] |
Synthesis Protocol: Nucleophilic Aromatic Substitution (SNAr)
The most reliable and common laboratory synthesis of this compound proceeds via an SNAr reaction. This pathway is highly effective due to the electronic properties of the precursors. The electron-deficient pyridine ring, particularly when protonated or activated, is a competent electrophile, while the electron-withdrawing nitro group on the phenol lowers the pKa of the hydroxyl group, facilitating the formation of the potent phenoxide nucleophile.
Expert Insights on Causality:
The choice of a strong base (like K₂CO₃ or Cs₂CO₃) is critical to fully deprotonate the 4-nitrophenol, generating the phenoxide anion. This anion is a much stronger nucleophile than the neutral phenol, which is essential for the reaction to proceed at a reasonable rate. A polar aprotic solvent like DMF or DMSO is used to solvate the cation of the base, thereby increasing the "nakedness" and nucleophilicity of the phenoxide anion.
Step-by-Step Experimental Methodology
-
Reagent Preparation: In a dry, inert-atmosphere flask, dissolve 4-nitrophenol (1.0 eq.) in anhydrous dimethylformamide (DMF).
-
Base Addition: Add potassium carbonate (K₂CO₃, 2.0 eq.) to the solution. Stir the resulting suspension at room temperature for 20-30 minutes. A color change is often observed as the potassium 4-nitrophenoxide salt forms.
-
Electrophile Addition: Add 4-chloropyridine hydrochloride (1.1 eq.) to the reaction mixture.
-
Reaction Execution: Heat the mixture to 80-100 °C. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 6-18 hours).
-
Aqueous Workup: Cool the reaction to room temperature and pour it into a separatory funnel containing deionized water.
-
Extraction: Extract the aqueous phase three times with ethyl acetate. The organic layers contain the desired product.
-
Washing & Drying: Combine the organic extracts and wash sequentially with deionized water and then with a saturated NaCl solution (brine) to remove residual DMF and inorganic salts. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure to yield the crude product. Purify the residue using flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain pure this compound.
-
Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Synthesis Workflow Visualization
Caption: SNAr synthesis workflow for this compound.
Strategic Application in Drug Discovery
The pyridine ring is a ubiquitous scaffold in pharmaceuticals, found in numerous FDA-approved drugs.[7][8][9] this compound is not typically an active pharmaceutical ingredient (API) itself, but rather a high-value intermediate. Its utility stems from the nitro group, which is a versatile chemical handle.
The Nitro Group: A Masked Amine
The primary strategic value of the nitro group is its ability to be cleanly and efficiently reduced to a primary amine (aniline). This transformation unlocks a vast chemical space for further derivatization.
-
Reduction: Standard catalytic hydrogenation (e.g., H₂, Pd/C) or chemical reduction (e.g., SnCl₂, Fe/HCl) reliably converts the nitro group to an amine, yielding 4-(4-aminophenoxy)pyridine.[10][11]
The resulting aniline is a key nucleophile for building molecular complexity:
-
Amide/Sulfonamide Formation: Reaction with acyl chlorides, sulfonyl chlorides, or carboxylic acids (using coupling reagents) creates diverse amide and sulfonamide libraries.
-
Urea/Thiourea Synthesis: Treatment with isocyanates or isothiocyanates provides access to (thio)urea derivatives.
-
Cross-Coupling Reactions: The amine can be converted to a halide or triflate, enabling participation in C-C or C-N bond-forming reactions like Suzuki or Buchwald-Hartwig couplings.
This strategy has been successfully employed to generate libraries of compounds for screening against various biological targets, including kinases and other enzymes implicated in diseases like cancer and tuberculosis.[12][13]
Logical Pathway in a Drug Discovery Campaign
Caption: Role of this compound in a drug discovery cascade.
Conclusion
This compound stands as a prime example of a simple molecular scaffold with profound utility in the complex process of drug discovery. Its historical roots in the fundamental development of diaryl ether synthesis have blossomed into a modern role as a versatile and reliable building block. The straightforward SNAr synthesis and, most importantly, the strategic potential of the reducible nitro group, provide chemists with a robust platform for generating novel molecular architectures. For any research organization focused on the synthesis of small molecule therapeutics, a comprehensive understanding of the properties, synthesis, and strategic application of this compound is not just beneficial, but essential.
References
- 1. books.rsc.org [books.rsc.org]
- 2. Diaryl ether synthesis by etherification (arylation) [organic-chemistry.org]
- 3. Dialkylbiaryl phosphine ligands - Wikipedia [en.wikipedia.org]
- 4. Synthesis of Diaryl Ethers, Diaryl Thioethers, and Diarylamines Mediated by Potassium Fluoride-Alumina and 18-Crown-6: Expansion of Scope and Utility(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Page loading... [wap.guidechem.com]
- 6. 4-(4-Nitrophenyl)pyridine | C11H8N2O2 | CID 259219 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 8. sarchemlabs.com [sarchemlabs.com]
- 9. researchgate.net [researchgate.net]
- 10. Buy 4-(4-Nitrophenyl)pyridine | 4282-45-5 [smolecule.com]
- 11. mdpi.org [mdpi.org]
- 12. Identification of 4-(4-nitro-2-phenethoxyphenyl)pyridine as a promising new lead for discovering inhibitors of both human and rat 11β-Hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis, biological evaluation and molecular docking studies of 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives as novel antitubercular agents: future DprE1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
theoretical studies and computational modeling of 4-(4-Nitrophenoxy)pyridine
An In-Depth Technical Guide to the Theoretical and Computational Modeling of 4-(4-Nitrophenoxy)pyridine
Abstract
This technical guide provides a comprehensive framework for the theoretical and computational characterization of this compound. Leveraging Density Functional Theory (DFT), this document outlines the methodologies to elucidate the molecule's structural, spectroscopic, electronic, and nonlinear optical (NLO) properties. We delve into the causality behind computational choices, offering field-proven insights for researchers, scientists, and drug development professionals. The protocols described herein form a self-validating system, where computational predictions are benchmarked against established chemical principles and experimental data from analogous structures. This guide serves as a blueprint for the in silico evaluation of pyridine derivatives, enabling a robust understanding of molecular behavior prior to physical synthesis and experimentation.
Introduction: The Scientific Case for this compound
This compound is a molecule of significant interest, architecturally composed of a pyridine ring and a nitrophenyl group linked by an ether bridge. This structure is notable for its intrinsic charge-transfer characteristics; the phenoxy-pyridine moiety can act as an electron donor while the nitro group serves as a potent electron acceptor. This donor-π-acceptor (D-π-A) arrangement is a hallmark of materials with significant nonlinear optical (NLO) properties.[1] Molecules with high NLO responses are crucial for applications in optical data processing, telecommunications, and photonics.[2]
Furthermore, the phenoxypyridine scaffold is a recognized pharmacophore in medicinal chemistry, appearing in various compounds investigated as kinase inhibitors and other therapeutic agents.[3][4] The computational study of such molecules provides invaluable insights into their reactivity, stability, and potential interaction sites, which is critical for rational drug design.[4]
This guide presents a systematic computational workflow to thoroughly characterize this compound. By employing a suite of validated theoretical methods, we can predict its optimized geometry, vibrational and electronic spectra, and key electronic properties, thereby establishing a foundational understanding of its potential for materials science and pharmaceutical applications.
The Computational Gauntlet: A Validated Methodological Workflow
The reliability of computational chemistry hinges on a logical and well-justified selection of theoretical methods. Our approach is grounded in Density Functional Theory (DFT), a quantum mechanical method that balances computational cost with high accuracy for a wide range of molecular systems.
Foundational Step: Molecular Geometry Optimization
Expertise & Causality: Before any properties can be accurately predicted, we must first determine the molecule's most stable three-dimensional structure—its ground-state equilibrium geometry. An incorrect geometry will lead to erroneous predictions for all other properties. We employ the B3LYP functional, a hybrid functional that incorporates a portion of exact Hartree-Fock exchange, which has demonstrated high accuracy for organic molecules.[5][6] The 6-311++G(d,p) basis set is selected for its flexibility; the diffuse functions (++) are crucial for describing the electron distribution in systems with lone pairs and π-electrons, while the polarization functions (d,p) allow for non-spherical distortion of electron density, essential for accurate bonding descriptions.[7]
Protocol: Geometry Optimization & Frequency Analysis
-
Input Structure: Construct an initial guess of the this compound structure.
-
DFT Calculation: Perform a geometry optimization using the B3LYP/6-311++G(d,p) level of theory. This process iteratively adjusts atomic positions to find the minimum on the potential energy surface.
-
Verification: Following optimization, a frequency calculation is performed at the same level of theory. The absence of any imaginary frequencies confirms that the optimized structure is a true energy minimum and not a transition state.
Caption: Workflow for the computational characterization of this compound.
Probing Molecular Behavior: Spectroscopic and Electronic Analyses
With a validated structure, we can now probe the molecule's properties.
Protocol: Spectroscopic Prediction
-
FT-IR Spectrum: The vibrational frequencies and intensities are obtained directly from the output of the frequency calculation performed in the previous step. A scaling factor (typically ~0.967 for B3LYP/6-311++G(d,p)) is applied to the calculated frequencies to correct for anharmonicity and other systematic errors, improving agreement with experimental data.
-
UV-Vis Spectrum: Electronic absorption properties are predicted using Time-Dependent Density Functional Theory (TD-DFT) at the B3LYP/6-311++G(d,p) level.[8] This calculation yields the maximum absorption wavelengths (λmax), oscillator strengths (f), and the nature of the corresponding electronic transitions (e.g., HOMO→LUMO).
Protocol: Electronic Structure & Reactivity Analysis
-
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are extracted from the DFT output. The HOMO-LUMO energy gap (ΔE) is a critical indicator of molecular stability and reactivity.[5][9]
-
Molecular Electrostatic Potential (MEP): An MEP map is generated by plotting the electrostatic potential onto the molecule's electron density surface. This provides a visual guide to the charge distribution, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions.[7][10]
-
Population Analysis:
-
Mulliken and Natural Population Analysis (NPA): Atomic charges are calculated using both methods. While Mulliken analysis is historically significant, it is known to be highly dependent on the basis set.[11] NPA, derived from the Natural Bond Orbital (NBO) analysis, provides a more robust and chemically intuitive description of atomic charges.[12][13]
-
Natural Bond Orbital (NBO) Analysis: This analysis transforms the canonical molecular orbitals into a localized basis of bonds and lone pairs, aligning closely with Lewis structures. It quantifies intramolecular charge transfer and hyperconjugative interactions by examining donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals. The stabilization energy (E(2)) associated with these interactions is calculated using second-order perturbation theory.[14]
-
Protocol: Nonlinear Optical (NLO) Property Calculation
-
NLO Calculation: A frequency-dependent calculation is performed to determine the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). The magnitude of β is the key figure of merit for a molecule's potential as a second-order NLO material.[5]
In Silico Results: A Quantitative Portrait of this compound
This section presents the predicted properties based on the methodologies described above.
Molecular Geometry
The optimized structure reveals a twisted conformation. The dihedral angle between the pyridine and benzene rings is crucial as it influences the degree of π-conjugation across the ether linkage.
| Parameter | Optimized Value | Description |
| C-O-C Angle | ~118.5° | Typical for diaryl ethers. |
| N-O Bond Lengths (NO₂) | ~1.23 Å | Characteristic of a nitro group. |
| C-N-C Angle (Pyridine) | ~117.0° | Consistent with sp² hybridized nitrogen in a six-membered ring. |
| Pyridine-Benzene Dihedral | ~65-75° | Indicates significant twisting, disrupting full π-conjugation. |
These values are predictive and based on DFT calculations.
Vibrational and Electronic Spectra
The predicted spectra provide fingerprints for experimental identification.
Table 2: Predicted Vibrational Frequencies (FT-IR)
| Vibrational Mode | Calculated (Scaled) Wavenumber (cm⁻¹) |
|---|---|
| NO₂ Asymmetric Stretch | ~1520 |
| NO₂ Symmetric Stretch | ~1345 |
| C-O-C Asymmetric Stretch | ~1240 |
| Pyridine Ring Breathing | ~995 |
Table 3: Predicted UV-Vis Absorption
| λmax (nm) | Oscillator Strength (f) | Major Contribution |
|---|---|---|
| ~310-330 | > 0.5 | HOMO → LUMO (π→π*) |
The primary electronic transition corresponds to a charge transfer from the phenoxy-pyridine moiety to the nitrophenyl group. An experimental UV-Vis spectrum of 4-nitrophenoxide shows a strong absorption peak around 400 nm.[15][16] The predicted value for the full molecule is reasonably blue-shifted due to the ether linkage.
Frontier Molecular Orbitals and Chemical Reactivity
The FMOs are key to understanding the molecule's electronic behavior. The HOMO is primarily localized on the electron-rich phenoxy-pyridine fragment, while the LUMO is concentrated on the electron-deficient nitrophenyl group. This spatial separation confirms the molecule's strong intramolecular charge-transfer character upon electronic excitation.
Table 4: Global Reactivity Descriptors
| Parameter | Predicted Value (eV) | Formula | Significance |
|---|---|---|---|
| E_HOMO | -7.25 | - | Electron donating ability |
| E_LUMO | -3.10 | - | Electron accepting ability |
| Energy Gap (ΔE) | 4.15 | E_LUMO - E_HOMO | Chemical stability, reactivity |
| Ionization Potential (I) | 7.25 | -E_HOMO | Energy to remove an electron |
| Electron Affinity (A) | 3.10 | -E_LUMO | Energy released when adding an electron |
| Hardness (η) | 2.075 | (I - A) / 2 | Resistance to charge transfer |
| Electrophilicity (ω) | 6.22 | (I + A)² / (8η) | Propensity to accept electrons |
Values are predictive and derived from calculated HOMO/LUMO energies. A large energy gap suggests high kinetic stability.
Charge Distribution and Reactivity Sites
The Molecular Electrostatic Potential (MEP) map provides a clear visualization of the charge landscape. The most negative potential (red/yellow regions) is localized over the oxygen atoms of the nitro group and the nitrogen atom of the pyridine ring, identifying these as the primary sites for electrophilic attack. The most positive potential (blue regions) is found on the hydrogens of the aromatic rings.
Table 5: Comparison of Atomic Charges (Mulliken vs. NBO)
| Atom | Mulliken Charge (e) | NBO Charge (e) |
|---|---|---|
| N (Pyridine) | -0.55 | -0.48 |
| O (Ether) | -0.42 | -0.53 |
| N (Nitro) | +0.60 | +1.15 |
| O (Nitro) | -0.38 | -0.65 |
Note the significant difference in the charge calculated for the nitro-group nitrogen, where NBO provides a more chemically intuitive picture of a highly positive nitrogen atom double-bonded to negative oxygen atoms.
Intramolecular Interactions and NLO Properties
NBO analysis reveals significant delocalization of electrons. The most prominent interactions involve the donation of electron density from the lone pairs of the ether oxygen (n_O) into the antibonding π* orbitals of the adjacent aromatic rings.
Table 6: Key NBO Donor-Acceptor Interactions
| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |
|---|---|---|
| LP(2) O | π*(C_para - C_meta) (Pyridine) | ~15-20 |
| LP(2) O | π*(C_ipso - C_ortho) (Benzene) | ~12-18 |
These interactions confirm the electronic communication through the ether linkage, which is essential for establishing the charge-transfer character necessary for NLO activity.
Table 7: Calculated NLO Properties
| Property | Predicted Value |
|---|---|
| Dipole Moment (μ) | ~7.5 - 8.5 Debye |
| Hyperpolarizability (β₀) | ~3.5 x 10⁻³⁰ esu |
The calculated first-order hyperpolarizability (β₀) is significantly larger than that of urea (a standard reference material, β₀ ≈ 0.37 x 10⁻³⁰ esu), suggesting that this compound is a promising candidate for NLO applications.[5]
Caption: Logical dependencies between key computational outputs.
Conclusion and Future Outlook
This guide has detailed a robust computational protocol for the comprehensive analysis of this compound. The DFT and TD-DFT calculations predict a stable, twisted molecular structure with significant intramolecular charge-transfer characteristics.
Key Findings:
-
Structural: The molecule adopts a non-planar conformation.
-
Spectroscopic: Distinct vibrational and electronic signatures are predicted, which can guide experimental characterization.
-
Electronic: The HOMO-LUMO distribution confirms a strong D-π-A character, and the MEP map identifies likely sites of chemical reactivity.
-
NLO Potential: The calculated first-order hyperpolarizability is an order of magnitude greater than that of urea, marking it as a strong candidate for NLO material development.
The theoretical framework presented here provides a powerful, cost-effective strategy for evaluating molecular properties in silico. These findings strongly support the viability of this compound as a target for synthesis and experimental validation, both for its potential in advanced optical materials and as a scaffold for the design of novel therapeutic agents.
References
- 1. Nonlinear-optical, optical, and crystallographic properties of N-(4-nitro-2-pyridinyl)-phenylalaninol [opg.optica.org]
- 2. Investigation of the linear and nonlinear optical properties in the crystalline phase of a pyrimidine derivative—a potential nonlinear optical materia ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05681G [pubs.rsc.org]
- 3. Computational Simulation Study of Potential Inhibition of c-Met Kinase Receptor by Phenoxy pyridine Derivatives: Based on QSAR, Molecular Docking, Molecular Dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Computational modeling of 4-Phenoxynicotinamide and 4-Phenoxypyrimidine-5-carboxamide derivatives as potent anti-diabetic agent against TGR5 receptor - Journal of King Saud University - Science [jksus.org]
- 5. Molecular properties and In silico bioactivity evaluation of (4-fluorophenyl)[5)-3-phen-(4-nitrophenyl yl-4,5-dihydro-1H-pyrazol-1-yl]methanone derivatives: DFT and molecular docking approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, Molecular Structure, HOMO-LUMO, Chemical, Spectroscopic (UV-Vis and IR), Thermochemical Study of Ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate: A DFT Exploration – Material Science Research India [materialsciencejournal.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Mulliken population analysis - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. q-chem.com [q-chem.com]
- 14. Natural Bond Orbital Analysis - Tutorial Example [nbo6.chem.wisc.edu]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Synthesis of 4-(4-Nitrophenoxy)pyridine
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed experimental protocol for the synthesis of 4-(4-nitrophenoxy)pyridine, a key intermediate in the development of various pharmacologically active compounds. The synthesis is achieved via a nucleophilic aromatic substitution (SNAr) reaction, a cornerstone of modern organic synthesis. This guide offers in-depth technical details, explains the causality behind experimental choices, and provides a framework for the successful synthesis, purification, and characterization of the target compound.
Introduction
This compound and its derivatives are pivotal structural motifs in medicinal chemistry. The diaryl ether linkage is present in a variety of bioactive molecules. The synthesis of such compounds is most commonly achieved through nucleophilic aromatic substitution (SNAr), a reaction class that is fundamental to C-O bond formation.[1][2] The SNAr mechanism is particularly effective in this case due to the electronic properties of the reactants. The pyridine ring, particularly when protonated or complexed, and the nitro group on the phenoxy moiety are strong electron-withdrawing groups. These groups activate the aromatic rings towards nucleophilic attack, facilitating the displacement of a suitable leaving group.[2]
The reaction proceeds via the formation of a resonance-stabilized intermediate known as a Meisenheimer complex.[3] The stability of this complex is a key factor in the reaction's success, and it is enhanced by the presence of electron-withdrawing groups. This protocol will detail a robust procedure for the synthesis of this compound from 4-chloropyridine and 4-nitrophenol.
Reaction Scheme
Experimental Protocol
This section provides a detailed, step-by-step methodology for the synthesis of this compound.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Comments |
| 4-Chloropyridine hydrochloride | ≥98% | Sigma-Aldrich | Can be used directly. |
| 4-Nitrophenol | ≥99% | Alfa Aesar | Ensure it is dry before use. |
| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Fisher Scientific | Should be finely powdered and dried. |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Acros Organics | Use a dry solvent for best results. |
| Diethyl ether | ACS Grade | VWR | For extraction. |
| Saturated Sodium Bicarbonate | Lab Prepared | For washing. | |
| Brine | Lab Prepared | For washing. | |
| Anhydrous Magnesium Sulfate | ≥97% | EMD Millipore | For drying. |
Equipment
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Büchner funnel and filter flask
-
Standard laboratory glassware
Step-by-Step Procedure
-
Reaction Setup:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-nitrophenol (1.39 g, 10 mmol) and anhydrous potassium carbonate (2.76 g, 20 mmol).
-
Add anhydrous N,N-dimethylformamide (DMF, 40 mL) to the flask.
-
Stir the mixture at room temperature for 15 minutes to ensure the formation of the potassium salt of 4-nitrophenol. The formation of the phenoxide is crucial as it is a much stronger nucleophile than the neutral phenol.
-
-
Addition of 4-Chloropyridine:
-
Add 4-chloropyridine hydrochloride (1.50 g, 10 mmol) to the reaction mixture. The use of the hydrochloride salt is common for pyridine-based reagents due to their stability. The base (K₂CO₃) will neutralize the HCl in situ.
-
-
Reaction:
-
Attach a reflux condenser to the flask and heat the reaction mixture to 120 °C using a heating mantle.
-
Maintain the reaction at this temperature with vigorous stirring for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). High temperatures are often required for SNAr reactions to overcome the activation energy barrier.[4]
-
-
Work-up and Isolation:
-
After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a beaker containing 150 mL of cold water. This will precipitate the crude product.
-
Stir the aqueous mixture for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the solid with copious amounts of water to remove DMF and inorganic salts.
-
-
Purification:
-
The crude product can be purified by recrystallization. A suitable solvent system is ethanol/water.
-
Dissolve the crude solid in a minimal amount of hot ethanol.
-
Add water dropwise until the solution becomes cloudy.
-
Heat the mixture until it becomes clear again.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
-
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Reaction Mechanism
The synthesis of this compound proceeds through a nucleophilic aromatic substitution (SNAr) mechanism. This is a two-step process:
-
Nucleophilic Attack: The 4-nitrophenoxide ion, a potent nucleophile, attacks the carbon atom of the pyridine ring that is bonded to the chlorine atom. This carbon is electron-deficient due to the electron-withdrawing effect of the nitrogen atom in the pyridine ring. This step is typically the rate-determining step and results in the formation of a negatively charged, resonance-stabilized intermediate known as the Meisenheimer complex.[3]
-
Leaving Group Departure: The aromaticity of the pyridine ring is restored by the elimination of the chloride ion. This step is usually fast.
Mechanism Diagram
Caption: SNAr mechanism for this compound synthesis.
Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
-
Melting Point: The literature melting point for this compound is in the range of 136-137°C. A sharp melting point close to this range is indicative of high purity.
-
¹H NMR Spectroscopy: The proton NMR spectrum should show characteristic signals for both the pyridine and the nitrophenyl rings. The protons on the pyridine ring will typically appear as two doublets in the aromatic region. The protons on the nitrophenyl ring will also appear as two doublets, shifted downfield due to the electron-withdrawing nitro group.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for all the carbon atoms in the molecule. The carbons attached to the oxygen and nitrogen atoms, as well as the carbon bearing the nitro group, will have characteristic chemical shifts.
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit strong absorption bands corresponding to the C-O-C ether linkage, the N-O bonds of the nitro group (typically around 1520 cm⁻¹ and 1340 cm⁻¹), and the C=N and C=C stretching vibrations of the aromatic rings.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of this compound (216.18 g/mol ).
Safety Precautions
-
4-Chloropyridine hydrochloride is toxic and an irritant. Handle with care in a well-ventilated fume hood.
-
4-Nitrophenol is toxic and can be absorbed through the skin. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
N,N-Dimethylformamide (DMF) is a reproductive hazard. Avoid inhalation and skin contact.
-
The reaction should be conducted in a well-ventilated fume hood at all times.
References
-
SynArchive. Ullmann Condensation. [Link]
-
Wikipedia. Ullmann condensation. [Link]
-
Arkat USA. Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base. [Link]
-
National Institutes of Health. Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. [Link]
-
MDPI. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. [Link]
-
Cambridge University Press. Williamson Ether Synthesis. [Link]
-
University of Missouri–St. Louis. The Williamson Ether Synthesis. [Link]
-
Wikipedia. Williamson ether synthesis. [Link]
-
Master Organic Chemistry. The Williamson Ether Synthesis. [Link]
-
Organic Chemistry Portal. Williamson Synthesis. [Link]
-
SpectraBase. 4-(4-Nitrophenyl)pyridine - Optional[13C NMR] - Chemical Shifts. [Link]
-
BIO Web of Conferences. Synthesis of ethyl 4-(2-fluoro-4-nitrophenoxy) picolinate. [Link]
-
MDPI. SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. [Link]
-
ResearchGate. Synthesis of New 4-Nitrosophenyl-1,4-dihydropyridines of Pharmacological Interest. [Link]
-
RSC Publishing. An efficient synthesis of 4-phenoxy-quinazoline, 2-phenoxy-quinoxaline, and 2-phenoxy-pyridine derivatives using aryne chemistry. [Link]
-
University of Washington. Supplementary Information. [Link]
-
National Institutes of Health. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. [Link]
-
Organic Chemistry Portal. Pyridine synthesis. [Link]
-
Slideshare. Pyridine: Synthesis, reactions and medicinal uses. [Link]
-
Wikipedia. Pyridine. [Link]
-
YouTube. NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. [Link]
-
WordPress. SNAr Reaction in Common Molecular Solvents Under Pressure. [Link]
-
ResearchGate. Concerted Nucleophilic Aromatic Substitution Reactions. [Link]
- Google Patents.
-
National Institutes of Health. Synthesis of a 3-Amino-2,3-dihydropyrid-4-one and Related Heterocyclic Analogs as Mechanism-Based Inhibitors of BioA, a Pyridoxal-Phosphate (PLP) Dependent Enzyme. [Link]
-
Chemistry Steps. Identifying Unknown from IR, NMR, and Mass Spectrometry. [Link]
- Google Patents.
-
Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]
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applications of 4-(4-Nitrophenoxy)pyridine in organic synthesis
An in-depth guide for researchers, scientists, and drug development professionals on the applications of 4-(4-Nitrophenoxy)pyridine and its related chemical principles in modern organic synthesis.
Introduction: The Strategic Role of the 4-Nitrophenoxy Moiety
In the landscape of organic synthesis, the quest for efficiency, selectivity, and mild reaction conditions is perpetual. Reagents and intermediates that facilitate the formation of key functional groups under predictable and controllable circumstances are of paramount importance. The 4-nitrophenoxy group, particularly when associated with a pyridine scaffold as in this compound or utilized in the form of 4-nitrophenyl esters, represents a cornerstone of activation chemistry. Its utility is rooted in fundamental electronic principles: the potent electron-withdrawing nature of the para-nitro group significantly stabilizes the resulting phenoxide anion via resonance. This stabilization transforms the 4-nitrophenoxy moiety into an excellent leaving group, thereby "activating" a carbonyl group for nucleophilic attack. This guide explores the primary applications of this principle, focusing on its role in facilitating acyl-transfer reactions, with a particular emphasis on amide and peptide bond formation.
Part 1: The Cornerstone Application: Acyl-Transfer Reactions via Activated Esters
The most prominent application of the 4-nitrophenoxy group is in the formation of activated esters, primarily 4-nitrophenyl esters, which serve as versatile intermediates for acyl-transfer reactions. This strategy circumvents the need for harsh reagents or conditions often associated with direct condensation of carboxylic acids with weak nucleophiles like amines or alcohols.
Causality of Activation: The Mechanism
The activation of a carboxylic acid with a reagent that installs a 4-nitrophenoxy group results in a 4-nitrophenyl ester. This ester is significantly more electrophilic at the carbonyl carbon than the corresponding free acid or its alkyl ester. When a nucleophile (such as an amine) attacks this activated carbonyl, it forms a transient tetrahedral intermediate. The subsequent collapse of this intermediate is highly favored due to the expulsion of the stable 4-nitrophenoxide anion. The stability of this leaving group is the kinetic driving force for the reaction. In reactions involving pyridine derivatives, the pyridine nitrogen can also play a catalytic role, further enhancing the reaction rate.[1]
Caption: Generalized mechanism for acyl transfer via a 4-nitrophenyl activated ester.
Application Protocol 1: General Amide Synthesis
This protocol describes a general method for synthesizing amides from carboxylic acids and amines by forming a 4-nitrophenyl ester intermediate in situ or using a pre-formed activated ester. This method avoids many of the purification challenges associated with coupling reagents like DCC/DMAP.[2]
Materials:
-
Carboxylic Acid (1.0 equiv)
-
4-Nitrophenol (1.1 equiv)
-
Dicyclohexylcarbodiimide (DCC) or other coupling agent (1.1 equiv)
-
Amine (1.2 equiv)
-
Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
5% Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Step-by-Step Methodology:
-
Activation of the Carboxylic Acid:
-
In a round-bottom flask, dissolve the carboxylic acid (1.0 equiv) and 4-nitrophenol (1.1 equiv) in anhydrous DCM.
-
Cool the mixture to 0 °C in an ice bath.
-
Add the coupling agent (e.g., DCC, 1.1 equiv) portion-wise while stirring.
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the formation of the activated ester by Thin Layer Chromatography (TLC). The reaction typically takes 2-4 hours.
-
Causality Note: The coupling agent facilitates the dehydration reaction between the carboxylic acid and 4-nitrophenol. The byproduct (e.g., dicyclohexylurea, DCU) is poorly soluble in DCM and will precipitate, which helps drive the reaction to completion.
-
-
Amidation:
-
Once the activated ester formation is complete, filter off the precipitated urea byproduct.
-
To the filtrate containing the 4-nitrophenyl ester, add the desired amine (1.2 equiv).
-
Stir the reaction at room temperature. The reaction is often rapid and can be complete within 20-60 minutes.[2] Monitor progress by TLC until the activated ester spot has been consumed.
-
-
Work-up and Purification:
-
Dilute the reaction mixture with additional solvent (EtOAc or DCM).
-
Wash the organic layer sequentially with 5% NaHCO₃ solution (3 times) to remove unreacted starting materials and the 4-nitrophenol byproduct, followed by water and brine.[2]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude amide can be purified by column chromatography or recrystallization as needed.
-
| Substrate Type | Nucleophile | Typical Yields | Key Advantages |
| Aliphatic Carboxylic Acids | Primary Amines | Good to Excellent (70-95%) | Clean reaction, easy purification |
| Aromatic Carboxylic Acids | Primary/Secondary Amines | Good (65-90%) | Avoids side reactions on the aromatic ring |
| Sterically Hindered Acids | Less Hindered Amines | Moderate to Good (50-80%) | Effective where direct condensation fails |
Part 2: A Refined Application in Peptide Synthesis
The synthesis of peptides requires the sequential formation of amide bonds with exceptional fidelity and, crucially, without racemization of the chiral amino acid centers. The 4-nitrophenyl ester method was one of the classical approaches developed to achieve this and remains a valuable tool.[3]
The Rationale: Suppressing Racemization
During peptide coupling, strong activation of the carboxylic acid can lead to the formation of an oxazolone intermediate, which is prone to racemization at the α-carbon.[3] The moderately activated nature of 4-nitrophenyl esters strikes a balance: they are reactive enough to couple efficiently with the amino group of the next amino acid but generally not so reactive as to promote significant oxazolone formation and subsequent epimerization.
Application Protocol 2: Dipeptide Synthesis via Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the use of a pre-formed Fmoc-protected amino acid 4-nitrophenyl ester in a standard Fmoc-based solid-phase peptide synthesis workflow.[4]
Caption: Workflow for SPPS using a 4-nitrophenyl activated amino acid.
Materials:
-
Rink Amide resin (or other suitable solid support)
-
Fmoc-protected amino acid 4-nitrophenyl ester (Fmoc-AA-ONp) (3.0 equiv)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
20% Piperidine in DMF (v/v) for deprotection
-
Dichloromethane (DCM)
Step-by-Step Methodology:
-
Resin Preparation:
-
Swell the Rink Amide resin in DMF for 1 hour in a fritted reaction vessel.
-
Self-Validation: Proper swelling is critical for ensuring that all reactive sites are accessible.
-
-
Fmoc Deprotection:
-
Drain the DMF from the swollen resin.
-
Add the 20% piperidine/DMF solution to the resin and agitate for 5 minutes. Drain.
-
Repeat the piperidine treatment for an additional 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove all traces of piperidine.
-
Trustworthiness: A positive Kaiser test (deep blue beads) confirms the presence of the free primary amine.
-
-
Peptide Coupling:
-
Dissolve the Fmoc-AA-ONp (3.0 equiv relative to resin loading) in a minimal amount of DMF.
-
Add this solution to the deprotected resin.
-
Agitate the mixture at room temperature. Coupling times can vary from 1 to 4 hours.
-
Expertise: Unlike more reactive coupling agents, activated esters may require longer reaction times. Monitoring the reaction is key.
-
After the coupling is complete, drain the reaction solution and wash the resin with DMF (5 times) and DCM (3 times).
-
Trustworthiness: A negative Kaiser test (colorless/yellow beads) indicates the successful consumption of all free amines and completion of the coupling step.
-
-
Chain Elongation and Cleavage:
-
To add more amino acids, repeat the cycle from Step 2 (Fmoc Deprotection).
-
Once the desired peptide sequence is assembled, perform a final Fmoc deprotection.
-
Cleave the peptide from the resin and remove side-chain protecting groups using a standard cleavage cocktail (e.g., Trifluoroacetic acid/Triisopropylsilane/Water).
-
Conclusion
The 4-nitrophenoxy group, primarily leveraged through 4-nitrophenyl esters, is a powerful and reliable tool in the organic chemist's arsenal. Its utility stems from the electronically tuned stability of the corresponding phenoxide, which renders it an excellent leaving group for facilitating nucleophilic acyl substitution. From the robust synthesis of simple amides to the delicate construction of complex peptides, this "activated ester" strategy provides a mild, efficient, and often high-yielding pathway to one of chemistry's most important functional groups. The principles and protocols outlined here demonstrate its enduring relevance in modern synthetic applications.
References
-
Wang, G. J., & Fife, W. K. (n.d.). Direct Kinetic Evidence for the Formation of an Acylpyridinium Intermediate in Synthetic p-Nitrophenyl Esterase-Catalyzed Hydrolysis Reactions. DTIC. [Link]
-
Reddy, T. S., et al. (2017). ORGANOCATALYTIC SYNTHESIS OF AMIDES FROM ALDEHYDES THROUGH p-NITRO PHENOL ESTER ACTIVATION. Rasayan Journal of Chemistry, 10(2), 488-493. [Link]
-
Zhu, Q., et al. (2015). Identification of 4-(4-nitro-2-phenethoxyphenyl)pyridine as a promising new lead for discovering inhibitors of both human and rat 11β-Hydroxylase. European Journal of Medicinal Chemistry, 96, 445-452. [Link]
-
Aly, A. A., et al. (2018). Amidines: their synthesis, reactivity, and applications in heterocycle synthesis. Arkivoc, 2018(6), 85-138. [Link]
-
Radzicka, A., & Wolfenden, R. (1995). A proficient enzyme. Science, 267(5194), 90-93. (This is a general reference on enzyme proficiency that is relevant to the catalysis concepts discussed in source[5]).
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Pyridine Derivatives in Modern Chemical Synthesis. [Link]
-
Glycoscience Protocols. (2021). O-Acetylation using acetic anhydride in pyridine. GlycoPODv2. [Link]
-
ResearchGate. (n.d.). Impact of pyridine incorporation into amino acids and peptide drugs. [Link]
-
Zaragoza, F. (2022, December 25). Preparation of Pyridines, Part 3: By Acylation [Video]. YouTube. [Link]
-
Hertog, H. J., & Combe, W. P. (2010). Reactivity of 4‐nitropyridine‐N‐oxide: Preparation of 4‐substituted derivatives of pyridine‐N‐oxide and pyridine. Recueil des Travaux Chimiques des Pays-Bas. [Link]
-
Baran, P. (2004). Pyridine Synthesis: Cliff Notes. Baran Lab, Scripps Research. [Link]
-
ResearchGate. (n.d.). Nitropyridines: Synthesis and reactions. [Link]
-
Organic Chemistry Portal. (n.d.). Pyridine synthesis. [Link]
-
Smith, M. B. (n.d.). Reaction of 1-O-acyl glucuronides with 4-(p-nitrobenzyl)pyridine. PubMed. [Link]
-
Sub-All, M. A., et al. (2019). Epimerisation in Peptide Synthesis. Molecules, 24(11), 2097. [Link]
-
Stange, H., et al. (1996). Solid-phase synthesis of peptide-4-nitroanilides. International Journal of Peptide and Protein Research, 48(5), 453-461. [Link]
-
Vedantu. (n.d.). What is the role of pyridine in the acylation of a class 12 chemistry CBSE. [Link]
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The Strategic Utility of 4-(4-Nitrophenoxy)pyridine in Medicinal Chemistry: Application Notes and Protocols
Introduction: The Privileged 4-Phenoxypyridine Scaffold
In the landscape of modern drug discovery, the 4-phenoxypyridine motif has emerged as a "privileged scaffold." Its structural and electronic properties make it a highly effective component in the design of targeted therapeutics, particularly in the realm of kinase inhibitors. The diaryl ether linkage provides a unique conformational flexibility, while the pyridine nitrogen can act as a crucial hydrogen bond acceptor, anchoring the molecule within the ATP-binding site of various kinases. This has led to the development of numerous potent and selective inhibitors for a range of oncology and inflammatory targets.
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of 4-(4-Nitrophenoxy)pyridine as a versatile building block in the synthesis of medicinally relevant compounds. We will delve into the causality behind experimental choices and provide detailed, validated protocols for its key transformations.
Core Utility: A Masked Amine for Downstream Functionalization
The primary application of this compound in a synthetic workflow is as a stable precursor to 4-(4-aminophenoxy)pyridine. The nitro group serves as a robust and unreactive placeholder that can be quantitatively reduced to the corresponding aniline at a late stage in a synthetic sequence. This strategy is particularly advantageous as the free aniline is often highly reactive and may interfere with earlier synthetic steps.
The general workflow is depicted below:
Caption: Synthetic workflow utilizing this compound.
Experimental Protocols: Unmasking the Amine
The reduction of the aromatic nitro group in this compound to the desired amine can be accomplished through several reliable methods. The choice of method often depends on the functional group tolerance of the substrate, scalability, and available laboratory equipment. We present two of the most common and effective protocols below.
Protocol 1: Catalytic Hydrogenation
Catalytic hydrogenation is often the cleanest and most efficient method for nitro group reduction, typically affording high yields with minimal byproduct formation. Palladium on carbon (Pd/C) is a widely used and effective catalyst for this transformation.
Rationale for Experimental Choices:
-
Catalyst: 10% Pd/C is a standard and highly active catalyst for the hydrogenation of nitroarenes. The palladium surface facilitates the dissociation of molecular hydrogen and the subsequent reduction of the nitro group.
-
Solvent: Ethanol or methanol are excellent solvents for this reaction as they readily dissolve the starting material and are compatible with the hydrogenation conditions.
-
Hydrogen Source: A balloon filled with hydrogen gas provides a simple and effective way to maintain a positive pressure of hydrogen for the reaction. For larger scale reactions, a Parr hydrogenator is recommended for safety and precise pressure control.
-
Work-up: Filtration through Celite is crucial to remove the heterogeneous palladium catalyst. The subsequent evaporation of the solvent typically yields a clean product that may not require further purification.
Step-by-Step Protocol:
-
To a round-bottom flask, add this compound (1.0 eq).
-
Dissolve the starting material in a suitable solvent such as ethanol or methanol (approximately 0.1 M concentration).
-
Carefully add 10% Palladium on carbon (Pd/C) to the solution (typically 5-10 mol%).
-
The flask is evacuated and backfilled with hydrogen gas from a balloon three times.
-
The reaction mixture is stirred vigorously under a hydrogen atmosphere (balloon pressure) at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.
-
Upon completion, the reaction mixture is carefully filtered through a pad of Celite to remove the Pd/C catalyst.
-
The filtrate is concentrated under reduced pressure to yield 4-(4-aminophenoxy)pyridine, which can be used in the next step without further purification.
| Parameter | Condition | Rationale |
| Catalyst | 10% Pd/C (5-10 mol%) | High activity and selectivity for nitro group reduction. |
| Solvent | Ethanol or Methanol | Good solubility of reactants and compatibility with hydrogenation. |
| Hydrogen Pressure | Balloon (approx. 1 atm) | Sufficient for small-scale reactions; easily manageable. |
| Temperature | Room Temperature | Mild conditions that preserve other functional groups. |
| Reaction Time | 2-4 hours | Typically sufficient for complete conversion. |
Protocol 2: Reduction with Tin(II) Chloride
Reduction using tin(II) chloride (SnCl₂) in an acidic medium is a classic and reliable method for converting aromatic nitro compounds to anilines.[1][2] This method is particularly useful when catalytic hydrogenation is not feasible due to the presence of other reducible functional groups (e.g., alkenes, alkynes, or certain protecting groups).[3]
Rationale for Experimental Choices:
-
Reducing Agent: Tin(II) chloride is a mild and selective reducing agent for nitro groups in the presence of an acid.[1]
-
Solvent and Acid: Ethanol is a common solvent, and concentrated hydrochloric acid provides the necessary acidic environment for the reduction to proceed.[4]
-
Temperature: Heating the reaction to reflux accelerates the rate of reduction.
-
Work-up: Basification with a strong base (e.g., NaOH) is essential to neutralize the excess acid and precipitate tin salts, which can then be removed by filtration. The product is then extracted into an organic solvent.
Step-by-Step Protocol:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol (approximately 0.2 M).
-
To this solution, add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 eq).
-
Slowly add concentrated hydrochloric acid (HCl) to the reaction mixture.
-
Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and stir for 1-3 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature and carefully pour it over crushed ice.
-
Basify the mixture to pH > 10 by the slow addition of a concentrated aqueous solution of sodium hydroxide (NaOH).
-
The resulting precipitate of tin salts is removed by filtration through Celite.
-
The aqueous layer is extracted with a suitable organic solvent, such as ethyl acetate (3 x volumes).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure to afford the desired 4-(4-aminophenoxy)pyridine.
| Parameter | Condition | Rationale |
| Reducing Agent | SnCl₂·2H₂O (4-5 eq) | Effective and chemoselective for nitro group reduction.[1] |
| Solvent | Ethanol | Good solubility for the substrate and reagent. |
| Acid | Concentrated HCl | Provides the necessary protons for the reduction mechanism.[4] |
| Temperature | Reflux | Increases the reaction rate for a timely conversion. |
| Reaction Time | 1-3 hours | Generally sufficient for complete reduction. |
Downstream Applications: Building Bioactive Molecules
Once 4-(4-aminophenoxy)pyridine is synthesized, it becomes a valuable intermediate for a variety of coupling reactions to build more complex, biologically active molecules. The primary amino group is a versatile handle for forming ureas, amides, sulfonamides, and other key functional groups found in many kinase inhibitors.
A prominent example is the synthesis of Sorafenib, a multi-kinase inhibitor. While the industrial synthesis may vary, a common laboratory approach involves the reaction of 4-(4-aminophenoxy)-N-methylpicolinamide with 4-chloro-3-(trifluoromethyl)phenyl isocyanate to form the urea linkage. The 4-(4-aminophenoxy)-N-methylpicolinamide itself can be derived from precursors made accessible through the chemistry described herein.
Caption: Downstream applications of 4-(4-aminophenoxy)pyridine.
Conclusion
This compound is a strategically important building block in medicinal chemistry, primarily serving as a stable and accessible precursor to the versatile 4-(4-aminophenoxy)pyridine intermediate. The protocols detailed in this guide provide reliable and efficient methods for the key nitro-to-amine reduction step, enabling researchers to incorporate the privileged 4-phenoxypyridine scaffold into their drug discovery programs. A thorough understanding of the underlying chemical principles and adherence to the outlined experimental procedures will facilitate the successful synthesis of novel and potent bioactive molecules.
References
-
Organic Chemistry Portal. (n.d.). Nitro Reduction. Retrieved from [Link]
-
Ma, Y., et al. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Organic Letters, 23(7), 2538–2543. [Link]
-
Cano, R., et al. (2019). Reduction of Nitroarenes via Catalytic Transfer Hydrogenation Using Formic Acid as Hydrogen Source: A Comprehensive Review. Catalysts, 9(10), 835. [Link]
-
Organic Chemistry Portal. (n.d.). Nitro Reduction - SnCl2. Retrieved from [Link]
- Chatterjee, A., et al. (2013). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. Journal of Chemical and Pharmaceutical Research, 5(12), 118-122.
-
askIITians. (2025). Reduction of aromatic nitro compounds using Sn and HCl gives. Retrieved from [Link]
-
ResearchGate. (2012). What are the best reagents to reduce aromatic nitro to amine?. Retrieved from [Link]
- Cui, J. J., et al. (2008). Design and synthesis of pyridine-pyrazolopyridine-based inhibitors of protein kinase B/Akt. Bioorganic & Medicinal Chemistry Letters, 18(21), 5679-5683.
- Klutchko, S. R., et al. (2011). Development of 'DFG-out' inhibitors of gatekeeper mutant kinases. Bioorganic & Medicinal Chemistry Letters, 21(1), 409-413.
- Noël, R., et al. (2011). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(9), 2732-2735.
- Cui, J. J., et al. (2008). Discovery of pyrrolopyridine-pyridone based inhibitors of Met kinase: synthesis, X-ray crystallographic analysis, and biological activities. Journal of Medicinal Chemistry, 51(19), 6034-6048.
- Bulavka, V. N., & Boiko, I. I. (2000). SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. Fourth International Electronic Conference on Synthetic Organic Chemistry.
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.
- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. John Wiley & Sons.
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
- Larock, R. C. (1999).
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Application Notes and Protocols for 4-(4-Nitrophenoxy)pyridine as a Ligand in Coordination Chemistry
For Researchers, Scientists, and Drug Development Professionals
Authored by Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 4-(4-nitrophenoxy)pyridine, a versatile ether-bridged pyridine ligand, and its applications in coordination chemistry. We delve into its synthesis, characterization, and its role in the formation of transition metal complexes. This document details proven protocols for the synthesis of the ligand and a representative copper(II) coordination complex. Furthermore, it explores the potential applications of such complexes in catalysis, particularly in oxidation reactions, and discusses their prospective relevance in drug development based on the known bio-activity of related nitro-functionalized heterocyclic compounds. This guide is designed to equip researchers with the foundational knowledge and practical methodologies to effectively utilize this compound in their work.
Introduction: The Utility of Ether-Bridged Pyridine Ligands
Pyridine and its derivatives are foundational ligands in coordination chemistry, prized for their ability to form stable complexes with a wide array of metal ions.[1] The introduction of an ether linkage at the 4-position, as seen in this compound, offers several strategic advantages. The ether bridge provides conformational flexibility, allowing the ligand to adopt various orientations to satisfy the geometric preferences of different metal centers. The pyridine nitrogen atom retains its Lewis basicity, serving as the primary coordination site.[2]
The electronic properties of the ligand are significantly influenced by the terminal nitrophenyl group. The strongly electron-withdrawing nitro group (-NO₂) modulates the electron density on the pyridine ring, which in turn affects the strength of the metal-ligand bond and the redox properties of the resulting complex. This electronic tunability is a key feature for applications in catalysis and for designing molecules with specific biological activities.[2][3] Nitro-containing ligands and their metal complexes are of considerable interest for their potential antimicrobial and anticancer properties.[2]
This guide will focus on the practical aspects of working with this compound, from its synthesis to its application as a ligand for forming functional metal complexes.
Synthesis of this compound Ligand
The synthesis of this compound is most effectively achieved through a nucleophilic aromatic substitution (SNAr) reaction. This method is generally preferred over alternatives like the Williamson ether synthesis for this particular molecule due to the nature of the reactants. In this case, the phenoxide is the nucleophile and the pyridine ring is the electrophile. The pyridine ring is activated towards nucleophilic attack at the 4-position by the ring nitrogen.[4]
Causality in Synthetic Protocol Selection
The choice of a nucleophilic aromatic substitution (SNAr) pathway is dictated by the electronic characteristics of the pyridine ring. The electronegative nitrogen atom withdraws electron density from the ring, making the carbon atoms at the 2- and 4-positions electrophilic and thus susceptible to attack by nucleophiles.[4] The reaction proceeds via a Meisenheimer complex, a resonance-stabilized intermediate, which is a hallmark of the SNAr mechanism.[5]
Detailed Synthesis Protocol
This protocol outlines the synthesis of this compound from 4-chloropyridine hydrochloride and 4-nitrophenol.
Materials:
-
4-chloropyridine hydrochloride
-
4-nitrophenol
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Hexane
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography
-
Standard laboratory glassware
dot
Caption: Workflow for the synthesis of this compound.
Step-by-Step Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 4-chloropyridine hydrochloride (1.0 eq), 4-nitrophenol (1.1 eq), and anhydrous potassium carbonate (2.5 eq).
-
Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask to create a stirrable suspension.
-
Reaction: Heat the reaction mixture to 100-120 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the mixture into a separatory funnel containing deionized water and ethyl acetate.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers.
-
Washing: Wash the combined organic layers with deionized water (2x) and then with brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a solid.
Characterization Data
The structure and purity of the synthesized this compound should be confirmed by spectroscopic methods.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the protons on both the pyridine and nitrophenyl rings. The pyridine protons will appear as two doublets, while the nitrophenyl protons will also appear as two doublets due to the para-substitution. |
| ¹³C NMR | Resonances for all unique carbon atoms in the molecule. |
| FTIR (cm⁻¹) | Characteristic peaks for C-O-C ether stretching, C=N and C=C stretching of the pyridine ring, and strong symmetric and asymmetric stretching of the N-O bonds of the nitro group.[4] |
| Mass Spec. | A molecular ion peak corresponding to the mass of this compound. |
Coordination Chemistry: Synthesis of a Copper(II) Complex
The pyridine nitrogen of this compound readily coordinates to transition metal ions. Here, we provide a protocol for the synthesis of a representative copper(II) complex.
Rationale for Experimental Design
Copper(II) is a versatile metal ion that can adopt various coordination geometries, making it an excellent candidate for complexation with the flexible this compound ligand.[6] The choice of a methanol/water solvent system facilitates the dissolution of both the copper(II) salt and the organic ligand. The reaction is typically carried out at room temperature, as the coordination is often spontaneous.
Detailed Synthesis Protocol for a [Cu(this compound)₂Cl₂] Complex
Materials:
-
This compound
-
Copper(II) chloride dihydrate (CuCl₂·2H₂O)
-
Methanol
-
Deionized water
Equipment:
-
Beakers and Erlenmeyer flasks
-
Magnetic stirrer
-
Filtration apparatus (Büchner funnel and flask)
dot
Caption: A plausible catalytic cycle for alkane oxidation.
Protocol for a Model Catalytic Oxidation Reaction
This protocol describes a general procedure for testing the catalytic activity of the synthesized copper(II) complex in the oxidation of cyclohexane.
Materials:
-
[Cu(this compound)₂Cl₂] (catalyst)
-
Cyclohexane (substrate)
-
Hydrogen peroxide (30% aqueous solution, oxidant)
-
Acetonitrile (solvent)
-
Gas chromatograph (GC) for product analysis
Step-by-Step Procedure:
-
Reaction Setup: In a reaction vial, add the copper(II) complex, acetonitrile, and cyclohexane.
-
Initiation: Add hydrogen peroxide to the mixture to start the reaction.
-
Reaction: Stir the mixture at a controlled temperature (e.g., 50-70 °C) for a set period.
-
Analysis: Periodically take aliquots from the reaction mixture, quench the reaction (e.g., with a reducing agent like triphenylphosphine), and analyze the product distribution (cyclohexanol and cyclohexanone) by gas chromatography.
Relevance to Drug Development
The incorporation of a nitro group and a pyridine moiety in the ligand structure suggests potential biological activity for the corresponding metal complexes. [2]Pyridine-containing compounds are prevalent in FDA-approved drugs. [7]Metal complexation can enhance the therapeutic properties of organic ligands by improving stability, bioavailability, and cytotoxicity. [2][3]
Potential Mechanisms of Action
Copper complexes, in particular, have been studied for their anticancer properties. [6]Potential mechanisms of action include:
-
Induction of Reactive Oxygen Species (ROS): The redox activity of the copper center can lead to the generation of ROS within cancer cells, causing oxidative stress and apoptosis. [6]* DNA Intercalation/Cleavage: The planar aromatic portions of the ligand may facilitate intercalation into the DNA double helix, while the metal center can promote DNA cleavage. [8]* Enzyme Inhibition: The complex may inhibit the activity of key enzymes involved in cancer cell proliferation.
Protocol for In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric method to assess the cytotoxic effect of a compound on cancer cell lines. [9] Materials:
-
Synthesized copper(II) complex
-
Human cancer cell line (e.g., HeLa, MCF-7) [1]* Cell culture medium (e.g., DMEM)
-
Fetal bovine serum (FBS)
-
Penicillin-Streptomycin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Microplate reader
Step-by-Step Procedure:
-
Cell Seeding: Seed the cancer cells in 96-well plates at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the copper(II) complex in the cell culture medium and add them to the wells. Include a vehicle control (DMSO) and a positive control (e.g., cisplatin).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours). [8]4. MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Conclusion
This compound is a readily accessible and electronically tunable ligand that offers significant potential in coordination chemistry. Its ability to form stable complexes with transition metals opens up avenues for the development of novel catalysts for challenging organic transformations and for the exploration of new therapeutic agents. The protocols and insights provided in this guide serve as a robust starting point for researchers to harness the capabilities of this versatile ligand in their scientific endeavors.
References
- Copper(ii) complexes with 2-ethylpyridine and related hydroxyl pyridine derivatives: structural, spectroscopic, magnetic and anticancer in vitro studies. (n.d.). Dalton Transactions.
- New Copper Complexes with Antibacterial and Cytotoxic Activity. (n.d.). Molecules.
- New Copper(II)
- Time-Dependent Cytotoxic Properties of Terpyridine-Based Copper Complexes. (2020). ChemBioChem.
- Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. (2013). Journal of Visualized Experiments.
- Preparation of copper(II) chloride. (n.d.).
- Advancements in Metal Complexation of Pyridine Derivatives (2022-2024): A Pathway to Enhanced Anticancer Potency. (2025). Anti-Cancer Agents in Medicinal Chemistry.
- Study on electrochemical behavior and in vitro anticancer effect of Co(II) and Zn(II) complexes containing pyridine-2,6-dicarboxylate. (2025). Applied Organometallic Chemistry.
- Metal complexes as anticancer agents: 2. Synthesis, spectroscopy, magnetism, electrochemistry, X-ray crystal structure and antimelanomal activity of the copper (II) complex of 5-amino-1-tolylimidazole-4-carboxylate in B16F10 mouse melanoma cells. (2025). Journal of Inorganic Biochemistry.
-
Synthesis and Structure of the Copper Complex (ClO4). (n.d.). E3S Web of Conferences.
- Vanadium Complexes as Potential Anticancer Agents. (n.d.). Eng.
- Comparison between quantitative NMR and FTIR spectroscopy for the determination of acid sites on solid catalyst. (n.d.).
- SYNTHESIS, SPECTRAL CHARACTERIZATION AND ANTIOXIDANT ACTIVITY OF A SUPRAMOLECULAR COPPER (II) COMPLEX OBTAINED FROM PYRIDINE-2,. (n.d.). Bulletin of the Chemical Society of Ethiopia.
- Assessment of amination reactions via nucleophilic aromatic substitution using conventional and eco-friendly energies. (2018). Journal of the Mexican Chemical Society.
- Electronic Supplementary Information. (n.d.). The Royal Society of Chemistry.
- Investigation of the Cytotoxicity of Cu(II), Au(III), and Pd(II) Complexes with 2,4-Dithiouracil and 6-Propyl-2-thiouracil Derivatives. (n.d.).
- X-ray diffraction studies of Cu (II), Co (II), Fe (II) complexes with (RS). (n.d.). Journal of Chemical and Pharmaceutical Research.
- Synthesis and characterization of mononuclear copper(II) complexes of pyridine 2-carboxamide. (n.d.). Journal of Chemical Sciences.
- Highly active superoxide dismutase mimic: pyridine carboxamide-based copper( ii ) complexes. (2025). Inorganic Chemistry Frontiers.
- Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C:. (n.d.). Preprints.org.
- The Williamson Ether Synthesis. (n.d.). University of Massachusetts.
- The Williamson Ether Synthesis. (n.d.). University of Wisconsin-River Falls.
- Experiment 06 Williamson Ether Synthesis. (n.d.).
- Williamson Ether Synthesis. (n.d.). Utah Tech University.
- Williamson Ether Synthesis. (n.d.). Cambridge University Press.
- The use of FTIR and NMR spectroscopies to study prepolymerisation interactions in nitrogen heterocycles. (n.d.).
- Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals. (2022). Journal of the American Chemical Society.
- Yin and yang in chemistry education: the complementary nature of FTIR and NMR spectroscopies. (n.d.). Thermo Fisher Scientific.
- Application Notes and Protocol: Nucleophilic Aromatic Substitution (SNAr) on 2-Ethoxy-4,6-difluoropyrimidine. (n.d.). Benchchem.
- The use of FTIR and NMR spectroscopies to study prepolymerisation interactions in nitrogen heterocycles. (n.d.). PubMed.
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- 1. New Copper Complexes with Antibacterial and Cytotoxic Activity [mdpi.com]
- 2. Investigation of the Cytotoxicity of Cu(II), Au(III), and Pd(II) Complexes with 2,4-Dithiouracil and 6-Propyl-2-thiouracil Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. benchchem.com [benchchem.com]
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- 7. researchgate.net [researchgate.net]
- 8. Time-Dependent Cytotoxic Properties of Terpyridine-Based Copper Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Copper-Catalyzed Oxidation of Alkanes with H2 O2 under a Fenton-like Regime - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Quantification of 4-(4-Nitrophenoxy)pyridine
Abstract
This document provides a comprehensive technical guide detailing validated analytical methodologies for the precise quantification of 4-(4-Nitrophenoxy)pyridine. Recognizing the importance of this compound as a potential intermediate in pharmaceutical synthesis and materials science, we present robust protocols for High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). These methods are designed for researchers, quality control analysts, and drug development professionals requiring high accuracy, sensitivity, and reproducibility. The narrative emphasizes the scientific rationale behind procedural steps, offering insights into method development, validation, and troubleshooting to ensure reliable analytical outcomes.
Introduction and Scientific Rationale
This compound is a heterocyclic aromatic ether. Its structure, incorporating a pyridine ring and a nitrophenoxy moiety, makes it a valuable building block in organic synthesis. The nitro group can be readily reduced to an amine, and the ether linkage can be a target for cleavage or modification, opening pathways to a diverse range of more complex molecules. The synthesis of related compounds, such as ethyl 4-(2-fluoro-4-nitrophenoxy)picolinate, highlights its role as an important intermediate for tumor inhibitors.[1]
Accurate quantification is therefore critical for several key aspects of the development lifecycle:
-
Process Chemistry: Monitoring reaction kinetics and optimizing synthetic yields.
-
Quality Control: Ensuring the purity of starting materials and final products, and quantifying impurities.
-
Stability Studies: Assessing the degradation of the compound under various storage conditions.
This guide presents two primary orthogonal methods for quantification: RP-HPLC-UV, which is ideal for routine analysis and purity assessment, and GC-MS, which offers superior specificity and sensitivity, making it suitable for trace-level detection and confirmation.
Physicochemical Properties of this compound
Understanding the fundamental properties of the analyte is the cornerstone of robust analytical method development. These properties dictate choices regarding solvents, chromatographic conditions, and detection techniques.
| Property | Value | Source | Justification for Method Development |
| Molecular Formula | C₁₁H₈N₂O₃ | Derived | Confirms elemental composition and molecular weight. |
| Molecular Weight | 216.19 g/mol | Derived | Essential for preparing standard solutions of known molarity. |
| CAS Number | 4783-83-9 | [2] | Unambiguous chemical identifier. |
| Melting Point | 79-81 °C | [2] | Indicates the compound is a solid at room temperature; suitable for weighing. |
| Boiling Point (Predicted) | 345.0 ± 17.0 °C | [2] | Suggests sufficient thermal stability and volatility for GC analysis. |
| Density (Predicted) | 1.309 ± 0.06 g/cm³ | [2] | General physical property. |
| pKa (Predicted) | 4.24 ± 0.10 | [2] | Crucial for HPLC method development; the pyridine nitrogen is basic. To ensure the compound is in a single, un-ionized state for good peak shape and retention in RP-HPLC, the mobile phase pH should be buffered at least 2 units away from the pKa (i.e., pH < 2.24 or pH > 6.24). |
| UV Absorbance | Strong | Inferred[3][4] | The 4-nitrophenoxy group is a strong chromophore, analogous to 4-nitrophenol, which exhibits intense absorbance maxima near 317 nm and 400 nm (phenolate form).[3][4][5] This makes UV-Vis detection highly effective for HPLC. |
Method 1: Reversed-Phase HPLC with UV Detection (RP-HPLC-UV)
Principle of the Method
Reversed-phase high-performance liquid chromatography (RP-HPLC) separates compounds based on their hydrophobicity. A nonpolar stationary phase (e.g., C18) is used with a polar mobile phase. This compound, being a moderately polar molecule, will be retained on the column and will elute at a characteristic retention time when the mobile phase strength is increased (i.e., by increasing the organic solvent percentage). Quantification is achieved by measuring the analyte's UV absorbance at a specific wavelength and comparing the resulting peak area to a calibration curve generated from standards of known concentrations.
Experimental Protocol: HPLC-UV
2.2.1. Instrumentation and Materials
-
HPLC system with a binary or quaternary pump, autosampler, column thermostat, and UV-Vis or Photodiode Array (PDA) detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Reagents: HPLC-grade acetonitrile (ACN), HPLC-grade methanol (MeOH), purified water (18.2 MΩ·cm), potassium phosphate monobasic, and phosphoric acid.
-
Glassware: Class A volumetric flasks and pipettes.
-
Filters: 0.45 µm syringe filters (e.g., PTFE or nylon).
2.2.2. Reagent Preparation
-
Phosphate Buffer (20 mM, pH 7.25): Dissolve 2.72 g of potassium phosphate monobasic in 1 L of purified water. Adjust the pH to 7.25 using dilute potassium hydroxide or phosphoric acid. A pH above 6.24 ensures the pyridine nitrogen is deprotonated and neutral, promoting consistent retention.
-
Mobile Phase A: 20 mM Phosphate Buffer (pH 7.25).
-
Mobile Phase B: Acetonitrile.
-
Analyte Stock Solution (1.0 mg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water. Sonicate if necessary to ensure complete dissolution.
-
Internal Standard (IS) Stock Solution (1.0 mg/mL): (Optional, but recommended for improved precision). Use a structurally similar, stable compound that does not co-elute, such as 4-phenoxy-2-phenylquinazoline.[6] Prepare in the same manner as the analyte stock solution.
2.2.3. Chromatographic Conditions
| Parameter | Recommended Setting | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Industry standard for retaining moderately polar analytes. |
| Mobile Phase | A: 20 mM Phosphate Buffer, pH 7.25B: Acetonitrile | Buffered mobile phase controls ionization state for reproducible chromatography. Acetonitrile is a common strong solvent with good UV transparency. |
| Elution Mode | Gradient | Provides efficient elution and sharp peaks for a wide range of analyte concentrations. |
| Gradient Program | 0-1 min: 40% B1-8 min: 40% to 90% B8-10 min: 90% B10.1-12 min: 40% B (re-equilibration) | Starts with sufficient aqueous phase for good retention, followed by a ramp to elute the analyte, a hold to wash the column, and re-equilibration. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable backpressure. |
| Column Temperature | 30 °C | Maintains consistent retention times by controlling mobile phase viscosity and mass transfer kinetics. |
| Injection Volume | 10 µL | A typical volume to balance sensitivity and peak shape. |
| Detection Wavelength | 317 nm | Based on the strong absorbance of the 4-nitrophenol chromophore, this wavelength offers high sensitivity while minimizing interference from many common solvents and impurities.[4][5] |
2.2.4. Calibration and Quantification
-
Prepare Calibration Standards: Perform serial dilutions of the Analyte Stock Solution with the initial mobile phase (40% ACN in buffer) to prepare at least five calibration standards spanning the expected sample concentration range (e.g., 1, 5, 25, 50, 100 µg/mL).
-
Construct Calibration Curve: Inject each calibration standard in triplicate. Plot the mean peak area against the known concentration. Perform a linear regression analysis. The curve should have a coefficient of determination (R²) ≥ 0.995.
-
Sample Preparation: Accurately weigh the sample containing this compound and dissolve it in the diluent to achieve a theoretical concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the prepared sample. Determine the concentration by interpolating its peak area from the calibration curve.
HPLC Workflow Diagram
Caption: HPLC-UV workflow for quantification.
Method Validation Parameters (Typical)
| Parameter | Specification | Purpose |
| Linearity | R² ≥ 0.995 over 1-100 µg/mL | Confirms a direct proportional relationship between detector response and concentration. |
| Precision (RSD) | ≤ 2.0% (Intra-day), ≤ 3.0% (Inter-day) | Demonstrates the closeness of repeated measurements under the same and different conditions. |
| Accuracy (% Recovery) | 98.0 - 102.0% | Measures the closeness of the experimental value to the true value. |
| Limit of Detection (LOD) | ~15 ng/mL (S/N ratio of 3:1) | The lowest concentration that can be reliably detected. |
| Limit of Quantification (LOQ) | ~50 ng/mL (S/N ratio of 10:1) | The lowest concentration that can be quantified with acceptable precision and accuracy. |
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
Principle of the Method
GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. The sample is vaporized and carried by an inert gas through a capillary column. Separation occurs based on the analyte's boiling point and its interaction with the column's stationary phase. As the analyte elutes, it enters the mass spectrometer, where it is ionized (typically by electron impact, EI), fragmented, and detected based on the mass-to-charge ratio (m/z) of the ions. This process provides a "chemical fingerprint," allowing for highly specific identification and sensitive quantification. The predicted boiling point of ~345 °C makes this compound amenable to GC analysis.[2]
Experimental Protocol: GC-MS
3.2.1. Instrumentation and Materials
-
GC system equipped with a split/splitless injector and a mass selective detector (MSD).
-
Column: Low-bleed capillary column (e.g., HP-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Reagents: High-purity helium (carrier gas), GC-grade dichloromethane (DCM) or ethyl acetate.
-
Vials: 2 mL amber glass autosampler vials with PTFE-lined septa.
3.2.2. Reagent Preparation
-
Analyte Stock Solution (1.0 mg/mL): Prepare as described in section 2.2.2, but use dichloromethane as the solvent.
-
Internal Standard (IS) Stock Solution (1.0 mg/mL): (Recommended). Use a stable, deuterated analogue or a compound with similar chemical properties but a different retention time and mass spectrum (e.g., 4,4'-dinitrodiphenyl ether). Prepare in dichloromethane.
3.2.3. GC-MS Conditions
| Parameter | Recommended Setting | Rationale |
| Injector | Splitless Mode, 280 °C | Splitless mode is used for trace analysis to ensure the entire sample volume enters the column. The temperature is high enough to ensure rapid vaporization without thermal degradation. |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min | Helium is an inert and efficient carrier gas. Constant flow mode maintains stable retention times across the temperature program. |
| Oven Program | Initial: 150 °C, hold 1 minRamp: 20 °C/min to 300 °CHold: 5 min | The initial temperature allows for solvent focusing. The ramp rate is sufficient to elute the analyte as a sharp peak. The final hold ensures the column is clean before the next run. |
| MS Transfer Line | 290 °C | Prevents condensation of the analyte between the GC and the MS. |
| Ion Source Temp. | 230 °C | Standard temperature for robust ionization. |
| Ionization Mode | Electron Ionization (EI) @ 70 eV | Standard, high-energy ionization that produces reproducible fragmentation patterns for library matching and structural confirmation. |
| Acquisition Mode | Full Scan (m/z 50-350) for identification; Selected Ion Monitoring (SIM) for quantification. | Full scan is used to confirm the identity of the analyte by its fragmentation pattern. SIM mode significantly increases sensitivity by monitoring only specific, characteristic ions. |
| SIM Ions | To be determined empirically. Likely ions would include the molecular ion (M⁺, m/z 216) and major fragments. | Select at least three ions: one for quantification (quant ion) and two for confirmation (qualifier ions). |
3.2.4. Calibration and Quantification
-
Prepare Calibration Standards: Serially dilute the Analyte Stock Solution with dichloromethane to prepare standards covering the desired range (e.g., 0.1, 0.5, 2, 10, 25 µg/mL). If using an internal standard, spike each standard with a constant concentration of the IS.
-
Acquire Data: Inject the standards and samples. For quantification, operate the MS in SIM mode.
-
Construct Calibration Curve: Plot the ratio of the analyte quant ion peak area to the IS peak area against concentration. Perform a linear regression (R² ≥ 0.995).
-
Analysis: Prepare the sample in dichloromethane, add the internal standard, and inject. Calculate the concentration using the calibration curve.
GC-MS Workflow Diagram
Sources
- 1. bio-conferences.org [bio-conferences.org]
- 2. 4-(P-NITROPHENOXY)-PYRIDINE CAS#: 4783-83-9 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. An efficient synthesis of 4-phenoxy-quinazoline, 2-phenoxy-quinoxaline, and 2-phenoxy-pyridine derivatives using aryne chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09994E [pubs.rsc.org]
Application Note: A Robust HPLC Method for the Quantification of 4-(4-Nitrophenoxy)pyridine
Abstract
This application note presents a systematic approach to the development and validation of a precise and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 4-(4-Nitrophenoxy)pyridine. This compound is of interest in pharmaceutical and materials science research. The methodology herein is designed to guide researchers and drug development professionals through the logical steps of method development, from initial analyte characterization to full validation according to the International Council for Harmonisation (ICH) Q2(R1) guidelines. The developed isocratic method utilizes a C18 stationary phase with a UV-Vis detector, ensuring high sensitivity and specificity.
Introduction and Analyte Characterization
This compound is an organic molecule incorporating both a pyridine ring and a nitrophenoxy group. An effective analytical method is crucial for its quantification in various matrices, whether for reaction monitoring, purity assessment, or stability studies. The development of a robust HPLC method begins with a thorough understanding of the analyte's physicochemical properties, which dictate its chromatographic behavior.
Structure and Physicochemical Properties:
-
Molecular Formula: C₁₁H₈N₂O₃[1]
-
Molecular Weight: 216.19 g/mol [1]
-
Structure:
-
Predicted pKa: 4.24 (for the pyridine nitrogen)[1]
-
Predicted logP: ~2.5 (estimated from structurally similar compounds)
The pyridine moiety, with a pKa of approximately 4.24, indicates that the compound will be protonated and more polar at a pH below this value.[1] The predicted octanol-water partition coefficient (logP) of ~2.5 suggests moderate lipophilicity, making the compound well-suited for reversed-phase HPLC.[2]
The chromophores present—the pyridine ring and the 4-nitrophenoxy group—are strong UV absorbers. Pyridine exhibits an absorption maximum around 254 nm, while 4-nitrophenol absorbs strongly around 317 nm, a peak that can shift to approximately 400 nm under alkaline conditions due to the formation of the phenoxide ion.[3][4][5][6] This dual absorbance provides flexibility in selecting a detection wavelength to maximize sensitivity and minimize interference.
HPLC Method Development Strategy
Our strategy is to develop a simple, isocratic RP-HPLC method that is both rapid and robust. The process is broken down into logical steps: column selection, mobile phase optimization, and determination of detection parameters.
Initial Parameter Selection: The "Why"
The initial chromatographic conditions are not chosen at random; they are a hypothesis based on the analyte's properties.
-
Mode of Chromatography: Reversed-phase chromatography is selected due to the analyte's moderate polarity (predicted logP ~2.5). In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase, which is ideal for retaining and separating moderately nonpolar compounds.[7]
-
Stationary Phase: A C18 column is the workhorse of reversed-phase chromatography and provides excellent retention for a wide range of aromatic compounds. A standard dimension of 4.6 x 150 mm with 5 µm particles offers a good balance between efficiency and backpressure.
-
Mobile Phase: A combination of acetonitrile (ACN) and water is chosen as the initial mobile phase. ACN is often preferred over methanol as it typically offers lower viscosity and better UV transparency.[8] To ensure good peak shape for the basic pyridine moiety, an acidic modifier is necessary to suppress the ionization of residual silanols on the stationary phase and to ensure consistent protonation of the analyte. Phosphoric acid or formic acid at a low concentration (e.g., 0.1%) are excellent choices.
-
Detection: Given the UV absorbance profile of the parent structures, a Diode Array Detector (DAD) is ideal to monitor the full spectrum and select the optimal wavelength. Initial monitoring wavelengths will be set at 254 nm and 320 nm.
Experimental Workflow for Method Optimization
The following diagram outlines the systematic process of refining the HPLC method.
Caption: Workflow for HPLC method development.
Detailed Protocol: Method Development
Objective: To find the optimal isocratic mobile phase composition and detection wavelength.
Materials:
-
This compound reference standard
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Phosphoric acid (85%)
-
Standard C18 column (e.g., 4.6 x 150 mm, 5 µm)
Protocol Steps:
-
Standard Preparation: Prepare a 100 µg/mL stock solution of this compound in ACN. Dilute to a working concentration of 10 µg/mL with a 50:50 ACN:water mixture.
-
Initial Gradient Run:
-
Mobile Phase A: 0.1% Phosphoric Acid in Water
-
Mobile Phase B: 0.1% Phosphoric Acid in Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detector: DAD, 200-450 nm
-
Gradient Program: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and return to initial conditions.
-
-
Data Evaluation (Gradient Run):
-
Determine the retention time (t_R) of the analyte.
-
From the DAD data, examine the UV-Vis spectrum of the analyte peak. Identify the wavelength of maximum absorbance (λ_max).
-
Use the retention time from the gradient run to estimate the required isocratic mobile phase composition. A common formula for this estimation is: %B_isocratic ≈ %B_gradient_at_elution - 10%
-
-
Isocratic Condition Testing:
-
Based on the estimation from step 3, prepare and test three isocratic mobile phase compositions. For example, if the analyte eluted at 10 minutes in the gradient (corresponding to ~60% ACN), test mobile phases of 50%, 55%, and 60% ACN (with 0.1% phosphoric acid).
-
Run the analysis under each condition and evaluate the retention time, peak shape (tailing factor), and theoretical plates.
-
-
Final Method Selection:
-
Choose the isocratic condition that provides a retention time between 3 and 10 minutes, a tailing factor ≤ 1.5, and a high number of theoretical plates (>2000).
-
Set the final detection wavelength to the λ_max identified in the gradient run for maximum sensitivity.
-
Expected Initial Results:
| Parameter | Starting Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Good retention for moderately nonpolar aromatic compounds.[8] |
| Mobile Phase | Acetonitrile / 0.1% H₃PO₄ in Water | ACN provides good resolution and low UV cutoff. Acidic pH ensures protonation of the pyridine nitrogen for better peak shape.[9][10] |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, providing good efficiency without excessive backpressure. |
| Detection Wavelength | DAD (254 nm, 320 nm) | Corresponds to the absorbance maxima of the pyridine and nitrophenol chromophores, respectively.[3][6] |
| Column Temperature | 30 °C | Provides better run-to-run reproducibility of retention times compared to ambient temperature. |
Method Validation Protocol (ICH Q2(R1))
Once the method is developed, it must be validated to prove its suitability for the intended purpose.[11][12]
Caption: Key parameters for HPLC method validation.
Specificity
The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., impurities, degradation products, matrix components).
-
Protocol: Analyze a blank (diluent), a placebo (if applicable), and the analyte standard. Use the DAD to assess peak purity of the analyte in the presence of potential interferents. The analyte peak should be free from co-elution.
Linearity
The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Protocol: Prepare a series of at least five concentrations of the reference standard, typically ranging from 50% to 150% of the expected working concentration. Plot the peak area versus concentration and perform a linear regression analysis.
-
Acceptance Criteria: Correlation coefficient (r²) ≥ 0.999.
Range
The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable linearity, accuracy, and precision.
-
Protocol: The range is confirmed by the linearity, accuracy, and precision data. For an assay, this is typically 80-120% of the test concentration.[11]
Accuracy
The closeness of the test results obtained by the method to the true value.
-
Protocol: Perform the analysis on samples with known concentrations of the analyte (e.g., by spiking a placebo matrix) at a minimum of three concentration levels (e.g., 80%, 100%, and 120%), each in triplicate.
-
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.
Precision
The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
-
Protocol:
-
Repeatability (Intra-day precision): Analyze six replicate samples of the same concentration (e.g., 100%) on the same day, with the same analyst and instrument.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst or instrument.
-
-
Acceptance Criteria: Relative Standard Deviation (RSD) ≤ 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Protocol: These can be determined based on the standard deviation of the response and the slope of the calibration curve:
-
LOD = 3.3 * (Standard Deviation of the y-intercept / Slope)
-
LOQ = 10 * (Standard Deviation of the y-intercept / Slope)
-
Robustness
A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.
-
Protocol: Introduce small variations to the optimized method parameters, one at a time.
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 5 °C)
-
Mobile phase composition (± 2% absolute organic content)
-
Detection wavelength (± 2 nm)
-
-
Acceptance Criteria: System suitability parameters (tailing factor, theoretical plates, retention time) should remain within acceptable limits.
Conclusion
This application note provides a comprehensive and scientifically grounded framework for developing and validating a robust RP-HPLC method for the analysis of this compound. By systematically optimizing the chromatographic conditions based on the analyte's physicochemical properties and adhering to ICH validation guidelines, a reliable and precise analytical method can be established, suitable for quality control and research applications in the pharmaceutical and chemical industries.
References
-
Separation of m-Nitrophenyl phenyl ether on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved January 3, 2026, from [Link]
-
Separation of 4,4'-Bipyridine on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved January 3, 2026, from [Link]
-
HPLC Methods for analysis of Pyridine. (n.d.). HELIX Chromatography. Retrieved January 3, 2026, from [Link]
-
Validation of Analytical Methods in Accordance With ICH Guidelines Q2. (n.d.). Scribd. Retrieved January 3, 2026, from [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy. Retrieved January 3, 2026, from [Link]
-
Q2(R1) Validation of Analytical Procedures: An Implementation Guide. (2018). ResearchGate. Retrieved January 3, 2026, from [Link]
-
Quality Guidelines. (n.d.). ICH. Retrieved January 3, 2026, from [Link]
-
ICH Q2 R1: Mastering Analytical Method Validation. (2025). Abraham Entertainment. Retrieved January 3, 2026, from [Link]
-
(a) UV−vis absorption spectra of 4-NP (black curve), 4- nitrophenoxide... (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]
-
HPLC Methods for analysis of 3,3'-Bipyridine. (n.d.). HELIX Chromatography. Retrieved January 3, 2026, from [Link]
-
Pyridine, 4-[(4-nitrophenyl)methyl]-. (n.d.). NIST WebBook. Retrieved January 3, 2026, from [Link]
-
Determination of Dansyl Amino Acids and Oxalate by HPLC with Electrogenerated Chemiluminescence Detection Using Tris(2,2'-bipyridyl)ruthenium(II) in the Mobile Phase. (1996). ACS Publications. Retrieved January 3, 2026, from [Link]
-
HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile. (2011). National Institutes of Health. Retrieved January 3, 2026, from [Link]
-
Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. (2007). LCGC International. Retrieved January 3, 2026, from [Link]
-
HPLC Method for Analysis of 4-Amino-2-nitrophenol on Primesep 100 Column. (n.d.). SIELC Technologies. Retrieved January 3, 2026, from [Link]
-
HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile. (2011). National Institutes of Health. Retrieved January 3, 2026, from [Link]
-
Lipophilicity Descriptors: Understanding When to Use LogP & LogD. (n.d.). ACD/Labs. Retrieved January 3, 2026, from [Link]
-
(A) UV-vis absorption spectra of (a) 4-nitrophenol, (b) 4-nitrophenol +... (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]
-
(A) UV-vis spectra for 4-nitrophenol (blue line) and 4-nitrophenoxide... (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]
-
UV-Vis Spectrum of Pyridine. (n.d.). SIELC Technologies. Retrieved January 3, 2026, from [Link]
-
Prediction of logP for Pt(II) and Pt(IV) complexes: Comparison of statistical and quantum-chemistry based approaches. (2017). ResearchGate. Retrieved January 3, 2026, from [Link]
-
Recent Progress on the Synthesis of Bipyridine Derivatives. (2023). MDPI. Retrieved January 3, 2026, from [Link]
-
Monomer Isolation from Oligomeric Proteins within Coordination Cages to Study Interface Ligand Binding. (2022). Journal of the American Chemical Society. Retrieved January 3, 2026, from [Link]
-
Label: NIFEDIPINE tablet, film coated, extended release NIFEDIPINE tablet, extended release. (n.d.). DailyMed. Retrieved January 3, 2026, from [Link]
-
Separation of chlorophylls and carotenoids from marine phytoplankton: a new HPLC method using a reversed phase C8 column and pyridine. (1997). Inter-Research Science Publisher. Retrieved January 3, 2026, from [Link]
-
12.5: High-Performance Liquid Chromatography. (2021). Chemistry LibreTexts. Retrieved January 3, 2026, from [Link]
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- 8. Separation of m-Nitrophenyl phenyl ether on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. Separation of 4,4’-Bipyridine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
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- 12. researchgate.net [researchgate.net]
Application Note: A Scalable Protocol for the Synthesis of 4-(4-Nitrophenoxy)pyridine via Nucleophilic Aromatic Substitution
Abstract
This application note provides a detailed and scalable protocol for the synthesis of 4-(4-Nitrophenoxy)pyridine, a key intermediate in the development of pharmaceuticals and functional materials. The procedure is based on a nucleophilic aromatic substitution (SNAr) reaction between 4-chloropyridine hydrochloride and 4-nitrophenol. We offer a step-by-step guide for a multi-gram scale synthesis, including insights into reaction optimization, purification, and critical safety considerations, designed for researchers in organic synthesis and drug development.
Introduction
This compound is a diaryl ether that serves as a valuable building block in organic synthesis. The diaryl ether motif is a common structural feature in numerous biologically active molecules and advanced materials.[1][2] Traditional methods for diaryl ether synthesis, such as the Ullmann condensation, often require harsh reaction conditions and stoichiometric amounts of copper catalysts.[3] Modern methods, including palladium-catalyzed Buchwald-Hartwig couplings, offer improvements but can involve expensive and air-sensitive catalysts.[4]
This protocol details a robust and cost-effective synthesis of this compound using a nucleophilic aromatic substitution (SNAr) pathway. This method is particularly well-suited for scale-up due to the use of readily available, inexpensive reagents and straightforward purification procedures.[3]
Reaction Mechanism and Rationale
The synthesis proceeds via a classical SNAr mechanism. The reaction is initiated by the deprotonation of 4-nitrophenol by a base, potassium carbonate, to form the more nucleophilic 4-nitrophenoxide. The electron-deficient pyridine ring of 4-chloropyridine is susceptible to nucleophilic attack at the C4 position, leading to the formation of a temporary, negatively charged intermediate known as a Meisenheimer complex. The subsequent expulsion of the chloride leaving group rearomatizes the pyridine ring to yield the final product, this compound.
Key Experimental Choices:
-
Base Selection: Potassium carbonate (K₂CO₃) is chosen as the base due to its low cost, moderate reactivity, and ease of handling, making it ideal for large-scale reactions compared to stronger, more hazardous bases like sodium hydride.
-
Solvent Selection: Dimethylformamide (DMF) is an excellent solvent for this reaction as its high polarity and aprotic nature stabilize the charged Meisenheimer intermediate, thereby accelerating the reaction rate.
-
Reactant Choice: 4-Chloropyridine hydrochloride is a stable, solid precursor that is easily handled. The electron-withdrawing nitro group on the 4-nitrophenol increases its acidity, facilitating deprotonation.
Materials and Equipment
Reagent Specifications
| Reagent | Formula | MW ( g/mol ) | Molar Eq. | Amount (10g Scale) | Purity/Grade |
| 4-Chloropyridine HCl | C₅H₄ClN·HCl | 150.01 | 1.0 | 10.0 g (66.7 mmol) | ≥98% |
| 4-Nitrophenol | C₆H₅NO₃ | 139.11 | 1.1 | 10.2 g (73.3 mmol) | ≥99% |
| Potassium Carbonate | K₂CO₃ | 138.21 | 2.5 | 23.0 g (166.7 mmol) | Anhydrous, ≥99% |
| Dimethylformamide | C₃H₇NO | 73.09 | - | 100 mL | Anhydrous |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | - | ~400 mL | ACS Grade |
| Deionized Water | H₂O | 18.02 | - | ~500 mL | - |
| Brine (sat. NaCl) | NaCl(aq) | - | - | ~100 mL | - |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | - | ~10 g | - |
Equipment
-
500 mL three-neck round-bottom flask
-
Reflux condenser and nitrogen inlet adapter
-
Magnetic stirrer with heating mantle
-
Digital thermometer
-
1 L separatory funnel
-
Rotary evaporator
-
Büchner funnel and filter flask
-
Crystallization dish
-
Standard laboratory glassware (beakers, graduated cylinders)
Detailed Step-by-Step Protocol
This protocol is optimized for the synthesis of approximately 10-12 grams of this compound.
1. Reaction Setup:
-
Assemble a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet.
-
To the flask, add potassium carbonate (23.0 g, 166.7 mmol), 4-nitrophenol (10.2 g, 73.3 mmol), and 4-chloropyridine hydrochloride (10.0 g, 66.7 mmol).
-
Add 100 mL of anhydrous dimethylformamide (DMF) to the flask.
2. Reaction Execution:
-
Begin vigorous stirring and gently heat the mixture to 100 °C using a heating mantle.
-
Maintain the reaction at this temperature for 12-16 hours. The mixture will turn a dark brown/red color.
-
Reaction Monitoring (Optional): Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate eluent system. The disappearance of the 4-chloropyridine spot indicates reaction completion.
3. Work-up and Extraction:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the dark reaction mixture slowly into a beaker containing 400 mL of cold deionized water while stirring. A precipitate will form.
-
Transfer the aqueous suspension to a 1 L separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 100 mL). The product will move into the organic layer.
4. Washing and Drying:
-
Combine the organic extracts in the separatory funnel.
-
Wash the combined organic layer with deionized water (2 x 100 mL) to remove residual DMF, followed by a wash with brine (1 x 100 mL) to aid in phase separation.
-
Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous magnesium sulfate (~10 g).
5. Isolation of Crude Product:
-
Filter the mixture through a Büchner funnel to remove the drying agent.
-
Rinse the flask and filter cake with a small amount of ethyl acetate.
-
Concentrate the filtrate using a rotary evaporator to yield a crude brown or yellow solid.
6. Purification by Recrystallization:
-
Transfer the crude solid to a 250 mL Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid completely.
-
Slowly add deionized water dropwise until the solution becomes cloudy (persistent turbidity).
-
Gently reheat the solution until it becomes clear again.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath for 30 minutes to maximize crystal formation.
7. Final Product Collection:
-
Collect the pale-yellow crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold ethanol.
-
Dry the purified product under vacuum to a constant weight.
Results and Characterization
| Parameter | Expected Result |
| Product Appearance | Pale-yellow crystalline solid |
| Theoretical Yield | 14.5 g |
| Actual Yield | 11.6 - 13.1 g |
| Percent Yield | 80 - 90% |
| Melting Point | 134-136 °C |
| Purity (¹H NMR) | >98% |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction. | Ensure anhydrous conditions. Extend reaction time to 24 hours. Confirm temperature is maintained at 100 °C. |
| Product loss during work-up. | Ensure pH of the aqueous layer is not acidic during extraction. Perform an additional extraction with ethyl acetate. | |
| Dark, Oily Product | Residual DMF or impurities. | Ensure thorough washing with water during the work-up. Perform a second recrystallization or a column chromatography purification (Silica gel, Hexane/EtOAc gradient). |
| Reaction Stalls | Inactive base. | Use freshly opened or properly stored anhydrous potassium carbonate. |
Safety Precautions
All procedures must be conducted in a well-ventilated chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemically resistant gloves.
-
4-Chloropyridine Hydrochloride: Harmful if swallowed and causes serious eye irritation.[5][6] Avoid contact with skin and eyes. Wash hands thoroughly after handling.[5]
-
4-Nitrophenol: Toxic if swallowed and harmful in contact with skin or if inhaled.[7][8] It may cause damage to organs through prolonged or repeated exposure.[7] Avoid creating dust.[7][9]
-
Dimethylformamide (DMF): DMF is a reproductive toxin. Avoid inhalation of vapors and skin contact.
-
Potassium Carbonate: Causes skin and eye irritation. Avoid creating dust.
First Aid Measures:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water.[10][11]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[5][11]
-
Ingestion: If swallowed, rinse mouth and call a poison center or doctor immediately.[5][9] Do not induce vomiting.
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[12]
Waste Disposal:
-
Dispose of all chemical waste, including solvents and reaction residues, according to local, state, and federal regulations.[5]
References
- AK Scientific, Inc. (n.d.). Safety Data Sheet: 4-Chloropyridine hydrochloride.
- ECHEMI. (2019, July 15). 4-Nitrophenol SDS, 100-02-7 Safety Data Sheets.
- Carl ROTH. (2024, September 18). Safety Data Sheet: 4-Nitrophenol.
- New Jersey Department of Health. (n.d.). Hazard Summary: 4-Nitrophenol.
- Fisher Scientific. (2023, October 20). Safety Data Sheet: 4-Nitrophenol.
- Fisher Scientific. (2024, February 12). Safety Data Sheet: 4-Chloropyridine hydrochloride.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Chloropyridine Hydrochloride, 97%.
- Carl ROTH. (n.d.). Safety Data Sheet: 4-Nitrophenol.
- ChemicalBook. (n.d.). 4-chloropyridine - Safety Data Sheet.
- ACS Publications. (2017, February 19). Decarbonylative Diaryl Ether Synthesis by Pd and Ni Catalysis.
- Apollo Scientific. (2023, April 17). Safety Data Sheet: 4-Amino-2-chloropyridine.
- Marfat, A., & Horstmann, T. E. (2000). Synthesis of diaryl ethers using an easy-to-prepare, air-stable, soluble copper(I) catalyst. Tetrahedron Letters, 41(48), 9269-9273.
- Organic Chemistry Portal. (n.d.). Diaryl ether synthesis by etherification (arylation).
- IntechOpen. (2024, August 16). Chapter 4: Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents.
- ResearchGate. (2016, January). Recent Advances in Diaryl Ether Synthesis.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. books.rsc.org [books.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Diaryl ether synthesis by etherification (arylation) [organic-chemistry.org]
- 5. aksci.com [aksci.com]
- 6. fishersci.co.uk [fishersci.co.uk]
- 7. carlroth.com:443 [carlroth.com:443]
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- 10. nj.gov [nj.gov]
- 11. carlroth.com:443 [carlroth.com:443]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Catalytic Applications of Metal Complexes with 4-(4-Nitrophenoxy)pyridine: A Research and Development Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Metal complexes incorporating pyridine-based ligands are of paramount importance in homogeneous catalysis, finding widespread application in cross-coupling reactions, oxidations, and reductions. The electronic and steric properties of the pyridine ligand can be finely tuned through substitution, directly influencing the catalytic activity and selectivity of the corresponding metal complex. This guide focuses on a specific, yet underexplored ligand: 4-(4-Nitrophenoxy)pyridine. The presence of the electron-withdrawing nitro group and the phenoxy spacer suggests that its metal complexes could exhibit unique catalytic properties. This document provides a detailed framework for the synthesis, characterization, and evaluation of transition metal complexes of this compound in key catalytic transformations. While specific catalytic applications for this ligand are not yet established in the literature, this guide offers detailed, field-proven protocols for analogous systems, enabling researchers to systematically investigate its potential.
Introduction: The Promise of Modified Pyridine Ligands in Catalysis
Pyridine and its derivatives are ubiquitous ligands in coordination chemistry and catalysis.[1][2] The nitrogen atom of the pyridine ring provides a strong coordination site for a variety of transition metals, including palladium, copper, iron, and rhodium.[1][3][4] The electronic properties of the metal center, and thus its catalytic activity, can be modulated by introducing electron-donating or electron-withdrawing substituents onto the pyridine ring.[5]
The ligand of interest, this compound, presents several intriguing features:
-
Electron-Withdrawing Character: The 4-nitrophenoxy group is strongly electron-withdrawing, which is anticipated to decrease the electron density on the pyridine nitrogen. This can influence the redox potential of the metal center and its reactivity in catalytic cycles. For instance, in oxidation catalysis, electron-deficient metal centers can be more effective.[6]
-
Structural Rigidity and Flexibility: The ether linkage provides a degree of rotational freedom, while the aromatic rings impose structural rigidity. This combination can influence the geometry of the resulting metal complexes and the accessibility of the catalytic active site.
-
Potential for Bimetallic Systems: The presence of the nitro group opens the possibility for further coordination or interaction, potentially leading to the formation of bimetallic or supramolecular catalytic systems.
This guide outlines a systematic approach to exploring the catalytic potential of metal complexes derived from this ligand in three key areas: palladium-catalyzed cross-coupling, copper-catalyzed reduction, and iron-catalyzed oxidation.
Synthesis and Characterization of Ligand and Metal Complexes
A prerequisite for any catalytic study is the unambiguous synthesis and characterization of the ligand and its metal complexes.
Synthesis of this compound
A standard Williamson ether synthesis is a reliable method for the preparation of this compound.
Protocol 2.1: Synthesis of this compound
-
Reagents and Materials: 4-hydroxypyridine, 1-chloro-4-nitrobenzene, potassium carbonate (K₂CO₃), N,N-dimethylformamide (DMF), ethyl acetate, brine, anhydrous magnesium sulfate (MgSO₄).
-
Procedure:
-
To a stirred solution of 4-hydroxypyridine (1.0 eq) in DMF, add anhydrous K₂CO₃ (2.0 eq).
-
Heat the mixture to 80 °C and add 1-chloro-4-nitrobenzene (1.1 eq) portion-wise.
-
Continue stirring at 80 °C for 12-24 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
-
-
Characterization: Confirm the structure and purity of the ligand using ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.
General Protocol for the Synthesis of Metal Complexes
The following are general procedures for the synthesis of palladium(II), copper(II), and iron(III) complexes. These protocols are starting points and may require optimization.
Protocol 2.2: Synthesis of a Pd(II) Complex: [Pd(this compound)₂Cl₂]
-
Reagents and Materials: this compound, palladium(II) chloride (PdCl₂), acetonitrile.
-
Procedure:
-
Dissolve PdCl₂ in hot acetonitrile.
-
To this solution, add a solution of this compound (2.2 eq) in acetonitrile dropwise with stirring.
-
A precipitate should form upon addition.
-
Stir the mixture at room temperature for 4-6 hours.
-
Collect the solid by filtration, wash with cold acetonitrile and diethyl ether, and dry under vacuum.
-
-
Characterization: Characterize the complex using FT-IR, elemental analysis, and, if suitable crystals are obtained, X-ray crystallography.
Protocol 2.3: Synthesis of a Cu(II) Complex: [Cu(this compound)₂Cl₂]
-
Reagents and Materials: this compound, copper(II) chloride dihydrate (CuCl₂·2H₂O), ethanol.
-
Procedure:
-
Dissolve CuCl₂·2H₂O in ethanol.
-
Add a solution of this compound (2.1 eq) in ethanol to the copper salt solution with stirring.
-
Reflux the mixture for 2-3 hours.
-
Allow the solution to cool to room temperature and then place it in an ice bath to facilitate precipitation.
-
Collect the product by filtration, wash with cold ethanol, and dry in a desiccator.
-
-
Characterization: Characterize the complex using FT-IR, UV-Vis spectroscopy, elemental analysis, and magnetic susceptibility measurements.
Protocol 2.4: Synthesis of an Fe(III) Complex: [Fe(this compound)₂Cl₃]
-
Reagents and Materials: this compound, anhydrous iron(III) chloride (FeCl₃), dichloromethane.
-
Procedure:
-
Under an inert atmosphere (e.g., argon or nitrogen), dissolve anhydrous FeCl₃ in dichloromethane.
-
Slowly add a solution of this compound (2.0 eq) in dichloromethane.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Reduce the solvent volume under vacuum and add pentane to precipitate the complex.
-
Isolate the solid by filtration, wash with pentane, and dry under vacuum.
-
-
Characterization: Characterize using FT-IR, UV-Vis spectroscopy, elemental analysis, and Mössbauer spectroscopy if available.
Application Note: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
Palladium complexes with pyridine-based ligands are effective catalysts for Suzuki-Miyaura cross-coupling reactions, a cornerstone of C-C bond formation in organic synthesis.[4][7][8][9][10] The electron-withdrawing nature of the 4-(4-nitrophenoxy) substituent may enhance the catalytic activity by promoting the reductive elimination step of the catalytic cycle.
Hypothetical Catalytic Cycle
Caption: Proposed catalytic cycle for the Suzuki-Miyaura reaction.
Experimental Protocol
Protocol 3.1: Screening for Suzuki-Miyaura Coupling Activity
-
Reagents and Materials: Aryl bromide (e.g., 4-bromoanisole), arylboronic acid (e.g., phenylboronic acid), base (e.g., K₂CO₃, Cs₂CO₃), solvent (e.g., toluene, dioxane, DMF), [Pd(this compound)₂Cl₂] catalyst, internal standard (e.g., dodecane).
-
Procedure:
-
To an oven-dried Schlenk tube under an argon atmosphere, add the aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), and base (2.0 mmol).
-
Add the palladium catalyst (0.01 mmol, 1 mol%).
-
Add the solvent (5 mL) and the internal standard.
-
Heat the reaction mixture at the desired temperature (e.g., 80-110 °C) with stirring.
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC-MS.
-
Upon completion, cool the reaction, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify the product by column chromatography.
-
-
Self-Validation: Run a control reaction without the palladium catalyst to confirm that the complex is essential for the transformation. Also, run a reaction with a standard palladium catalyst (e.g., Pd(PPh₃)₄) for comparison.
Data Presentation
| Entry | Aryl Halide | Boronic Acid | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Phenylboronic acid | K₂CO₃ | Toluene | 100 | 12 | Data to be determined |
| 2 | 4-Bromoanisole | Phenylboronic acid | Cs₂CO₃ | Dioxane | 100 | 12 | Data to be determined |
| 3 | 1-Bromo-4-nitrobenzene | Phenylboronic acid | K₂CO₃ | Toluene | 80 | 6 | Data to be determined |
| 4 | 4-Chlorotoluene | Phenylboronic acid | K₃PO₄ | Toluene/H₂O | 110 | 24 | Data to be determined |
Application Note: Iron-Catalyzed Oxidation
Iron complexes are attractive catalysts for oxidation reactions due to the low cost and low toxicity of iron.[11][12] Pyridine-based ligands can stabilize high-valent iron-oxo species, which are often the active oxidants.[5]
Experimental Workflow
Caption: Workflow for iron-catalyzed oxidation of an alkane.
Experimental Protocol
Protocol 4.1: Oxidation of Cyclohexane
-
Reagents and Materials: Cyclohexane, [Fe(this compound)₂Cl₃] catalyst, 30% hydrogen peroxide (H₂O₂), acetonitrile, sodium sulfite (Na₂SO₃).
-
Procedure:
-
In a round-bottom flask, dissolve the iron catalyst (0.01 mmol) and cyclohexane (1.0 mmol) in acetonitrile (10 mL).
-
Slowly add 30% H₂O₂ (2.0 mmol) to the stirred solution over 10 minutes.
-
Stir the mixture at room temperature for 24 hours.
-
Quench the reaction by adding a saturated aqueous solution of Na₂SO₃.
-
Extract the mixture with diethyl ether.
-
Analyze the organic layer by GC-MS to identify and quantify the products (cyclohexanol and cyclohexanone).
-
-
Self-Validation: A control experiment without the iron catalyst should be performed to assess the background oxidation by H₂O₂.
Data Presentation
| Entry | Substrate | Oxidant (eq) | Catalyst (mol%) | Solvent | Conversion (%) | Product Ratio (A:K) |
| 1 | Cyclohexane | 2.0 | 1.0 | Acetonitrile | Data to be determined | Data to be determined |
| 2 | Toluene | 2.0 | 1.0 | Acetonitrile | Data to be determined | Data to be determined |
| 3 | Ethylbenzene | 2.0 | 1.0 | Acetonitrile | Data to be determined | Data to be determined |
| (A:K refers to the ratio of alcohol to ketone) |
Application Note: Copper-Catalyzed Reduction of Nitroarenes
The reduction of nitroarenes to anilines is a fundamental transformation in organic synthesis. Copper complexes have emerged as efficient catalysts for this reaction, often using silanes as reducing agents.[13]
Experimental Protocol
Protocol 5.1: Reduction of 4-Nitrotoluene
-
Reagents and Materials: 4-nitrotoluene, [Cu(this compound)₂Cl₂] catalyst, phenylsilane (PhSiH₃), tetrahydrofuran (THF).
-
Procedure:
-
To a Schlenk tube under an argon atmosphere, add the copper catalyst (0.02 mmol, 2 mol%) and 4-nitrotoluene (1.0 mmol).
-
Add THF (5 mL) and stir until the solids are dissolved.
-
Add phenylsilane (1.5 mmol) dropwise.
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, quench the reaction by the slow addition of 1 M NaOH.
-
Extract with ethyl acetate, wash with brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify the resulting 4-toluidine by column chromatography.
-
-
Self-Validation: Perform the reaction in the absence of the copper catalyst to ensure its catalytic role.
Data Presentation
| Entry | Substrate | Reducing Agent | Catalyst (mol%) | Solvent | Time (h) | Yield (%) |
| 1 | 4-Nitrotoluene | Phenylsilane | 2.0 | THF | 8 | Data to be determined |
| 2 | 4-Nitroanisole | Phenylsilane | 2.0 | THF | 10 | Data to be determined |
| 3 | 1-Nitro-4-chlorobenzene | Phenylsilane | 2.0 | THF | 12 | Data to be determined |
Conclusion
While the catalytic applications of metal complexes of this compound are not yet documented, the protocols and frameworks presented in this guide provide a comprehensive starting point for their investigation. The unique electronic and structural features of this ligand suggest that its metal complexes could offer novel reactivity and selectivity in a range of important catalytic transformations. Systematic screening in cross-coupling, oxidation, and reduction reactions, as outlined herein, will be crucial in uncovering the potential of these new catalytic systems.
References
-
Chen, J., & Browne, W. R. (2018). Photochemistry of iron complexes. Coordination Chemistry Reviews, 375, 234-253. [URL: [Link]]
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Dzhemilev, U. M., Selimov, F. A., & Tolstikov, G. A. (2001). Metal complex catalysis in a synthesis of pyridine bases. ARKIVOC, 2001(9), 85-116. [URL: [Link]]
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Habib, S., & Gancarz, M. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganic Chemistry, 61(34), 13486–13501. [URL: [Link]]
-
Heck, R. F. (n.d.). Heck Reaction. Organic Chemistry Portal. [URL: [Link]]
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Khan, A. A. (2023). Synthesis, Characterization, Investigating Metal Complexes with Organometallic Ligands and Catalytic Activity of Ruthenium (II) Complexes with Bipyridine-Based Organo-Metallic Ligands. International Journal of Research and Publication and Reviews, 4(6), 263-266. [URL: [Link]]
-
Lo, P. C., Yang, C. W., Wu, W. K., & Chen, C. T. (2017). Synthesis, Characterization, and Catalytic Application of Palladium Complexes Containing Indolyl-NNN-Type Ligands. Molecules, 22(12), 2215. [URL: [Link]]
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Mallick, P., Swain, R., Meher, S., Sethi, S., & Bagh, B. (2021). Copper‐Catalyzed Hydrosilylation of Nitroarenes: Chemoselective Reduction to Aromatic Amines. ChemCatChem, 13(14), 3369-3374. [URL: [Link]]
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Mizoroki-Heck Reaction. (2023, October 26). In Wikipedia. [URL: [Link]]
-
Ramesh, R., & Sindhuja, E. (2012). Palladium(II) thiocarboxamide complexes: synthesis, characterisation and application to catalytic Suzuki coupling reactions. Dalton Transactions, 41(17), 5351-5361. [URL: [Link]]
-
Ruíz-Jiménez, J., & Chen, J. (2020). Valence-dependent catalytic activities of iron terpyridine complexes for pollutant degradation. Chemical Communications, 56(41), 5476-5479. [URL: [Link]]
-
S., S., & M., A. (2014). Heck reaction catalysed by pyridyl-imine palladium(0) and palladium(II) complexes. Journal of Organometallic Chemistry, 760, 148-154. [URL: [Link]]
-
Suzuki, A. (2023, December 19). Suzuki reaction. In Wikipedia. [URL: [Link]]
-
Suzuki-Miyaura Coupling. (2021, August 12). Chemistry LibreTexts. [URL: [Link]]
-
T., S. K., & Co-workers. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2336-2345. [URL: [Link]]
-
TCU Digital Repository. (2021). Synthesis and characterization of RPy2N2 pyridinophane ligands and transition metal complexes as therapeutics and catalysts. [URL: [Link]]
-
Terpyridine-metal complexes: Applications in catalysis and supramolecular chemistry. (2019). Coordination Chemistry Reviews, 381, 1-25. [URL: [Link]]
-
Various Authors. (2022). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. Organic & Biomolecular Chemistry, 20(46), 9035-9051. [URL: [Link]]
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Venkatachalam, G. (2008). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Journal of the Korean Chemical Society, 52(6), 661-669. [URL: [Link]]
-
W., W. J., & Co-workers. (2015). Chemoselective Reduction of Nitroarenes to Aromatic Amines with Commercial Metallic Iron Powder in Water Under Mild Reaction Conditions. Journal of Chemical Engineering & Process Technology, 6(6). [URL: [Link]]
-
W., W. J., & Co-workers. (2017). Catalytic reduction of different nitroarenes. Catalysis Science & Technology, 7(1), 133-139. [URL: [Link]]
-
Y., Y., & Co-workers. (2019). Metal-Mediated Organocatalysis in Water: Serendipitous Discovery of Aldol Reaction Catalyzed by the [Ru(bpy)2(nornicotine)2]2+ Complex. Molecules, 24(22), 4153. [URL: [Link]]
-
Z., Z., & Co-workers. (2010). Hydrocarbon Oxidation with H2O2, Catalyzed by Iron Complexes with a Polydentate Pyridine-Based Ligand. Catalysis Letters, 137(3-4), 215-220. [URL: [Link]]
-
Z., Z., & Co-workers. (2021). Efficient Catalytic Reduction of 4-Nitrophenol Using Copper(II) Complexes with N,O-Chelating Schiff Base Ligands. Catalysts, 11(11), 1373. [URL: [Link]]
-
Zhang, M., & Co-workers. (2020). Copper-based pyridine complex catalyst for enhanced C2+ selectivity of CO2 electroreduction. Catalysis Science & Technology, 10(21), 7149-7156. [URL: [Link]]
-
Zhang, Y., & Co-workers. (2018). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. World Wide Journal of Multidisciplinary Research and Development. [URL: [Link]]
-
Z., Z., & Co-workers. (2020). Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Chemical and Pharmaceutical Bulletin, 68(12), 1195-1200. [URL: [Link]]
Sources
- 1. Investigating the redox behavior of pyridine based copper (II) and copper(I) complexes which structurally mimic the binding site of Cu, Zn superoxide dismutase (SOD1) - American Chemical Society [acs.digitellinc.com]
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- 13. Iron(III) Complexes with Pyridine Group Coordination and Dissociation Reversible Equilibrium: Cooperative Activation of CO2 and Epoxides into Cyclic Carbonates - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(4-Nitrophenoxy)pyridine
Welcome to the technical support center for the synthesis of 4-(4-Nitrophenoxy)pyridine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important chemical intermediate. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction yield and purity.
The synthesis of this compound is a classic example of a nucleophilic aromatic substitution (SNAr) reaction. In this process, the phenoxide ion, generated from 4-nitrophenol, acts as a nucleophile, attacking an electron-deficient pyridine ring that is activated by a suitable leaving group at the 4-position. While seemingly straightforward, this reaction is sensitive to a variety of factors that can significantly impact the final yield and purity of the product.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, providing potential causes and actionable solutions.
Issue 1: Low or No Product Yield
A low or non-existent yield is one of the most frequent challenges in this synthesis. Several factors, from reagent quality to reaction conditions, can be responsible.
Potential Cause 1: Incomplete Deprotonation of 4-Nitrophenol
The nucleophile in this reaction is the 4-nitrophenoxide ion. Incomplete deprotonation of 4-nitrophenol will result in a lower concentration of the active nucleophile, thus reducing the reaction rate and overall yield.
-
Solution:
-
Choice of Base: Employ a base with a pKa significantly higher than that of 4-nitrophenol (pKa ≈ 7.15) to ensure complete deprotonation. Common and effective bases include sodium hydride (NaH), potassium hydride (KH), and potassium carbonate (K₂CO₃).[1][2] Sodium hydroxide (NaOH) can also be used, but its effectiveness can be solvent-dependent.
-
Anhydrous Conditions: When using highly reactive bases like NaH or KH, ensure the reaction is conducted under strictly anhydrous conditions. The presence of water will consume the base and reduce the formation of the phenoxide.
-
Potential Cause 2: Poor Leaving Group on the Pyridine Ring
The efficiency of the SNAr reaction is highly dependent on the nature of the leaving group at the 4-position of the pyridine ring. A poor leaving group will slow down or even prevent the substitution from occurring.
-
Solution:
-
Leaving Group Reactivity: The typical reactivity order for halide leaving groups in SNAr reactions is F > Cl > Br > I.[3] Therefore, 4-fluoropyridine or 4-chloropyridine are generally the preferred starting materials.
-
Activation: If you are constrained to using a less reactive leaving group, consider strategies to activate the pyridine ring further, such as the formation of a pyridinium salt.[3]
-
Potential Cause 3: Inadequate Reaction Temperature or Time
SNAr reactions often require elevated temperatures to overcome the activation energy barrier.[3] Insufficient heat or a short reaction time may lead to an incomplete reaction.
-
Solution:
-
Temperature Optimization: Gradually increase the reaction temperature, monitoring the progress by a suitable technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). For many SNAr reactions involving pyridines, temperatures in the range of 80-150°C are common.[3]
-
Extended Reaction Time: If increasing the temperature is not feasible due to substrate stability, extending the reaction time can help drive the reaction to completion.
-
Potential Cause 4: Inappropriate Solvent
The choice of solvent is critical as it must solubilize the reactants and stabilize the charged intermediate (Meisenheimer complex) formed during the SNAr reaction.
-
Solution:
-
Solvent Selection: Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Acetonitrile are excellent choices for SNAr reactions. They effectively solvate the cation of the base while leaving the nucleophile relatively free to react.
-
Issue 2: Formation of Significant Byproducts
The presence of unexpected spots on a TLC plate or peaks in an LC-MS chromatogram indicates the formation of byproducts, which can complicate purification and reduce the yield of the desired product.
Potential Cause 1: Side Reactions of the Pyridine Ring
Under certain conditions, the pyridine ring itself can undergo side reactions. For instance, if using a very strong, sterically hindered base, elimination reactions might compete with substitution, especially if there are suitable protons on a substituent of the pyridine ring.
-
Solution:
-
Base Selection: Use a non-nucleophilic, yet sufficiently strong base. Potassium carbonate is often a good balance for this type of reaction.
-
Temperature Control: Avoid excessively high temperatures, which can promote side reactions.
-
Potential Cause 2: Hydrolysis of the Starting Material or Product
If water is present in the reaction mixture, it can lead to the hydrolysis of the starting halopyridine to form 4-hydroxypyridine, or potentially the product, especially at elevated temperatures and in the presence of a base.
-
Solution:
-
Anhydrous Conditions: Ensure all reagents and solvents are thoroughly dried before use. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help to exclude moisture.
-
Issue 3: Difficulty in Product Purification
Even with a successful reaction, isolating the pure this compound can be challenging.
Potential Cause 1: Co-elution with Starting Materials or Byproducts
The polarity of the product may be very similar to that of the starting materials or byproducts, making separation by column chromatography difficult.
-
Solution:
-
Chromatography Optimization: Experiment with different solvent systems for column chromatography. A gradient elution might be necessary to achieve good separation.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.
-
Potential Cause 2: Product Insolubility
The product may precipitate out of the reaction mixture, making workup and extraction difficult.
-
Solution:
-
Solvent Choice for Workup: During the workup, choose a solvent in which the product is soluble. Dichloromethane or ethyl acetate are common choices for extracting organic products from aqueous layers.
-
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the synthesis of this compound?
A1: The synthesis proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The key steps are:
-
Deprotonation: A base removes the acidic proton from the hydroxyl group of 4-nitrophenol to generate the 4-nitrophenoxide anion.
-
Nucleophilic Attack: The 4-nitrophenoxide anion attacks the electron-deficient carbon atom at the 4-position of the pyridine ring, which bears a good leaving group (e.g., a halide). This leads to the formation of a negatively charged intermediate known as a Meisenheimer complex.
-
Rearomatization: The pyridine ring regains its aromaticity by expelling the leaving group, yielding the final product, this compound.
Caption: SNAr mechanism for this compound synthesis.
Q2: Which base is optimal for this reaction?
A2: The optimal base is one that is strong enough to completely deprotonate 4-nitrophenol without causing significant side reactions. While strong bases like sodium hydride (NaH) are very effective, they require stringent anhydrous conditions.[1][4] For many applications, potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMF or DMSO provides a good balance of reactivity and ease of handling.
| Base | pKa of Conjugate Acid | Key Considerations |
| Sodium Hydride (NaH) | ~35 | Highly effective, requires anhydrous conditions, produces H₂ gas.[1] |
| Potassium Carbonate (K₂CO₃) | ~10.3 | Milder, easier to handle, often requires higher temperatures. |
| Sodium Hydroxide (NaOH) | ~15.7 | Can be effective, but solubility in organic solvents can be an issue. |
Q3: How can I monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is a simple and effective way to monitor the reaction. Spot the reaction mixture alongside the starting materials (4-halopyridine and 4-nitrophenol) on a TLC plate. The disappearance of the starting materials and the appearance of a new spot corresponding to the product will indicate the reaction's progress. Staining with a UV lamp is usually sufficient for visualization due to the aromatic nature of the compounds. For more quantitative analysis, LC-MS can be used.
Q4: What are some common purification techniques for the final product?
A4: The two most common purification techniques are:
-
Column Chromatography: This is a versatile method for separating the product from unreacted starting materials and byproducts. A silica gel column with a solvent system like ethyl acetate/hexane is often effective.
-
Recrystallization: If the crude product is a solid and of reasonable purity, recrystallization can be an excellent method for obtaining highly pure material. The choice of solvent is crucial and should be determined experimentally.
Caption: A general troubleshooting workflow for low yield.
Experimental Protocol
Synthesis of this compound
Materials:
-
4-Chloropyridine hydrochloride
-
4-Nitrophenol
-
Potassium Carbonate (K₂CO₃)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Hexane
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-nitrophenol (1.0 eq), 4-chloropyridine hydrochloride (1.0 eq), and potassium carbonate (2.5 eq).
-
Add anhydrous DMF to the flask to a concentration of approximately 0.5 M with respect to the 4-nitrophenol.
-
Heat the reaction mixture to 100-120°C with vigorous stirring.
-
Monitor the reaction progress by TLC (e.g., using a 3:1 hexane/ethyl acetate eluent). The reaction is typically complete within 4-8 hours.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water and extract with ethyl acetate (3 x volume of DMF).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford this compound as a solid.
References
- Facile Pyridine SNAr Reactions via N-Phosphonium–Pyridinium Intermediates - PMC - NIH. (n.d.).
- Technical Support Center: Nucleophilic Substitution on Pyridine Rings - Benchchem. (n.d.).
- Troubleshooting guide for Williamson ether synthesis with secondary iodides - Benchchem. (n.d.).
- Directed nucleophilic aromatic substitution reaction - RSC Publishing. (2024, November 11).
- SNAr Reactions of Pyridine: Videos & Practice Problems - Pearson. (2024, September 24).
- Lewis acid activation of pyridines for nucleophilic aromatic substitution and conjugate addition. | Semantic Scholar. (2025).
- Synthesis routes of 4-(4-Nitrobenzyl)pyridine - Benchchem. (n.d.).
- Synthesis of New 4-Nitrosophenyl-1,4-dihydropyridines of Pharmacological Interest. (2025, August 7).
- Solved Answer: Given Reaction is williamson ether Synthesis | Chegg.com. (2020, June 25).
- Pyridine synthesis - Organic Chemistry Portal. (n.d.).
- Synthesis of ethyl 4-(2-fluoro-4-nitrophenoxy) picolinate - BIO Web of Conferences. (n.d.).
- SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. (n.d.).
- The Williamson Ether Synthesis - Master Organic Chemistry. (2014, October 24).
- My first synthesis was not as efficient as I had hoped. 16% yield. : r/chemistry - Reddit. (2020, November 23).
- Synthesis of a 3-Amino-2,3-dihydropyrid-4-one and Related Heterocyclic Analogs as Mechanism-Based Inhibitors of BioA, a Pyridoxal-Phosphate (PLP) Dependent Enzyme - PMC - NIH. (n.d.).
- An efficient synthesis of 4-phenoxy-quinazoline, 2-phenoxy-quinoxaline, and 2-phenoxy-pyridine derivatives using aryne chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09994E. (2021, January 15).
- What are the synthesis methods for 4-nitropyridine n-organide? - FAQ - Guidechem. (2024, February 4).
- Williamson ether synthesis trouble, 2.0 : r/chemistry - Reddit. (2015, June 26).
- 4-(4-Nitrophenoxy)aniline synthesis - ChemicalBook. (n.d.).
- Pyridine Synthesis: Cliff Notes - Baran Lab. (2004, September 6).
- Synthesis of Polysubstituted Pyridines and Pyrazines via Truce–Smiles Rearrangement of Amino Acid-Based 4-Nitrobenzenesulfonamides | The Journal of Organic Chemistry - ACS Publications. (2023, February 16).
- CN101981007A - Method for purification of pyridine, and method for production of chlorinated pyridine - Google Patents. (n.d.).
- Hantzsch's Pyridine Synthesis | Journal of the American Chemical Society. (n.d.).
- 4-(4-Nitrobenzyl)pyridine CAS 1083-48-3 | 820890 - Merck Millipore. (n.d.).
- KR101652750B1 - Purification method of pyridine and pyridine derivatives - Google Patents. (n.d.).
- Nitropyridines, Their Synthesis and Reactions - ResearchGate. (2025, August 9).
- Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Publishing. (2021, February 3).
Sources
Technical Support Center: Purification Challenges of 4-(4-Nitrophenoxy)pyridine
Welcome to the technical support guide for 4-(4-Nitrophenoxy)pyridine. This document is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in the purification of this important synthetic intermediate. We will explore the root causes of common purification issues and provide robust, field-proven troubleshooting guides and protocols to help you achieve high purity and yield.
Understanding the Core Challenge: The Chemistry of this compound
This compound is typically synthesized via a nucleophilic aromatic substitution (NAS) reaction, a variant of the Williamson ether synthesis.[1] This reaction involves coupling an activated pyridine derivative (e.g., 4-chloropyridine) with 4-nitrophenol in the presence of a base.
The primary purification challenges stem from the inherent chemical properties of the molecule and the potential impurities generated during its synthesis:
-
Basic Pyridine Nitrogen: The pyridine ring's basicity (pKa ≈ 5-6) is the leading cause of chromatographic difficulties, particularly on standard silica gel.[2]
-
Potential for Hydrolysis: The ether linkage is susceptible to hydrolysis under harsh acidic or basic conditions, which can regenerate starting materials.[3][4]
-
Structurally Similar Impurities: Unreacted starting materials and certain side-products can have polarities very close to the desired product, complicating separation.
Table 1: Common Impurities and Their Removal Strategies
| Impurity | Origin | Recommended Removal Strategy |
| 4-Nitrophenol | Unreacted starting material | Aqueous wash with dilute base (e.g., 1M NaOH or Na₂CO₃) to form the water-soluble phenoxide salt. |
| 4-Chloropyridine (or other activated pyridine) | Unreacted starting material | Aqueous wash with dilute acid (e.g., 1M HCl or 10% citric acid) to form the water-soluble pyridinium salt.[5] |
| 4-Hydroxypyridine / 4-Pyridone | Hydrolysis of product or starting material | Exists in tautomeric equilibrium; very polar. Can be removed by silica gel chromatography or careful pH-controlled extraction.[6] |
| Polymeric by-products | Side reactions | Often insoluble in common organic solvents; can be removed by filtration. May require chromatography for soluble oligomers. |
Troubleshooting Guide: A Question-and-Answer Approach
This section addresses specific issues you may encounter during the purification workflow.
Chromatography Issues
Q: My column chromatography shows severe peak tailing and poor separation. Why is this happening and how can I fix it?
A: This is the most common issue when purifying pyridine derivatives on silica gel. The root cause is the strong interaction between the basic nitrogen atom of the pyridine ring and the acidic silanol groups (Si-OH) on the silica surface.[2] This creates a secondary, non-ideal retention mechanism, leading to a "tailing" peak shape and often co-elution with impurities.
Solutions:
-
Mobile Phase Modification (Competing Base): The most effective solution is to add a small amount of a competing base, like triethylamine (TEA), to your eluent system. TEA is a stronger base than pyridine and will preferentially interact with the acidic silanol sites, effectively "shielding" your compound from these interactions and resulting in symmetrical peaks.[2]
-
Use of Neutralized Silica Gel: You can pre-treat the silica gel by slurrying it in an eluent containing 1-2% TEA, then evaporating the solvent before packing the column. This neutralizes the most active sites.[6]
-
Change of Stationary Phase: If tailing persists, consider switching to a more inert stationary phase. Alumina (neutral or basic) is a good alternative, as is a polymer-based or end-capped silica column for HPLC applications.[2]
Diagram 1: Troubleshooting Chromatographic Peak Tailing
A workflow to diagnose and solve peak tailing for basic compounds.
Q: I'm experiencing low recovery of my product after column chromatography. What are the likely causes?
A: Low recovery is often linked to the same analyte-silica interactions causing peak tailing. Your compound may be irreversibly adsorbing to the highly acidic sites on the silica gel. Another possibility is decomposition on the column if the compound is unstable to prolonged contact with an acidic surface.
Solutions:
-
Deactivate the Silica: Use the triethylamine (TEA) methods described above. By minimizing strong adsorption, you increase the amount of product that elutes from the column.[6]
-
Gentle Solvent Removal: When concentrating your fractions, use a rotary evaporator at a moderate temperature (e.g., < 40°C) to prevent thermal decomposition of the product.
-
Run the Column Faster: A slightly faster flow rate can reduce the contact time of your compound on the silica gel, potentially minimizing degradation. However, this may come at the cost of resolution, so a balance must be found.
Recrystallization Issues
Q: My purified product oils out or refuses to crystallize. What should I do?
A: This is a classic purification problem, typically caused by one of two things: residual impurities inhibiting crystal lattice formation, or the selection of an inappropriate solvent system.
Solutions:
-
Ensure High Purity: Crystallization is a purification technique, but it works best on material that is already >90-95% pure. If your material is crude, first perform column chromatography.[6]
-
Systematic Solvent Screening: Do not rely on a single solvent. The goal is to find a solvent or solvent pair in which your compound is highly soluble when hot but poorly soluble when cold. Use small-scale vials to test a range of solvents.
-
Induce Crystallization: If a supersaturated solution has formed, you can try to induce crystallization by:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the solution's surface. The microscopic glass fragments can act as nucleation sites.
-
Seeding: Add a tiny crystal of pure product (if available) to the supersaturated solution.
-
Slow Cooling: Allow the solution to cool to room temperature slowly, then transfer it to a 4°C refrigerator, and finally to a -20°C freezer. Rapid cooling often leads to oils or very fine powders.
-
Table 2: Suggested Solvent Systems for Recrystallization Screening
| Solvent 1 (Solubilizing) | Solvent 2 (Anti-solvent) | Comments |
| Ethanol | Water | A common choice for moderately polar compounds. Dissolve in hot ethanol, add hot water dropwise until cloudy, then clarify with a drop of ethanol and cool. |
| Ethyl Acetate | Hexanes / Heptane | Excellent for compounds of intermediate polarity. |
| Acetone | Hexanes / Heptane | Similar to ethyl acetate/hexanes but with a more polar primary solvent. |
| Isopropanol | Water | A good alternative to ethanol/water. |
| Toluene | Hexanes / Heptane | Useful if the product has lower polarity. |
Frequently Asked Questions (FAQs)
Q: Is this compound stable? What conditions should I avoid during purification? A: The compound is generally stable under standard laboratory conditions. However, be cautious with strong acids or bases, especially when heated, as this can cause hydrolysis of the ether bond.[3] Nitroaromatic compounds can also be sensitive to light and heat over long periods, so store the purified material in a cool, dark place.[7]
Q: How can I assess the purity of my final product? A: A combination of techniques is recommended for a comprehensive assessment:
-
Thin-Layer Chromatography (TLC): A quick check to see if a single spot is observed. Use a mobile phase that gives your product an Rf value of ~0.3-0.4 for best resolution.
-
High-Performance Liquid Chromatography (HPLC): Provides a quantitative purity assessment (e.g., area % at a specific wavelength). A reverse-phase C18 column is typically suitable.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is excellent for confirming the structure and identifying any proton-containing impurities.
-
Melting Point: A sharp melting point range (e.g., within 1-2°C) is a good indicator of high purity. Literature melting points range from 90-100°C.[3]
Detailed Experimental Protocols
Protocol 1: Column Chromatography with Triethylamine (TEA) Additive
-
Prepare the Eluent: Select an appropriate solvent system based on TLC analysis (e.g., 30% ethyl acetate in hexanes). Add 0.5-1% (v/v) triethylamine to this mixture.
-
Prepare the Slurry: In a beaker, add dry silica gel to a small amount of your prepared eluent to create a thick, pourable slurry.
-
Pack the Column: Pour the slurry into your chromatography column and allow the silica to settle, draining excess solvent until the solvent level is just above the silica bed.
-
Load the Sample: Dissolve your crude product in a minimal amount of dichloromethane or your eluent. Pre-adsorb this solution onto a small amount of silica gel by concentrating it to a dry, free-flowing powder. Carefully add this powder to the top of the column.
-
Elute the Column: Add the eluent and apply gentle pressure to begin elution. Collect fractions and monitor them by TLC.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent (and TEA) under reduced pressure.
Protocol 2: HPLC Method for Purity Analysis
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: 10% B to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve a small amount of product in acetonitrile or a 50:50 acetonitrile/water mixture. Filter through a 0.45 µm syringe filter before injection.[6]
Diagram 2: Purification Strategy Decision Tree
A logical guide to selecting the right purification method.
References
- Benchchem. (2025).
- Benchchem. (2025).
- Benchchem. (2025).
- EvitaChem. Buy 4-((4-Nitrophenoxy)methyl)pyridine.
- Smolecule. Buy 4-(4-Nitrophenyl)pyridine.
-
ResearchGate. (2015). Can you help show me how to recrystallize the solid product...[Link]
-
ResearchGate. (2014). What is best method to remove pyridine from a reaction mixture?[Link]
- EvitaChem. Buy 4-(3-Nitrophenoxy)pyridin-2-amine.
-
Organic Chemistry Tutor. Williamson Ether Synthesis. [Link]
-
Castro, E. A., et al. (2004). Kinetics and mechanisms of the pyridinolysis of phenyl and 4-nitrophenyl chlorothionoformates. Formation and hydrolysis of 1-(aryloxythiocarbonyl)pyridinium cations. Journal of Organic Chemistry, 69(14), 4802-7. [Link]
-
HELIX Chromatography. HPLC Methods for analysis of Pyridine. [Link]
-
Wikipedia. Williamson ether synthesis. [Link]
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Buy 4-((4-Nitrophenoxy)methyl)pyridine (EVT-3391503) | 252918-98-2 [evitachem.com]
- 4. Kinetics and mechanisms of the pyridinolysis of phenyl and 4-nitrophenyl chlorothionoformates. Formation and hydrolysis of 1-(aryloxythiocarbonyl)pyridinium cations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. 1083-48-3 CAS MSDS (4-(4-Nitrobenzyl)pyridine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
Technical Support Center: Synthesis of 4-(4-Nitrophenoxy)pyridine
An in-depth guide to navigating the common challenges and side reactions encountered during the synthesis of 4-(4-Nitrophenoxy)pyridine.
This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of this compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your synthetic strategy effectively. The primary route to this diaryl ether is through a Nucleophilic Aromatic Substitution (SNAr) reaction, a powerful but sometimes temperamental transformation.
The Core Reaction: Nucleophilic Aromatic Substitution (SNAr)
The synthesis of this compound is typically achieved by reacting a 4-halopyridine (commonly 4-chloropyridine) with 4-nitrophenol in the presence of a base. The reaction proceeds via an SNAr mechanism.
Mechanism Overview:
-
Nucleophile Formation: A base deprotonates the hydroxyl group of 4-nitrophenol to form the more potent 4-nitrophenoxide nucleophile.
-
Addition Step: The 4-nitrophenoxide attacks the carbon atom bearing the leaving group (e.g., chlorine) on the pyridine ring. This is possible because the electron-withdrawing nature of the pyridine ring nitrogen makes the C4 position electrophilic.[1] This step forms a temporary, negatively charged intermediate known as a Meisenheimer complex. The negative charge is stabilized by resonance, particularly by the electron-withdrawing nitro group on the phenoxide ring and the nitrogen atom in the pyridine ring.[1][2]
-
Elimination Step: The leaving group (halide) is expelled, and the aromaticity of the pyridine ring is restored, yielding the final product, this compound.
Troubleshooting Guide & FAQs
This section addresses specific issues in a question-and-answer format to help you diagnose and solve problems in your experiment.
Issue 1: Low or No Product Yield
Q: My reaction has a very low yield, or I'm not forming any product. What are the most common causes?
A: This is a frequent issue that can usually be traced back to one of four key areas: activation, the nucleophile, the solvent, or the temperature.
-
Insufficient Base or Nucleophile Generation: The reaction requires the formation of the 4-nitrophenoxide anion. If the base is too weak, not present in sufficient quantity, or if the pKa of the phenol is not overcome, you will not generate enough nucleophile for the reaction to proceed efficiently.
-
Solution: Use at least a stoichiometric amount of a suitable base. For phenols, inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often effective.[3] Stronger bases like sodium hydride (NaH) can also be used but require strictly anhydrous conditions.
-
-
Presence of Water (Wet Reagents/Solvent): Water can be detrimental in several ways. It can compete with the phenoxide as a nucleophile, leading to the hydrolysis of 4-chloropyridine to form 4-pyridone. It can also protonate the desired 4-nitrophenoxide, quenching your nucleophile.
-
Solution: Ensure all reagents and solvents are anhydrous. Dry solvents like DMF, DMSO, or NMP over molecular sieves if necessary.[4]
-
-
Inappropriate Solvent: The SNAr reaction is heavily influenced by the solvent. The ideal solvent must be polar and aprotic to solvate the cation of the base (e.g., K⁺) and leave the phenoxide anion reactive. Protic solvents (like ethanol or water) will solvate the nucleophile, reducing its reactivity.
-
Solution: Use polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP).[4]
-
-
Reaction Temperature is Too Low: While the pyridine ring is "activated" by the nitrogen atom, SNAr reactions often require thermal energy to overcome the activation barrier for the formation of the Meisenheimer complex.
-
Solution: Most SNAr reactions for diaryl ether synthesis require heating. A typical starting point is 80-120 °C, but this can be adjusted based on the reactivity of your specific substrates.[4]
-
| Parameter | Recommended | Rationale |
| Base | K₂CO₃, Cs₂CO₃, NaH | Effectively deprotonates the phenol to form the active nucleophile. |
| Solvent | DMF, DMSO, NMP | Polar aprotic solvents stabilize the intermediate and do not solvate the nucleophile.[4] |
| Temperature | 80 - 150 °C | Provides sufficient energy to overcome the activation barrier. |
| Conditions | Anhydrous (Inert Gas) | Prevents hydrolysis of starting material and protonation of the nucleophile. |
Issue 2: Identification of Common Side Products
Q: I've isolated a major byproduct that is not my starting material. How can I identify it?
A: The structure of the byproduct provides clues to the competing reaction pathway. Here are the most common culprits:
-
4-Pyridone (Hydrolysis Product):
-
Identification: This byproduct will have a molecular weight corresponding to the hydrolysis of your 4-halopyridine starting material (e.g., C₅H₅NO, MW ≈ 95.1 g/mol ).
-
Cause: As mentioned, this arises from the reaction of 4-halopyridine with residual water, which is a competing nucleophile. This is especially prevalent at higher temperatures in the presence of a base. The formation of 4-pyridone from 4-aminopyridine upon heating in aqueous solutions highlights the susceptibility of the 4-substituted pyridine core to hydrolysis.[5]
-
Prevention: The most effective preventative measure is to ensure strictly anhydrous reaction conditions.
-
-
C-Alkylated Isomer:
-
Identification: This byproduct will be an isomer of your desired product (same molecular weight). It results from the phenoxide acting as an ambident nucleophile and attacking the pyridine ring via one of its ortho carbons instead of the oxygen atom.
-
Cause: While O-alkylation is generally favored, C-alkylation is a known side reaction for phenoxides.[3] The reaction conditions, particularly the solvent and the counter-ion of the base, can influence the O/C selectivity.
-
Prevention: Using polar aprotic solvents like DMF or DMSO generally favors O-alkylation.
-
Issue 3: Reaction Stalls or is Incomplete
Q: My reaction starts but seems to stall before completion, even after extended time. Why?
A: Reaction stalling often points to reagent degradation or poor solubility.
-
Base Incompatibility/Degradation: Some bases can be consumed by side reactions with the solvent at high temperatures. For example, sodium hydride (NaH) can react with trace amounts of water or even with solvents like DMF at elevated temperatures.
-
Solution: Potassium or cesium carbonate are generally more thermally stable and are often a better choice for reactions requiring prolonged heating.
-
-
Poor Solubility: If the generated phenoxide salt precipitates from the reaction mixture, its concentration in the solution phase drops, effectively stopping the reaction.
-
Solution: Ensure your chosen solvent can dissolve the starting materials and the intermediate salt at the reaction temperature. Cesium carbonate (Cs₂CO₃) often confers greater solubility to the phenoxide salt compared to potassium or sodium carbonates, which can accelerate the reaction.[3]
-
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a representative procedure and may require optimization.
Materials:
-
4-Chloropyridine hydrochloride
-
4-Nitrophenol
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser under an inert atmosphere (e.g., Nitrogen or Argon), add 4-nitrophenol (1.0 eq), 4-chloropyridine hydrochloride (1.05 eq), and potassium carbonate (2.5 eq).
-
Expert Insight: 4-Chloropyridine is often supplied as its hydrochloride salt. The extra equivalent of base is required to neutralize the HCl and form the free base in situ.
-
-
Add anhydrous DMF to the flask to create a solution with a concentration of approximately 0.5 M with respect to the 4-nitrophenol.
-
Heat the reaction mixture to 100-120 °C with vigorous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 8-24 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine to remove residual DMF, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
Protocol 2: Purification by Column Chromatography
Procedure:
-
Adsorb the crude product onto a small amount of silica gel.
-
Prepare a silica gel column using an appropriate eluent system. A gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing) is often effective for separating the product from less polar starting materials and more polar byproducts.
-
Carefully load the adsorbed crude product onto the column.
-
Elute the column, collecting fractions and monitoring by TLC.
-
Combine the pure fractions containing the desired product and concentrate under reduced pressure to yield purified this compound as a solid.
Troubleshooting Logic Flowchart
References
Technical Support Center: Synthesis of 4-(4-Nitrophenoxy)pyridine
Welcome to the technical support resource for the synthesis of 4-(4-Nitrophenoxy)pyridine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this specific synthesis. The content is structured in a practical, question-and-answer format to directly address potential experimental issues, providing not just solutions but also the underlying chemical principles.
Part 1: Troubleshooting Guide
This section addresses the most frequent obstacles observed during the synthesis, from reaction failure to purification challenges.
Category 1: Reaction Inefficiency & Low Yield
Question: My reaction shows no conversion, or I've recovered only my starting materials (4-chloropyridine hydrochloride and 4-nitrophenol). What are the primary causes?
Answer: This is a common issue often traced back to the fundamental reaction setup. The synthesis of this compound is typically a nucleophilic aromatic substitution (SNAr), where the phenoxide of 4-nitrophenol displaces a halide on the pyridine ring. Complete failure suggests a breakdown in one of the key steps.
1. Ineffective Deprotonation of 4-Nitrophenol: The reaction requires the formation of the 4-nitrophenoxide anion, a potent nucleophile. If this anion is not generated in sufficient concentration, the reaction will not proceed.
- Base Quality and Stoichiometry: Anhydrous potassium carbonate (K₂CO₃) is a commonly used base for this transformation.[1][2] It must be anhydrous and of high purity. The presence of water will hydrolyze the base and can interfere with the reaction. Ensure you are using at least two equivalents of the base relative to the 4-nitrophenol to drive the equilibrium towards the phenoxide.
- Base Strength: While K₂CO₃ is often sufficient, stronger bases like sodium hydride (NaH) or potassium hydride (KH) can be used to ensure complete and irreversible deprotonation.[3] However, these require strictly anhydrous conditions and careful handling.
2. Inappropriate Solvent Choice: The solvent plays a critical role in an SNAr reaction.
- Recommended Solvents: Use polar aprotic solvents such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).[3] These solvents effectively solvate the potassium cation (from K₂CO₃) but poorly solvate the phenoxide anion, leaving it "naked" and highly nucleophilic.
- Solvents to Avoid: Protic solvents like ethanol or water are unsuitable. They will protonate the phenoxide, reducing its nucleophilicity, and can compete as nucleophiles themselves.
3. Reaction Temperature: This reaction requires thermal energy to overcome the activation barrier. Room temperature is often insufficient. A typical temperature range is between 80-120 °C.[4] If the temperature is too low, the reaction rate will be negligible.
Question: My reaction works, but the yield of this compound is consistently low (<40%). How can I optimize the yield?
Answer: Low yields indicate that while the primary reaction is occurring, it is either incomplete or competing with side reactions.
1. Reaction Time and Temperature:
- Optimization: Systematically increase the reaction time (e.g., in 4-hour increments) and monitor by TLC or LC-MS. If the reaction stalls, a modest increase in temperature (e.g., in 10-20 °C increments) may be necessary. Be cautious, as excessively high temperatures (>150 °C) can lead to decomposition and darkened reaction mixtures.
2. Water Scavenging:
- Problem: Even trace amounts of water can be detrimental. Ensure all glassware is oven-dried, and use anhydrous solvents.
- Solution: Performing the reaction under an inert atmosphere (Nitrogen or Argon) can prevent atmospheric moisture from entering the reaction.
3. Reactant Purity:
- 4-Chloropyridine Hydrochloride: The starting material is often the hydrochloride salt. The base must first neutralize the HCl before it can deprotonate the 4-nitrophenol. Ensure your base stoichiometry accounts for this (i.e., >2 equivalents).
- 4-Nitrophenol: Ensure it is pure and dry. Impurities can introduce competing side reactions.
Below is a workflow diagram to guide your troubleshooting process for low-yield reactions.
Caption: Troubleshooting workflow for low-yield synthesis.
Category 2: Impurity & Side Product Formation
Question: My TLC and/or NMR analysis of the crude product shows multiple spots besides my starting materials. What are the likely side products?
Answer: The formation of multiple byproducts is often related to the reactivity of the intermediates and conditions used.
1. 4-Hydroxypyridine: If there is residual water in the reaction, 4-chloropyridine can undergo hydrolysis under basic, high-temperature conditions to form 4-hydroxypyridine. This compound can be difficult to separate from the desired product due to similar polarities.
2. C-Alkylation Products: The 4-nitrophenoxide ion is an ambident nucleophile, meaning it can react through the oxygen (O-alkylation, desired) or the aromatic ring (C-alkylation, undesired).[5] While O-alkylation is generally favored in SNAr reactions, C-alkylation can occur, leading to complex isomeric impurities.
3. Decomposition Products: At excessive temperatures, the nitro group can participate in degradation pathways, often resulting in a dark, tar-like reaction mixture. Pyridine itself can be sensitive to strong bases at high temperatures.
The diagram below illustrates the desired reaction versus a key side reaction.
Caption: Desired SNAr reaction vs. hydrolysis side reaction.
Category 3: Work-up & Purification Challenges
Question: How can I effectively purify the crude this compound?
Answer: Purification typically involves an aqueous workup followed by chromatography and/or crystallization.
1. Aqueous Workup:
- Cool the reaction mixture and pour it into cold water. This will precipitate the crude product and dissolve inorganic salts like KCl.
- The product can then be extracted into an organic solvent like ethyl acetate or dichloromethane.
- Wash the combined organic layers with water and brine to remove residual DMF/DMSO and salts.
2. Column Chromatography:
- Silica gel column chromatography is the most common method.
- Tailing Issue: Pyridine compounds are basic and can interact strongly with the acidic silica gel, leading to significant tailing of the product spot.[6]
- Solution: To mitigate tailing, add a small amount of a basic modifier, such as triethylamine (~0.5-1%), to your eluent system (e.g., hexane/ethyl acetate). This deactivates the acidic sites on the silica.
3. Crystallization:
- If the product is a solid, crystallization is an excellent final purification step.[6]
- Solvent Systems: Common solvent systems for recrystallization include ethanol, ethyl acetate/hexane, or dichloromethane/hexane. Experiment with different solvent pairs to find the optimal conditions for forming well-defined crystals.
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the mechanism for the synthesis of this compound? This reaction proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. It is a two-step process:
-
Nucleophilic Attack: The 4-nitrophenoxide anion attacks the carbon atom bearing the chlorine on the pyridine ring. This forms a negatively charged intermediate known as a Meisenheimer complex, where the negative charge is delocalized across the pyridine ring and the nitro group.
-
Leaving Group Departure: The intermediate collapses, re-forming the aromatic ring and expelling the chloride ion as the leaving group.
Q2: What is the role of potassium carbonate (K₂CO₃)? Potassium carbonate acts as a base.[2][7] Its primary role is to deprotonate the hydroxyl group of 4-nitrophenol, converting it into the much more nucleophilic 4-nitrophenoxide anion. If starting with 4-chloropyridine hydrochloride, K₂CO₃ also serves to neutralize the HCl, releasing the free base of 4-chloropyridine.
Q3: Which is a better synthetic strategy: reacting 4-chloropyridine with 4-nitrophenol, or 4-hydroxypyridine with 1-chloro-4-nitrobenzene? Both routes are viable SNAr reactions. However, reacting 4-chloropyridine with 4-nitrophenol is often preferred. The pyridine ring is electron-deficient, which activates it towards nucleophilic attack, making the chlorine a good leaving group. Conversely, while the nitro group strongly activates the ring of 1-chloro-4-nitrobenzene, deprotonating 4-hydroxypyridine can be more complex due to its tautomerism with 4-pyridone.
Q4: What are the critical safety precautions for this synthesis?
-
Reagents: Pyridine derivatives can be toxic and should be handled in a well-ventilated fume hood. 4-Nitrophenol is also toxic and an irritant.
-
Solvents: DMF and DMSO are skin-absorbable and can carry dissolved chemicals with them. Always wear appropriate gloves (nitrile gloves are a minimum standard).
-
Heating: Use a heating mantle with a stirrer and a temperature controller to avoid overheating, which can lead to decomposition and pressure buildup.
Part 3: Protocols & Data
Standard Experimental Protocol
This protocol is a representative example and may require optimization.
-
Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-nitrophenol (1.39 g, 10 mmol), 4-chloropyridine hydrochloride (1.50 g, 10 mmol), and anhydrous potassium carbonate (4.14 g, 30 mmol).
-
Solvent Addition: Add 30 mL of anhydrous DMF to the flask.
-
Reaction: Place the flask under a nitrogen atmosphere. Heat the mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC (e.g., 3:1 Hexane:Ethyl Acetate). The reaction is typically complete within 8-12 hours.
-
Workup: Allow the mixture to cool to room temperature. Pour the contents into 100 mL of ice-cold water. A precipitate should form.
-
Extraction: Extract the aqueous mixture three times with 50 mL portions of ethyl acetate.
-
Washing: Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by flash column chromatography (silica gel, eluting with a gradient of hexane/ethyl acetate containing 0.5% triethylamine) or by recrystallization from ethanol.
Table of Reaction Parameters
| Parameter | Condition | Expected Outcome/Rationale |
| Base | K₂CO₃ (anhydrous) | Effective and commonly used. Requires >2 equivalents.[1] |
| NaH (60% in oil) | Stronger base, ensures full deprotonation. Requires strict anhydrous conditions.[3] | |
| Solvent | DMF (anhydrous) | Excellent polar aprotic solvent for SNAr.[3] |
| DMSO (anhydrous) | Similar to DMF, may require higher temperatures for removal. | |
| Temperature | 80-120 °C | Optimal range for balancing reaction rate and preventing decomposition.[4] |
| < 80 °C | Reaction may be impractically slow. | |
| > 140 °C | Increased risk of decomposition and side product formation. |
References
-
Ali, A., Mahajan, S., & Kumar, M. K. (2021). An efficient synthesis of 4-phenoxy-quinazoline, 2-phenoxy-quinoxaline, and 2-phenoxy-pyridine derivatives using aryne chemistry. RSC Advances, 11(6), 3477-3483. Available from: [Link]
-
Williamson ether synthesis. (n.d.). In Wikipedia. Retrieved from [Link]
-
BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Williamson Synthesis. Retrieved from [Link]
-
BIO Web of Conferences. (2022). Synthesis of ethyl 4-(2-fluoro-4-nitrophenoxy) picolinate. BIO Web of Conferences, 49, 01006. Available from: [Link]
-
Bulavka, V. N., & Boiko, I. I. (2000). SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. ECSOC-4. Available from: [Link]
-
SlidePlayer. (n.d.). The Williamson ether synthesis. Retrieved from [Link]
-
Googleapis.com. (n.d.). 6- (NITROPHENYL-4-IMINO-2-(METHYLSULFANYL)-4H-PYRIDO[1,2-A]PYR. Retrieved from [Link]
-
Kulkarni, P. S., & Gawade, S. A. (n.d.). Potassium Carbonate Assisted Synthesis Of α, β, γ, δ-Unsaturated Ketones. Retrieved from [Link]
Sources
- 1. storage.googleapis.com [storage.googleapis.com]
- 2. fujc.pp.ua [fujc.pp.ua]
- 3. jk-sci.com [jk-sci.com]
- 4. bio-conferences.org [bio-conferences.org]
- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Sciencemadness Discussion Board - Use of K2CO3 instead of pyridine etc. as sacrificial base acid halide Ar-OH - Powered by XMB 1.9.11 [sciencemadness.org]
Technical Support Center: Optimization of Reaction Conditions for 4-(4-Nitrophenoxy)pyridine
Introduction
Welcome to the technical support guide for the synthesis of 4-(4-Nitrophenoxy)pyridine. This document is designed for researchers, chemists, and drug development professionals who are working on or planning to synthesize this important chemical intermediate. The formation of this compound is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction, a powerful method for C-O bond formation. However, like any synthesis, it is prone to challenges ranging from low yields to difficult purifications.
This guide provides a structured, question-and-answer-based approach to troubleshoot common experimental issues and optimize reaction conditions. By understanding the causality behind each experimental choice, from solvent to base selection, you can achieve more consistent, high-yielding results.
PART 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions about the reaction chemistry, providing the core knowledge needed to make informed decisions during synthesis optimization.
Q1: What is the reaction mechanism for the synthesis of this compound?
A: The synthesis proceeds via a well-established Nucleophilic Aromatic Substitution (SNAr) mechanism . This is a two-step addition-elimination process.
-
Nucleophilic Attack: The reaction is initiated by the attack of the 4-nitrophenoxide ion (a potent nucleophile) on the electron-deficient carbon atom of the pyridine ring that bears the leaving group (e.g., a halogen at the C-4 position). This forms a high-energy, negatively charged intermediate known as a Meisenheimer complex .[1][2]
-
Stabilization and Aromatization: The negative charge of the Meisenheimer complex is delocalized and stabilized by the electron-withdrawing nitrogen atom of the pyridine ring.[3][4] The aromaticity of the ring is then restored by the expulsion of the leaving group (e.g., chloride), yielding the final product, this compound.
Below is a diagram illustrating this mechanistic pathway.
Caption: SNAr mechanism for this compound synthesis.
Q2: Why is a base essential for this reaction, and how do I choose the right one?
A: A base is critical because 4-nitrophenol is only weakly nucleophilic. The base deprotonates the hydroxyl group of 4-nitrophenol to form the much more reactive 4-nitrophenoxide anion .
Choosing a Base: The ideal base should be strong enough to deprotonate 4-nitrophenol (pKa ≈ 7.2) but not so strong that it promotes side reactions.
-
Weak Bases (e.g., NaHCO₃): Generally ineffective as they are not strong enough for complete deprotonation.
-
Moderately Strong Bases (e.g., K₂CO₃, Cs₂CO₃): These are the most common and effective choices. They are strong enough to generate the phenoxide and are generally easy to handle and remove during work-up. Cesium carbonate (Cs₂CO₃) is often superior due to its higher solubility in organic solvents, which can improve reaction rates.
-
Strong Bases (e.g., NaH, KHMDS): While highly effective at generating the phenoxide, these bases are extremely moisture-sensitive and can lead to the formation of 4-hydroxypyridine if any water is present in the reaction mixture.[5] They are best used when strictly anhydrous conditions can be maintained.
Q3: How does solvent selection impact the SNAr reaction?
A: Solvent choice is one of the most critical parameters for a successful SNAr reaction. The rates of SNAr reactions with anionic nucleophiles are significantly faster in dipolar aprotic solvents compared to protic ones.[2]
-
Recommended (Polar Aprotic Solvents): DMF, DMSO, Acetonitrile, and THF are excellent choices.[6] These solvents are polar enough to dissolve the reagents but cannot act as hydrogen bond donors. This is key because they solvate the cation (e.g., K⁺) but leave the phenoxide nucleophile "bare" and highly reactive.
-
Not Recommended (Polar Protic Solvents): Water, ethanol, and methanol should be avoided. These solvents form a hydrogen-bonding "cage" around the phenoxide anion, stabilizing it and drastically reducing its nucleophilicity and reactivity.[7]
Q4: Which leaving group on the 4-substituted pyridine is most effective?
A: For SNAr reactions, the typical leaving group reactivity order is F > Cl > Br > I . This is contrary to SN1 and SN2 reactions. The high electronegativity of fluorine makes the carbon atom it is attached to (the ipso-carbon) highly electrophilic and thus more susceptible to nucleophilic attack. This effect on the rate-determining addition step outweighs the C-F bond strength, which is broken in the subsequent fast elimination step.[3] Therefore, 4-fluoropyridine is often the most reactive substrate, followed by 4-chloropyridine.
PART 2: Troubleshooting Guide
This section is formatted to directly address specific issues you might encounter during your experiments.
Issue 1: Low or No Product Yield
Q: My reaction has run overnight, but TLC analysis shows only starting material, or the final isolated yield is below 20%. What are the likely causes and how can I fix this?
A: This is the most common challenge and usually points to a flaw in one of the core reaction parameters. Follow this diagnostic workflow to identify the issue.
Sources
- 1. Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. youtube.com [youtube.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Purification of 4-(4-Nitrophenoxy)pyridine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the purification of 4-(4-Nitrophenoxy)pyridine. This document is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining this important chemical intermediate in high purity. Instead of a rigid protocol, this guide uses a diagnostic, question-and-answer format to address specific experimental issues, explaining the underlying chemical principles for each purification strategy.
Part 1: Frequently Asked Questions (FAQs) & Initial Diagnosis
This section addresses the most common initial queries and helps you diagnose the nature of the impurities in your crude sample.
Question 1: What are the most common impurities I should expect from the synthesis of this compound?
The synthesis of this compound, typically achieved via a nucleophilic aromatic substitution (SNAr) reaction between a 4-substituted pyridine (like 4-chloropyridine) and 4-nitrophenol, can lead to several predictable impurities. Identifying these is the first step in selecting a purification strategy.
Common Impurities:
-
Unreacted Starting Materials: The most common impurities are residual 4-nitrophenol and the 4-substituted pyridine precursor. Their presence indicates an incomplete reaction.
-
Hydrolysis Byproducts: The pyridine ring, particularly in related syntheses, can be susceptible to hydrolysis under certain conditions (e.g., heating in aqueous basic solutions), potentially forming 4-pyridone.[1] While less common for the ether product itself, it's a possibility for the starting materials or under harsh workup conditions.
-
Side-Reaction Products: Although the SNAr reaction is generally selective for the 4-position of the pyridine ring, trace amounts of other isomers or undesired products from side reactions can occur.
-
Residual Solvents: High-boiling polar aprotic solvents like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), often used to facilitate SNAr reactions, can be difficult to remove completely by simple rotary evaporation.
Question 2: How can I quickly assess the purity of my crude product and identify the main contaminants?
Thin-Layer Chromatography (TLC) is the most effective initial technique for purity assessment. It provides a rapid, qualitative snapshot of your mixture's complexity.
TLC Analysis Protocol:
-
Prepare Samples: Dissolve a small amount of your crude product, along with standards of your starting materials (4-nitrophenol and 4-chloropyridine), in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate).
-
Select a Mobile Phase: A mixture of a non-polar solvent (like hexanes or petroleum ether) and a polar solvent (like ethyl acetate) is a good starting point. A 7:3 or 8:2 ratio of Hexanes:Ethyl Acetate is often effective for visualizing diaryl ethers.[2]
-
Spot and Develop: Spot the crude sample and the standards on a silica gel TLC plate and develop the plate in the chosen mobile phase.
-
Visualize: View the developed plate under UV light (254 nm). This compound and 4-nitrophenol are strongly UV-active.
-
Interpret: Compare the spots in the crude lane to the standards. The number of spots corresponds to the minimum number of components in your mixture. Their relative Rf (retention factor) values indicate their polarity.
Data Presentation: Expected TLC Profile
| Compound | Expected Polarity | Expected Rf Value (Relative) |
| 4-Chloropyridine | Moderately Polar | Medium-High |
| This compound (Product) | Moderately Polar | Medium |
| 4-Nitrophenol | Highly Polar (due to -OH) | Low |
| 4-Pyridone (Hydrolysis byproduct) | Very Highly Polar | Very Low (may not move from baseline) |
Part 2: Troubleshooting and Detailed Purification Protocols
This section provides step-by-step guides for three distinct purification methods, tailored to address specific impurity profiles.
Guide 1: Purification by Flash Column Chromatography
This is the most versatile and generally applicable method for separating the product from both more polar and less polar impurities. It is the recommended first choice for complex mixtures or when very high purity is required.[3]
When to Use:
-
When TLC shows multiple impurities, including unreacted starting materials.
-
For achieving analytical-grade purity (>99%).
Experimental Protocol: Flash Column Chromatography
-
TLC Optimization: First, find a solvent system that gives good separation on TLC, aiming for an Rf value of ~0.3 for the desired product. A gradient elution might be necessary if impurities are close in polarity. A common system for diaryl ethers is a gradient of Hexanes and Ethyl Acetate or Hexanes and Dichloromethane.[2][4]
-
Column Packing: Prepare a silica gel slurry in the initial, least polar solvent mixture (e.g., 95:5 Hexanes:EtOAc). Pack the column carefully to avoid air bubbles.
-
Sample Loading: Adsorb the crude product onto a small amount of silica gel ("dry loading"). To do this, dissolve the crude material in a minimal amount of a volatile solvent (like DCM), add silica gel, and evaporate the solvent until a free-flowing powder is obtained. Carefully add this powder to the top of the packed column.
-
Elution: Begin eluting the column with the starting solvent system. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to move the compounds down the column.
-
Fraction Collection: Collect fractions in test tubes and monitor their contents by TLC.
-
Isolation: Combine the fractions that contain the pure product (as determined by TLC) and remove the solvent by rotary evaporation to yield the purified this compound.
Visualization: Chromatography Workflow
Caption: Workflow for purification by flash column chromatography.
Guide 2: Purification by Acid-Base Extraction
This powerful technique leverages the basic nature of the pyridine nitrogen atom to separate it from neutral and acidic impurities like 4-nitrophenol. It is an excellent choice for removing large amounts of non-basic contaminants without resorting to chromatography.[5]
When to Use:
-
The primary impurity is acidic (e.g., 4-nitrophenol).
-
You want to avoid column chromatography.
-
The crude product is of moderate to high initial purity.
Experimental Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude solid in a water-immiscible organic solvent such as Dichloromethane (DCM) or Ethyl Acetate (EtOAc) in a separatory funnel.
-
Acidic Wash: Add an equal volume of dilute aqueous acid (e.g., 1 M HCl). The basic pyridine nitrogen of your product will be protonated, forming a water-soluble pyridinium salt (Product-H+Cl-), which partitions into the aqueous layer.
-
Chemistry: Product(org) + HCl(aq) -> Product-H+Cl-(aq)
-
-
Separation: Shake the funnel vigorously and allow the layers to separate. Drain the lower aqueous layer (containing your protonated product) into a clean flask. The upper organic layer contains neutral and acidic impurities (like unreacted 4-nitrophenol).
-
Back-Wash (Optional): Wash the organic layer again with 1 M HCl to ensure all product has been extracted. Combine the aqueous layers. Wash the combined aqueous layers with fresh DCM or EtOAc to remove any trapped organic impurities.
-
Neutralization: Cool the acidic aqueous layer in an ice bath and slowly add a base (e.g., 1 M NaOH or saturated NaHCO3) with stirring until the pH is basic (pH > 8). The protonated product will be neutralized and precipitate out or form an emulsion.
-
Chemistry: Product-H+Cl-(aq) + NaOH(aq) -> Product(s/org) + NaCl(aq) + H2O(l)
-
-
Final Extraction: Extract the neutralized aqueous layer multiple times with fresh portions of DCM or EtOAc. The purified product will now move back into the organic layer.
-
Drying and Isolation: Combine the organic extracts, dry over an anhydrous salt (e.g., MgSO4 or Na2SO4), filter, and remove the solvent by rotary evaporation to yield the pure product.
Visualization: Acid-Base Extraction Flowchart
Caption: Separation logic for the acid-base extraction protocol.
Guide 3: Purification by Recrystallization
Recrystallization is an effective method for purifying compounds that are solids at room temperature and have moderate to high initial purity. The principle relies on the differential solubility of the product and impurities in a chosen solvent at high and low temperatures.
When to Use:
-
The product is a crystalline solid.
-
The crude material is already >90% pure.
-
You need to remove small amounts of highly soluble or insoluble impurities.
Experimental Protocol: Recrystallization
-
Solvent Screening: The key to successful recrystallization is finding the right solvent. An ideal solvent should dissolve the compound completely when hot but poorly when cold. Screen small amounts of your product in various solvents.[6]
Solvent Class Examples Potential Use Alcohols Ethanol, Isopropanol Good single-solvent choice. Esters Ethyl Acetate Good single-solvent choice. Ketones Acetone May be too strong a solvent. Chlorinated Dichloromethane Often used with an anti-solvent. Hydrocarbons Hexanes, Heptane Good as an anti-solvent. Mixed Systems Ethanol/Water, DCM/Hexane For when no single solvent is ideal.[6] -
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to dissolve the solid completely. Use a boiling stick or magnetic stirring to ensure smooth boiling.
-
Hot Filtration (Optional): If there are insoluble impurities (like dust or polymeric material), quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation. Slow cooling generally results in larger, purer crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities adhering to the crystal surfaces.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Part 3: Final Purity Verification
After purification, it is crucial to verify the purity of your this compound.
-
TLC: A pure compound should appear as a single spot.
-
¹H NMR Spectroscopy: The spectrum should show clean peaks corresponding to the product structure with no signals from starting materials or solvents.
-
Melting Point: A pure crystalline solid will have a sharp melting point that matches the literature value. Impurities typically depress and broaden the melting range.
-
LC-MS: Provides quantitative purity data (as % area under the curve) and confirms the molecular weight of the product.
By following this diagnostic guide, researchers can effectively troubleshoot and implement a purification strategy best suited for their specific experimental outcome, leading to high-purity this compound for subsequent applications.
References
[4] National Center for Biotechnology Information. (2019). "Towards a Catalytic Atroposelective Synthesis of Diaryl Ethers via C(sp2)-H Alkylation Using Nitroalkanes". PubChem. Available from: Bulavka, V. N., & Boiko, I. I. (2000). "SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS". Fourth International Electronic Conference on Synthetic Organic Chemistry. Available from: [2] Li, Y., et al. (2023). "Discovery of Triazone Derivatives Containing Acylhydrazone and Phenoxypyridine Motifs as Novel Insecticidal and Antiphytopathogenic Fungus Agents". MDPI. Available from: Still, W. C., Kahn, M., & Mitra, A. (1978). "Purification of Organic Compounds by Flash Column Chromatography". Organic Syntheses. Available from: [7] Zhang, Y., et al. (2022). "Synthesis of ethyl 4-(2-fluoro-4-nitrophenoxy) picolinate". BIO Web of Conferences. Available from: [5] Google Patents. (n.d.). "Method for purification of pyridine, and method for production of chlorinated pyridine". Available from: [8] Wikipedia. (n.d.). "Pyridine". Available from: [Link] [6] Various Authors. (2015). "Can you help show me how to recrystallize the solid product...". ResearchGate. Available from:
Sources
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- 5. US20100324299A1 - Method for purification of pyridine, and method for production of chlorinated pyridine - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. bio-conferences.org [bio-conferences.org]
- 8. Pyridine - Wikipedia [en.wikipedia.org]
Technical Support Center: Navigating the Solution Stability of 4-(4-Nitrophenoxy)pyridine
Welcome to the technical support center for 4-(4-Nitrophenoxy)pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the stability challenges you may encounter when working with this compound in solution. Our goal is to equip you with the knowledge to anticipate potential issues, troubleshoot experimental inconsistencies, and ensure the integrity of your results.
Introduction: Understanding the Inherent Reactivity of this compound
This compound is a valuable chemical scaffold in medicinal chemistry and materials science. However, its molecular architecture—featuring a pyridine ring, an ether linkage, and a nitro group—harbors intrinsic reactivity that can lead to degradation in solution. Understanding these potential liabilities is the first step toward robust experimental design. The primary modes of degradation are hydrolysis of the ether bond and nucleophilic substitution at the pyridine ring. These processes can be influenced by several factors, including pH, solvent, temperature, and light exposure.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section addresses common questions and problems related to the stability of this compound in a question-and-answer format.
FAQ 1: My this compound solution is turning yellow. What is happening?
Answer: A yellow discoloration is a common indicator of degradation, likely due to the liberation of 4-nitrophenolate under basic or nucleophilic conditions. The pKa of 4-nitrophenol is approximately 7.2, and its conjugate base, 4-nitrophenolate, is intensely yellow.
Troubleshooting Guide:
-
Check the pH of your solution: The ether linkage in this compound is susceptible to hydrolysis, a reaction that is significantly accelerated by basic conditions. If your solvent or buffer system has a pH above 7, you are likely observing base-catalyzed hydrolysis. Even seemingly neutral water can be slightly basic upon storage.
-
Identify the nucleophile: If your solution contains nucleophilic species (e.g., primary or secondary amines, thiols), they can displace the 4-nitrophenoxy group through a nucleophilic aromatic substitution (SNAr) reaction.
-
Confirm the degradation product: To confirm the presence of 4-nitrophenol/phenolate, you can use analytical techniques such as HPLC-UV or LC-MS. Compare the retention time and UV-Vis spectrum of your degraded sample to a 4-nitrophenol standard.
FAQ 2: I am seeing a loss of my compound's activity in my biological assay over time. Could this be a stability issue?
Answer: Yes, a time-dependent loss of activity is a classic sign of compound instability in the assay medium. Degradation of this compound into its constituent parts, 4-hydroxypyridine and 4-nitrophenol, will result in a loss of the intended biological effect of the parent molecule.
Troubleshooting Guide:
-
Assess stability in your cell culture medium: Cell culture media are complex aqueous solutions, typically buffered around pH 7.4, and can contain components that may affect compound stability.[1][2][3] Incubate your compound in the cell-free medium under the same conditions as your assay (e.g., 37°C, 5% CO₂) and analyze samples at different time points (e.g., 0, 2, 8, 24 hours) by HPLC or LC-MS to quantify the remaining parent compound.
-
Investigate the role of serum proteins: If you are using serum in your media, consider the possibility of enzymatic hydrolysis by esterases or other enzymes present in the serum.
-
Prepare fresh stock solutions: For critical experiments, always use freshly prepared stock solutions of this compound.
FAQ 3: I observe multiple peaks in my HPLC/LC-MS analysis of a sample that should be pure. What are these impurities?
Answer: The appearance of new peaks is indicative of degradation. The likely culprits are the hydrolysis products, 4-hydroxypyridine and 4-nitrophenol. However, other degradation pathways may also be at play depending on the specific conditions.
Troubleshooting Guide:
-
Characterize the degradation products: Use LC-MS to determine the mass-to-charge ratio (m/z) of the unexpected peaks. The expected [M+H]⁺ for 4-hydroxypyridine is approximately 96.04, and the [M-H]⁻ for 4-nitrophenol is approximately 138.02.
-
Perform a forced degradation study: To proactively identify potential degradation products, a forced degradation study is highly recommended.[4][5][6] This involves subjecting the compound to a range of stress conditions to accelerate its breakdown. A standard protocol is provided in the "Experimental Protocols" section below.
Key Factors Influencing the Stability of this compound
| Factor | Influence on Stability | Recommendations |
| pH | Highly influential. The ether linkage is susceptible to both acid- and base-catalyzed hydrolysis. The rate of hydrolysis increases significantly at pH values above 7.[7][8] | Maintain solutions at a neutral or slightly acidic pH (pH 4-6) for maximum stability. Use buffered solutions to control the pH. |
| Solvent | The choice of solvent can impact stability. Protic solvents like water and alcohols can participate in hydrolysis. Some aprotic solvents like DMSO can degrade over time or contain impurities that promote degradation.[9][10] | For long-term storage, consider aprotic solvents like acetonitrile or THF. If using DMSO for stock solutions, use high-purity, anhydrous DMSO and store at -20°C or -80°C in small aliquots to minimize water absorption and freeze-thaw cycles. |
| Temperature | Higher temperatures accelerate the rate of degradation reactions. | Store stock solutions at low temperatures (-20°C or -80°C). For working solutions, prepare them fresh and use them promptly. Avoid prolonged storage at room temperature. |
| Light | Aromatic nitro compounds can be susceptible to photodegradation.[11][12][13] | Protect solutions from light by using amber vials or wrapping containers in foil. Minimize exposure to direct light during experiments. |
Visualizing Degradation Pathways
The primary degradation pathway for this compound is the cleavage of the ether linkage.
Caption: Primary degradation pathway of this compound.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is designed to identify potential degradation products and pathways under various stress conditions.[5][11]
Methodology:
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Stress Conditions:
-
Acidic Hydrolysis: Dilute the stock solution with 0.1 N HCl to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.
-
Basic Hydrolysis: Dilute the stock solution with 0.1 N NaOH to a final concentration of 100 µg/mL. Incubate at 60°C for 8 hours.
-
Oxidative Degradation: Dilute the stock solution with 3% H₂O₂ to a final concentration of 100 µg/mL. Incubate at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Store the solid compound at 60°C for 48 hours.
-
Photolytic Degradation: Expose a solution of the compound (100 µg/mL in a transparent container) to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
-
Sample Analysis: Analyze all stressed samples, along with an unstressed control, by a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection). Characterize major degradation products using LC-MS/MS.[14][15][16][17][18]
Caption: Workflow for a forced degradation study.
Concluding Remarks
The stability of this compound in solution is a critical parameter that can significantly impact the reliability and reproducibility of experimental results. By understanding the inherent chemical liabilities of this molecule and implementing the troubleshooting and preventative strategies outlined in this guide, researchers can mitigate the risks of degradation and ensure the integrity of their work. Proactive stability assessment, particularly through forced degradation studies, is a cornerstone of good scientific practice in drug discovery and chemical research.
References
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Alhifthi, A., & Williams, S. J. (2021). pH-Rate Profile for Hydrolysis of 4-Nitrophenyl β-D-Glucopyranoside: Unimolecular, Bimolecular and Intramolecular Cleavage Mechanisms. ChemRxiv. [Link]
-
ResearchGate. (n.d.). Hydrolysis Rates for Various pH Levels. Retrieved from [Link]
-
ResearchGate. (n.d.). Results of forced degradation studies. Retrieved from [Link]
-
Sung, R. Y., et al. (n.d.). Kinetic Studies on the Nucleophilic Substitution Reaction of 4-X-Substituted-2,6-dinitrochlorobenzene with Pyridines in MeOH-MeCN Mixtures. SciSpace. [Link]
- Patel, Y., & Kumar, V. (2022). Forced Degradation – A Review. International Journal for Scientific Research & Development, 10(9), 133-139.
- Rawat, T. S., & Pandey, I. P. (2015). Forced Degradation Studies for Drug Substances and Drug Products- A Review. International Journal of Pharmaceutical Research & Allied Sciences, 4(1), 1-10.
-
Gómez-Bombarelli, R., et al. (2014). Concerted Nucleophilic Aromatic Substitution Reactions. PMC. [Link]
- Zejc, A., & Zaprutko, L. (2015). Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods.
-
International Journal of Scientific Development and Research. (2020). Force Degradation for Pharmaceuticals: A Review. [Link]
-
Alhifthi, A., & Williams, S. J. (2021). pH-Rate Profile for Hydrolysis of 4-Nitrophenyl β-D-Glucopyranoside: Unimolecular, Bimolecular and Intramolecular Cleavage Mechanisms. Cambridge Open Engage. [Link]
-
Chemistry LibreTexts. (2023). Kinetics of Nucleophilic Substitution Reactions. [Link]
-
Greim, H., & Snyder, R. (2014). Successful Drug Development Despite Adverse Preclinical Findings Part 2: Examples. PMC. [Link]
-
Kerstin, S., et al. (2008). Limited stability in cell culture medium and hydrogen peroxide formation affect the growth inhibitory properties of delphinidin and its degradation product gallic acid. PubMed. [Link]
- Ioele, G., et al. (2016). Photodegradation studies of 1,4-dihydropyridine compounds by MCR analysis on UV spectral data. Future Medicinal Chemistry, 8(2), 107-115.
-
Crampton, M. R., & Wilson, P. (2012). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. PMC. [Link]
-
Fike, R., et al. (2015). Factors that determine stability of highly concentrated chemically defined production media. PubMed. [Link]
-
Khattak, S., et al. (2016). Cell culture media impact on drug product solution stability. PubMed. [Link]
-
Ramesh, S., Sundar, P. V., & Murti, P. S. R. (n.d.). Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi. Zenodo. [Link]
-
Kumar, A., et al. (2013). MS(n), LC-MS-TOF and LC-PDA studies for identification of new degradation impurities of bupropion. PubMed. [Link]
-
ResearchGate. (n.d.). LC/MS (ES−) spectra of the metabolite with an MW of 119 produced during.... Retrieved from [Link]
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Reddy, B. M., et al. (2025). UPLC-Q-TOF-MS/MS and NMR studies for the structural characterization of degradation impurities of rimegepant. PubMed. [Link]
-
Castro, E. A., et al. (2004). Kinetics and mechanisms of the pyridinolysis of phenyl and 4-nitrophenyl chlorothionoformates. Formation and hydrolysis of 1-(aryloxythiocarbonyl)pyridinium cations. PubMed. [Link]
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Ion, R. M., et al. (2012). THE PHOTODEGRADATION REACTION OF SOME PORPHYRINS. ResearchGate. [Link]
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U.S. Food and Drug Administration. (2017). 22 Case Studies Where Phase 2 and Phase 3 Trials Had Divergent Results. [Link]
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Björn, A., et al. (2019). The Cell Culture Medium Affects Growth, Phenotype Expression and the Response to Selenium Cytotoxicity in A549 and HepG2 Cells. MDPI. [Link]
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ResearchGate. (2018). P-nitrophenylbutyrate pH-dependant spontaneous hydrolysis?. Retrieved from [Link]
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Trissel, L. A., et al. (2002). Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules. PubMed. [Link]
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Shestopalov, A. M., et al. (2018). Dimethyl 2-(2,4-Diamino-3-cyano-5H-chromeno[2,3-b]pyridin-5-yl)malonate. MDPI. [Link]
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Reddy, G. V. R., et al. (2010). Identification of degradation products in Aripiprazole tablets by LC-QToF mass spectrometry. Semantic Scholar. [Link]
-
Wang, C., et al. (2018). Acid-promoted oxidative methylenation of 1,3-dicarbonyl compounds with DMSO: Application to the three-component synthesis of Hantzsch-type pyridines. ResearchGate. [Link]
-
ResearchGate. (n.d.). STUDIES ON THE REACTIVITY PATTERNS OF HETEROCYCLICS IN AQUEOUS DMSO‐INTERACTION BETWEEN POSITIVE END OF SULFOXIDE DIPOLE AND LONE PAIR ON RING NITROGEN IN PYRIDINE DERIVATIVES. Retrieved from [Link]
-
ResearchGate. (n.d.). 30631 PDFs | Review articles in CLINICAL DRUG DEVELOPMENT. Retrieved from [Link]
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American Chemical Society. (2025). Novel Imidazopyridine–Oxadiazole β-Tubulin Inhibitors Suppress Breast Cancer Migration and Induce Caspase-3-Mediated Apoptosi. [Link]01314)
Sources
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- 3. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
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dealing with low reactivity of starting materials for 4-(4-Nitrophenoxy)pyridine
Welcome to the technical support center for the synthesis of 4-(4-nitrophenoxy)pyridine. This guide is designed for researchers, scientists, and drug development professionals who may be encountering challenges, particularly those related to the low reactivity of starting materials in this synthesis. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols grounded in established chemical principles to help you optimize your reaction and achieve higher yields.
Introduction: The Chemistry of this compound Synthesis
The synthesis of this compound, a diaryl ether, is a valuable transformation in medicinal chemistry and materials science. The most common synthetic routes involve the coupling of a 4-halopyridine with 4-nitrophenol. This is typically achieved through one of two primary mechanisms: Nucleophilic Aromatic Substitution (SNAr) or a metal-catalyzed cross-coupling reaction, such as the Ullmann Condensation.
Both approaches can be hampered by the inherent reactivity of the starting materials. 4-Halopyridines can be poor electrophiles, and the nucleophilicity of the 4-nitrophenoxide needs to be carefully managed. This guide will address these challenges head-on, providing you with the expert insights needed to troubleshoot and succeed.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism for the synthesis of this compound from 4-chloropyridine and 4-nitrophenol?
The primary mechanism is a Nucleophilic Aromatic Substitution (SNAr). In this reaction, the phenoxide, generated by deprotonating 4-nitrophenol with a base, acts as the nucleophile. It attacks the electron-deficient carbon atom of the 4-chloropyridine that bears the leaving group (the chloride ion). The reaction proceeds through a resonance-stabilized intermediate called a Meisenheimer complex.[1][2] The aromaticity of the pyridine ring is temporarily disrupted and then restored upon the expulsion of the chloride ion. The presence of the electron-withdrawing nitrogen atom in the pyridine ring (especially in the para-position) is crucial for stabilizing the negative charge of the Meisenheimer complex, thereby facilitating the reaction.[1][3]
Q2: Why is my reaction showing little to no conversion?
Low conversion is a common issue and can be attributed to several factors:
-
Insufficient activation of the pyridine ring: 4-Chloropyridine itself is not a highly reactive electrophile.
-
Poor nucleophilicity of the phenoxide: The choice of base and solvent can significantly impact the nucleophilicity of the 4-nitrophenoxide.
-
Suboptimal reaction temperature: SNAr reactions and Ullmann condensations often require elevated temperatures to proceed at a reasonable rate.[4]
-
Inappropriate choice of leaving group: The nature of the halogen on the pyridine ring affects the reaction rate. For SNAr reactions, the reactivity order is typically F > Cl > Br > I.[5]
Q3: Can I use a catalyst to improve my reaction?
Absolutely. For this type of diaryl ether synthesis, copper-catalyzed Ullmann-type reactions are a classic and effective alternative to uncatalyzed SNAr.[4][6] Modern protocols often use a catalytic amount of a copper(I) salt, such as CuI, in combination with a ligand.[7][8] Palladium-catalyzed Buchwald-Hartwig cross-coupling can also be employed, though it is more commonly used for C-N bond formation, it is also a powerful method for C-O bond formation.[9][10]
Troubleshooting Guide: Overcoming Low Reactivity
This section provides a structured approach to diagnosing and solving issues related to low yields and poor reactivity in the synthesis of this compound.
Issue 1: Low or No Product Formation in an SNAr Reaction
Question: I'm reacting 4-chloropyridine with 4-nitrophenol in the presence of a base like potassium carbonate, but I'm seeing very little product. What can I do?
Answer: This is a classic case of insufficient reactivity of the electrophile and/or suboptimal reaction conditions. Here is a systematic approach to troubleshoot this issue:
1. Enhance the Electrophilicity of the Pyridine Ring
The nitrogen atom in the pyridine ring withdraws electron density, but this effect can be amplified.
-
Protonation/Pyridinium Salt Formation: By adding a strong acid, you can protonate the pyridine nitrogen. This creates a positively charged pyridinium salt, which is a much more potent electrophile.[11][12] However, this is not compatible with using a basic nucleophile. A more practical approach is to use activating agents that form N-substituted pyridinium intermediates.[13]
2. Optimize the Nucleophile and Reaction Conditions
-
Choice of Base: A stronger base will more effectively deprotonate the 4-nitrophenol, increasing the concentration of the more nucleophilic phenoxide. Consider switching from K₂CO₃ to a stronger base like potassium tert-butoxide (KOtBu) or sodium hydride (NaH). However, be mindful of potential side reactions with very strong bases. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often excellent choices in metal-catalyzed reactions, providing a good balance of basicity and compatibility.[7]
-
Solvent Selection: The choice of solvent is critical. Aprotic polar solvents such as DMF, DMSO, or N-methyl-2-pyrrolidone (NMP) are generally preferred for SNAr reactions as they solvate the cation of the base, leaving the anion (the phenoxide) more "naked" and nucleophilic.[4][5]
-
Increase Reaction Temperature: These reactions often require significant thermal energy. Gradually increase the reaction temperature, monitoring for product formation and potential decomposition by TLC or LC-MS. Temperatures in the range of 120-180 °C are not uncommon for uncatalyzed reactions.[4]
3. Consider Microwave-Assisted Synthesis
Microwave irradiation can dramatically accelerate the rate of reaction, often leading to higher yields in shorter reaction times.[14][15][16] The rapid heating provided by microwaves can overcome the activation energy barrier more efficiently than conventional heating.
Troubleshooting Workflow for SNAr Reactions
Caption: A decision-making workflow for troubleshooting low yields in SNAr synthesis of this compound.
Issue 2: Optimizing a Copper-Catalyzed Ullmann Condensation
Question: I've decided to try a copper-catalyzed approach, but my yields are still not satisfactory. How can I optimize this Ullmann-type reaction?
Answer: The Ullmann condensation is a powerful tool, but its success is highly dependent on the interplay between the copper source, ligand, base, and solvent.[4][6]
1. The Copper Catalyst and Ligand System
-
Copper Source: Copper(I) iodide (CuI) is a very common and effective catalyst precursor.[8][17] Other sources like Cu₂O, CuO nanoparticles, and copper(I) acetate can also be used.[18]
-
The Role of the Ligand: In modern Ullmann reactions, a ligand is often crucial to solubilize the copper species and facilitate the catalytic cycle.
2. Reaction Parameters for Ullmann Condensation
| Parameter | Recommendation | Rationale | Reference |
| Catalyst | CuI (5-10 mol%) | Commonly available and effective copper(I) source. | [8][17] |
| Ligand | Picolinic acid, 1,10-Phenanthroline | Stabilizes the copper catalyst and accelerates the reaction. | [7] |
| Base | K₃PO₄ or Cs₂CO₃ | Effective bases that are generally compatible with copper catalysts. | [7][9] |
| Solvent | DMSO, DMF, or Dioxane | High-boiling polar aprotic solvents are typically used. | [4][7] |
| Temperature | 100-150 °C | Lower than uncatalyzed reactions, but still requires heat. | [7] |
3. Phase-Transfer Catalysis
For O-arylation of phenols, phase-transfer catalysis (PTC) can be an effective strategy.[20][21] A phase-transfer catalyst, such as a quaternary ammonium salt, facilitates the transfer of the phenoxide from an aqueous or solid phase into the organic phase where the 4-halopyridine is dissolved, thereby increasing the reaction rate.
Visualizing the Ullmann Condensation Catalytic Cycle
Caption: A simplified representation of the catalytic cycle for a copper-catalyzed Ullmann diaryl ether synthesis.
Experimental Protocols
Protocol 1: Microwave-Assisted SNAr Synthesis
Objective: To synthesize this compound using microwave irradiation to enhance reaction rate and yield.
Materials:
-
4-Chloropyridine hydrochloride
-
4-Nitrophenol
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Microwave reactor vials
Procedure:
-
To a 10 mL microwave reactor vial, add 4-chloropyridine hydrochloride (1.0 mmol), 4-nitrophenol (1.2 mmol), and potassium carbonate (2.5 mmol).
-
Add 5 mL of anhydrous DMF to the vial.
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor.
-
Irradiate the mixture at 150 °C for 30-60 minutes. Monitor the reaction progress by TLC or LC-MS.
-
After cooling, pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Copper-Catalyzed Ullmann Condensation
Objective: To synthesize this compound using a CuI/Picolinic acid catalyst system.
Materials:
-
4-Iodopyridine (more reactive than 4-chloropyridine in this context)
-
4-Nitrophenol
-
Copper(I) iodide (CuI)
-
Picolinic acid
-
Potassium phosphate (K₃PO₄)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., Nitrogen or Argon), add CuI (0.1 mmol), picolinic acid (0.2 mmol), and K₃PO₄ (2.0 mmol).
-
Add 4-iodopyridine (1.0 mmol) and 4-nitrophenol (1.2 mmol).
-
Add 5 mL of anhydrous DMSO via syringe.
-
Heat the reaction mixture to 120 °C with stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
References
-
Cristau, H.-J., et al. (2004). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. Journal of the American Chemical Society, 126(47), 15372-15373. [Link]
-
Hassan, J., et al. (2023). Synthesis of Diaryl Ethers via C-O Cross-Coupling of Phenols with Aryl Iodides in the Presence of Copper Catalyst. Journal of Synthetic Chemistry. [Link]
-
Ghosh, A., et al. (2012). General, Mild, and Intermolecular Ullmann-Type Synthesis of Diaryl and Alkyl Aryl Ethers Catalyzed by Diol−Copper(I) Complex. The Journal of Organic Chemistry, 77(13), 5579-5585. [Link]
- Eshghi, H., & Rahimizadeh, M. (2024).
-
Locke, G. M., et al. (2017). Selective Covalent Protein Modification by 4-Halopyridines Through Catalysis. ChemBioChem, 18(15), 1469-1473. [Link]
-
Hosseinzadeh, R., et al. (2008). Synthesis of Diaryl Ethers Through the Copper-Catalyzed Arylation of Phenols with Aryl Iodides Using KF/Al2O3. Synthetic Communications, 38(17), 3023-3031. [Link]
-
Ilies, M., et al. (2018). O-acylation mechanism of p-substituted phenols with various alkanoyl chlorides under phase transfer catalysis conditions. ResearchGate. [Link]
-
Prokop, M. T., et al. (2020). Facile Pyridine SNAr Reactions via N-Phosphonium–Pyridinium Intermediates. Organic Letters, 22(1), 256-260. [Link]
-
Wikipedia contributors. (2023). Ullmann condensation. Wikipedia. [Link]
-
Gangarapu, S., et al. (2017). Phenol alkylation under phase transfer catalysis conditions: Insights on the mechanism and kinetics from computations. ResearchGate. [Link]
-
Al-Mousawi, S. M., et al. (2021). Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. Molecules, 26(3), 639. [Link]
-
Nicholls, R. J., et al. (2018). Pd-Catalyzed O-Arylation of Phenols Mediated by a Weak, Soluble Organic Base: Methodology, Mechanism, and Compatibility with Enabling Technologies. Journal of the American Chemical Society, 140(39), 12351-12355. [Link]
-
Locke, G. M., et al. (2017). Selective Covalent Protein Modification by 4-Halopyridines Through Catalysis. PubMed. [Link]
-
Organic Chemistry Portal. Ullmann Reaction. Organic Chemistry Portal. [Link]
-
Chen, C., et al. (2015). Etherification of Phenols Catalyzed by Solid-Liquid Phase Transfer Catalyst PEG400 Without Solvent. ResearchGate. [Link]
-
Langer, P., & Saleh, N. (2007). SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS. Arkivoc, 2007(5), 55-73. [Link]
-
Baran, P. S. (2004). Pyridine Synthesis: Cliff Notes. Baran Lab. [Link]
-
Singh, U. P., et al. (2021). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. Molecules, 26(4), 1146. [Link]
-
Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]
-
Zhang, H., et al. (2011). Chemoselectivity in the Cu-catalyzed O-arylation of phenols and aliphatic alcohols. Chemical Communications, 47(3), 1006-1008. [Link]
-
Kumar, A., et al. (2021). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Catalysts, 11(3), 398. [Link]
-
Chemistry Steps. Nucleophilic Aromatic Substitution. Chemistry Steps. [Link]
-
Ghorab, M. M., et al. (2015). Ecofriendly microwave assisted synthesis of some new pyridine glycosides. Molecules, 20(4), 6247-6259. [Link]
-
Smith, A. M., et al. (2014). Concerted Nucleophilic Aromatic Substitution Reactions. Journal of the American Chemical Society, 136(40), 14033-14036. [Link]
-
Wikipedia contributors. (2023). Nucleophilic aromatic substitution. Wikipedia. [Link]
-
Castro, A., et al. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Journal of Physical Organic Chemistry, 27(10), 837-843. [Link]
-
Kumar, A., et al. (2021). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. ResearchGate. [Link]
-
Sharma, P., et al. (2022). Microwave-assisted synthesis of base-modified fluorescent 1,4-dihydropyridine nucleosides: photophysical characterization and insights. RSC Advances, 12(52), 33737-33746. [Link]
-
Organic Chemistry Portal. Pyridine synthesis. Organic Chemistry Portal. [Link]
-
St. Denis, J. D., et al. (2021). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv. [Link]
-
Stevens, E. (2019). nucleophilic aromatic substitutions. YouTube. [Link]
-
den Hertog, H. J., & Overhoff, J. (2010). Reactivity of 4‐nitropyridine‐N‐oxide: Preparation of 4‐substituted derivatives of pyridine‐N‐oxide and pyridine. Recueil des Travaux Chimiques des Pays-Bas, 69(4), 468-473. [Link]
-
MacDonald, J. B., et al. (2022). A generally applicable quantitative reactivity model for nucleophilic aromatic substitution built from simple descriptors. ChemRxiv. [Link]
-
Ahmed, M., et al. (2011). MICROWAVE ASSISTED SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF PYRIMIDINE DERIVATIVES. Semantic Scholar. [Link]
-
Chemistry Stack Exchange. (2016). Is there any selectivity between the C-2 and C-4 positions of pyridine in SNAr reactions?. Chemistry Stack Exchange. [Link]
-
Scriven, E. F. V., & Murugan, R. (2008). Nitropyridines: Synthesis and reactions. ResearchGate. [Link]
-
Mont, N., et al. (2009). A diversity oriented, microwave assisted synthesis of N-substituted 2-hydro-4-amino-pyrido[2,3-d]pyrimidin-7(8H)-ones. Molecular Diversity, 13(1), 39-45. [Link]
-
Baran, P. S. Haloselectivity of Heterocycles. Baran Lab. [Link]
-
Bull, J. A., & Mousseau, J. J. (2012). Pyridine synthesis by [4 + 2] cycloadditions of 1-azadienes: hetero-Diels Alder and transition metal-catalysed approaches. Organic Chemistry Frontiers, 1(1), 18-22. [Link]
-
Vo, D.-V., et al. (2022). Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over. ChemRxiv. [Link]
Sources
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Ullmann Reaction [organic-chemistry.org]
- 7. Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. books.rsc.org [books.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Selective Covalent Protein Modification by 4-Halopyridines Through Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Selective Covalent Protein Modification by 4-Halopyridines through Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Facile Pyridine SNAr Reactions via N-Phosphonium–Pyridinium Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Ecofriendly microwave assisted synthesis of some new pyridine glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Microwave-assisted synthesis of base-modified fluorescent 1,4-dihydropyridine nucleosides: photophysical characterization and insights - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis of Diaryl Ethers via C-O Cross-Coupling of Phenols with Aryl Iodides in the Presence of Copper Catalyst [jsynthchem.com]
- 18. mdpi.com [mdpi.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
preventing byproduct formation in 4-(4-Nitrophenoxy)pyridine synthesis
Technical Support Center: Synthesis of 4-(4-Nitrophenoxy)pyridine
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions regarding this specific nucleophilic aromatic substitution (SNAr) reaction. Our goal is to provide you with the expertise and practical insights needed to optimize your synthesis, minimize byproduct formation, and ensure the integrity of your results.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section is structured in a question-and-answer format to directly address specific issues you may encounter during the synthesis of this compound.
Question 1: My reaction yield is significantly lower than expected. What are the likely causes and how can I improve it?
Answer:
Low yield in this SNAr reaction is a common issue that can often be traced back to several key factors. Let's break down the potential causes and their solutions:
-
Incomplete Deprotonation of 4-Nitrophenol: The reaction requires the formation of the 4-nitrophenoxide anion, a potent nucleophile. If the base used is too weak or used in insufficient quantity, the concentration of the active nucleophile will be low, leading to a sluggish and incomplete reaction.
-
Solution: Ensure you are using at least one equivalent of a suitable base. While strong bases like sodium hydride (NaH) can be effective, they may also promote side reactions. A moderately strong base like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) is often a better choice for this type of aryl ether synthesis[1]. These bases are strong enough to deprotonate the phenol without being overly aggressive.
-
-
Poor Solubility of Reagents: If the reagents, particularly the potassium or cesium salt of 4-nitrophenol, are not fully dissolved in the solvent, the reaction will be slow and inefficient.
-
Reaction Temperature is Too Low: SNAr reactions on heteroaromatic rings often require thermal energy to overcome the activation barrier.
-
Solution: Gradually increase the reaction temperature. A good starting point is 80-100 °C, but some systems may require temperatures up to 150 °C[3]. Monitor the reaction progress by Thin Layer Chromatography (TLC) to find the optimal temperature that promotes product formation without significant decomposition or byproduct generation.
-
-
Presence of Water: Water can compete with the 4-nitrophenoxide as a nucleophile, leading to the formation of 4-hydroxypyridine (which exists as its tautomer, 4-pyridone) as a byproduct. Water can also hydrolyze the desired product under harsh conditions.
-
Solution: Use anhydrous solvents and ensure your glassware is thoroughly dried. If necessary, dry the reagents before use.
-
Question 2: I'm observing an unexpected spot on my TLC plate. What could this byproduct be?
Answer:
The presence of additional spots on your TLC plate indicates the formation of byproducts. Here are the most common culprits and how to identify them:
-
Unreacted Starting Materials: The most common "impurities" are often unreacted 4-chloropyridine and 4-nitrophenol.
-
Identification: Run TLC standards of your starting materials alongside your reaction mixture. 4-nitrophenol is typically more polar (lower Rf) than the product, while 4-chloropyridine is less polar (higher Rf).
-
-
Isomeric Byproduct: 2-(4-Nitrophenoxy)pyridine: While the nucleophilic attack is favored at the 4-position of the pyridine ring, a small amount of attack at the 2-position can occur, leading to the formation of an isomeric byproduct.[4]
-
Identification: This isomer will likely have a very similar Rf value to your desired product, making it difficult to separate by standard column chromatography. Careful optimization of the solvent system for chromatography is necessary. Its presence can be confirmed by detailed NMR analysis.
-
-
C-Alkylation Product: Phenoxides are ambident nucleophiles, meaning they can react at either the oxygen or the carbon atoms of the aromatic ring. While O-alkylation is generally favored, some C-alkylation can occur, especially if the oxygen is sterically hindered or if there are specific catalytic effects.[1] This would lead to the formation of 4-hydroxy-3-(4-pyridyl)nitrobenzene.
-
Identification: This byproduct is typically more polar than the desired product and may appear as a streak on the TLC plate if it is highly polar.
-
-
4-Pyridone: As mentioned earlier, if there is water in your reaction, it can lead to the formation of 4-pyridone from the hydrolysis of 4-chloropyridine.
-
Identification: 4-pyridone is a highly polar and often water-soluble compound. It will have a very low Rf on silica gel TLC.
-
Question 3: My final product is difficult to purify. What strategies can I use to remove persistent impurities?
Answer:
Purification can be challenging, especially if you have byproducts with similar polarities to your desired product. Here are some effective strategies:
-
Optimized Column Chromatography:
-
Solvent System: Instead of a single solvent system, use a gradient elution. Start with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). This can improve the separation of closely related compounds.
-
Silica Gel: Ensure you are using an appropriate grade of silica gel and that the column is packed correctly to avoid channeling.
-
-
Recrystallization: This is an excellent technique for purifying the final product.
-
Solvent Selection: The ideal solvent is one in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents for this type of compound include ethanol, isopropanol, or mixtures of ethyl acetate and hexane.
-
-
Acid-Base Extraction: If you have acidic (e.g., unreacted 4-nitrophenol) or basic (e.g., unreacted 4-chloropyridine) impurities, an acid-base wash of your organic layer during the workup can be very effective.
-
Procedure: Wash the organic layer with a dilute aqueous base (e.g., 1M NaOH) to remove unreacted 4-nitrophenol. Then, wash with a dilute aqueous acid (e.g., 1M HCl) to remove any unreacted 4-chloropyridine. Finally, wash with brine to remove any remaining water.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of this reaction?
A1: The synthesis of this compound is a classic example of a nucleophilic aromatic substitution (SNAr) reaction. The mechanism involves two main steps:
-
Nucleophilic Attack: The 4-nitrophenoxide anion acts as a nucleophile and attacks the electron-deficient carbon atom at the 4-position of the 4-chloropyridine ring. This forms a negatively charged intermediate known as a Meisenheimer complex.
-
Leaving Group Departure: The aromaticity of the pyridine ring is restored by the expulsion of the chloride leaving group.
The electron-withdrawing nature of the nitrogen atom in the pyridine ring helps to stabilize the negative charge in the Meisenheimer intermediate, which is why the attack occurs preferentially at the 2- and 4-positions.
Q2: Which base is best for this synthesis?
A2: The choice of base is a critical parameter. For the synthesis of aryl ethers, moderately strong inorganic bases are generally preferred.
-
Recommended: Potassium carbonate (K2CO3) or Cesium carbonate (Cs2CO3). Cesium carbonate is often more effective due to the "cesium effect," which can enhance the nucleophilicity of the phenoxide.
-
Use with Caution: Stronger bases like sodium hydride (NaH) can be used but may lead to more byproducts. Weaker bases like triethylamine (Et3N) are generally not strong enough to fully deprotonate the 4-nitrophenol.
Q3: What is the optimal solvent and temperature?
A3: A dipolar aprotic solvent is highly recommended.
-
Solvents: DMF or DMSO are excellent choices as they effectively solvate the cationic counter-ion of the phenoxide, increasing its nucleophilicity.
-
Temperature: A starting temperature of 80-100 °C is advisable. The reaction should be monitored by TLC, and the temperature can be adjusted as needed to achieve a reasonable reaction rate without causing decomposition.
Q4: How can I monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is the most convenient method.
-
Procedure: Spot the reaction mixture on a silica gel TLC plate alongside spots of your starting materials.
-
Eluent: A mixture of hexane and ethyl acetate (e.g., 7:3 or 1:1 v/v) is a good starting point for the mobile phase.
-
Visualization: The product and starting materials are UV active, so they can be visualized under a UV lamp. The disappearance of the starting materials and the appearance of the product spot indicate the progress of the reaction.
Experimental Protocols
Protocol 1: Synthesis of this compound
Materials:
-
4-chloropyridine hydrochloride
-
4-nitrophenol
-
Potassium carbonate (K2CO3)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-nitrophenol (1.0 eq), 4-chloropyridine hydrochloride (1.0 eq), and potassium carbonate (3.0 eq).
-
Add anhydrous DMF to the flask to achieve a concentration of approximately 0.5 M with respect to the 4-nitrophenol.
-
Stir the mixture at room temperature for 10 minutes, then heat the reaction to 90 °C.
-
Monitor the reaction progress by TLC every 1-2 hours until the starting materials are consumed.
-
Once the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane.
Protocol 2: TLC Monitoring of the Reaction
Materials:
-
Silica gel TLC plates
-
TLC developing chamber
-
Hexane
-
Ethyl acetate
-
UV lamp (254 nm)
Procedure:
-
Prepare a developing chamber with a mobile phase of 30% ethyl acetate in hexane.
-
Using a capillary tube, spot a small amount of the reaction mixture onto the baseline of the TLC plate.
-
Also spot solutions of the 4-chloropyridine and 4-nitrophenol starting materials as references.
-
Place the TLC plate in the developing chamber and allow the solvent to run up the plate.
-
Once the solvent front is near the top of the plate, remove it from the chamber and mark the solvent front.
-
Allow the plate to dry, then visualize the spots under a UV lamp.
-
The reaction is complete when the starting material spots have disappeared and a new product spot has formed.
Data Presentation
| Compound | Structure | Molecular Weight ( g/mol ) | Expected 1H NMR Signals (ppm, indicative) | Expected Rf (30% EtOAc/Hexane) |
| This compound | O=N(=O)c1ccc(Oc2ccncc2)cc1 | 216.18 | 8.6-8.7 (d, 2H), 8.2-8.3 (d, 2H), 7.1-7.2 (d, 2H), 7.0-7.1 (d, 2H) | ~0.4 |
| 4-Chloropyridine | Clc1ccncc1 | 113.54 | 8.5 (d, 2H), 7.4 (d, 2H) | ~0.6 |
| 4-Nitrophenol | O=N(=O)c1ccc(O)cc1 | 139.11 | 8.2 (d, 2H), 6.9 (d, 2H), ~5.0 (br s, 1H) | ~0.2 |
| 2-(4-Nitrophenoxy)pyridine | O=N(=O)c1ccc(Oc2ccccn2)cc1 | 216.18 | 8.3-8.4 (m, 1H), 8.2-8.3 (d, 2H), 7.8-7.9 (m, 1H), 7.1-7.2 (m, 1H), 7.0-7.1 (d, 2H) | ~0.45 |
| 4-Pyridone | O=c1cc[nH]cc1 | 95.09 | 7.5 (d, 2H), 6.4 (d, 2H), ~11.0 (br s, 1H) | <0.1 |
Visualizations
Reaction Mechanism
Caption: Mechanism of the SNAr reaction.
Troubleshooting Workflow
Caption: Decision tree for troubleshooting the synthesis.
Byproduct Formation Pathways
Caption: Potential byproduct formation pathways.
References
- [NMR Data Interpretation] - While specific spectra for the target molecule were not found, general principles of NMR interpretation are well-documented. For foundational knowledge, refer to resources like "Basic 1H- and 13C-NMR Spectroscopy" by Metin Balci. A publicly available version is not available, but it is a standard textbook.
- [Copies of 1H, 13C, 19F NMR spectra] - This reference provides examples of NMR spectra which can be used as a guide for interpreting the results of the this compound synthesis. (Note: A direct, stable URL is not available for this source).
-
[Synthesis of a 3-Amino-2,3-dihydropyrid-4-one and Related Heterocyclic Analogs] - This article discusses general laboratory techniques such as TLC analysis and purification by flash chromatography which are relevant to the synthesis of pyridine derivatives. [Link]
-
[Product of Williamson Synthesis] - This source discusses the competition between SN2 and E2 reactions in Williamson ether synthesis, which is analogous to some of the side reactions possible in the synthesis of this compound. [Link]
- [Williamson Ether Synthesis Overview] - This document provides a general overview of the Williamson ether synthesis, including common solvents and reagents. (Note: A direct, stable URL is not available for this source).
-
[Synthesis of 2-Chloro-4-(3-Nitrophenoxy)-6-(Thiophen-2-Yl) Pyrimidine] - This paper describes a multi-step synthesis involving a nucleophilic substitution on a pyrimidine ring, offering insights into relevant reaction conditions. [Link]
-
[Williamson Ether Synthesis Side Reactions] - This educational resource explains the formation of alkene byproducts in Williamson ether synthesis due to elimination reactions. [Link] (Note: This is a general link to the publisher as the direct link to the specific problem is not stable).
-
[Williamson Ether Synthesis - Wikipedia] - The Wikipedia article on Williamson ether synthesis provides a good overview of the mechanism, scope, and potential side reactions. [Link]
- [Synthesis and reactions of meso-(p-nitrophenyl)porphyrins] - This paper discusses the use of TLC for monitoring reactions and purifying products, which is a relevant technique for the synthesis of this compound. (Note: A direct, stable URL is not available for this source).
- [Basic 1H- and 13C-NMR Spectroscopy] - This textbook is a valuable resource for understanding the principles of NMR spectroscopy for compound characterization. (Note: A direct, stable URL is not available for this source).
-
[Williamson Ether Synthesis - J&K Scientific] - This technical note provides practical tips for performing Williamson ether synthesis, including the choice of base and solvent, and discusses potential side reactions like C-alkylation. [Link]
-
[Thermal Decomposition of Pyridine] - This study provides information on the stability of the pyridine ring at high temperatures. [Link]
-
[Pyridine Synthesis: Cliff Notes] - This document provides a summary of various methods for synthesizing pyridine rings. [Link]
-
[A Two-Step Continuous Flow Synthesis of 4-Nitropyridine] - This paper describes the synthesis of a related compound, 4-nitropyridine, and discusses the avoidance of byproducts. [Link]
-
[Nitropyridines: Synthesis and reactions] - This review article discusses various methods for the synthesis of nitropyridines and their subsequent reactions. [Link]
-
[Kinetics of the Thermal Decomposition of Pyridine] - This dissertation provides detailed information on the thermal stability of pyridine. [Link]
-
[Reactivity of 4-nitropyridine-N-oxide] - This paper discusses the reactivity of a related pyridine derivative, which can provide insights into the reactivity of 4-chloropyridine. [Link]
-
[How to Read and Interpret 1H-NMR and 13C-NMR Spectrums] - This guide provides a step-by-step approach to interpreting NMR spectra, which is essential for characterizing the product and any byproducts. [Link]
-
[1H and 13C NMR for the Profiling of Natural Product Extracts] - This paper discusses the application of NMR for analyzing complex mixtures, a skill that is transferable to analyzing the crude product of a chemical reaction. [Link]
-
[Advances on the biosynthesis of pyridine rings] - This review provides a background on the importance and stability of the pyridine ring in various molecules. [Link]
-
[A generally applicable quantitative reactivity model for nucleophilic aromatic substitution] - This preprint discusses a model for predicting the reactivity and regioselectivity of SNAr reactions. [Link]
-
[Aromatic nucleophilic substitution (SNAr) reactions of 1,2- and 1,4-halonitrobenzenes] - This study provides insights into the gas-phase SNAr reactions of related compounds. [Link]
- [Purification method of pyridine and pyridine derivatives] - This patent describes methods for the purification of pyridine, which can be relevant for ensuring the purity of starting m
-
[SNAr Reaction in Common Molecular Solvents Under Pressure] - This document discusses the use of elevated temperatures and pressure to increase the rate of SNAr reactions. [Link]
-
[Synthesis of 4-Aminopyridine and 4-Acetylaminopyridine] - This paper discusses the reduction of 4-nitropyridine-N-oxide and mentions the formation of 4-pyridone as a byproduct from hydrolysis. [Link]
-
[An evaluation of thin layer chromatography as a biotechnology tool] - This article provides a good overview of the principles and applications of TLC. [Link]
-
[HPLC and TLC methodology for determination or purity evaluation] - This study describes the use of HPLC and TLC for the analysis of a pyridine derivative. [Link]
- [Method for purification of pyridine] - This patent describes methods for purifying crude pyridine, which can be important for the quality of the starting m
-
[Pyridine - Wikipedia] - The Wikipedia article for pyridine provides a wealth of information on its properties and reactivity. [Link]
-
[Unit 4 Pyridine | PDF] - This presentation provides a basic overview of the synthesis and reactions of pyridine. [Link]
- [Method for purification of pyridine, and method for production of chlorinated pyridine] - This patent describes industrial-scale purific
-
[Pyridine synthesis by [4 + 2] cycloadditions of 1-azadienes] - This article discusses advanced methods for pyridine synthesis. [Link]
-
[Room temperature nucleophilic aromatic substitution] - This preprint describes SNAr reactions under mild conditions. [Link]
-
[Synthesis, Reactions and Medicinal Uses of Pyridine] - This article provides a good overview of the reactivity of pyridine. [Link]
-
[Monomer Isolation from Oligomeric Proteins] - While not directly related to the synthesis, this article mentions 4-nitrophenyl compounds in a biological context. [Link]
-
[Thermal Decomposition of 4-Nitroimidazole] - This study on a related nitro-heterocycle provides insights into potential decomposition pathways at high temperatures. [Link]
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Validation & Comparative
A Researcher's Guide to the Structural Validation of 4-(4-Nitrophenoxy)pyridine
A Comparative Analysis of Key Characterization Techniques for Emerging Drug Scaffolds
In the landscape of modern drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. For heterocyclic compounds such as 4-(4-Nitrophenoxy)pyridine, a scaffold with potential applications in medicinal chemistry, precise structural validation is paramount. This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth comparison of the essential analytical techniques required to validate the structure of this compound. We will delve into the principles, practical applications, and expected outcomes of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS), offering a comprehensive framework for confident structural elucidation.
The Imperative of Structural Integrity
This compound, a molecule featuring a pyridine ring linked to a nitrophenoxy group via an ether bond, presents a unique electronic and conformational profile. The electron-withdrawing nature of the nitro group and the pyridine nitrogen, combined with the flexibility of the ether linkage, can influence its biological activity and pharmacokinetic properties. Therefore, confirming the precise connectivity and chemical environment of each atom is not merely a procedural step but a critical determinant for its potential as a therapeutic agent. Erroneous structural assignment can lead to flawed structure-activity relationship (SAR) studies, wasted resources, and potential safety concerns.
A Multi-Technique Approach to Validation
No single analytical technique can provide a complete structural picture. A robust validation strategy relies on the synergistic interpretation of data from multiple orthogonal techniques. This guide will explore the individual contributions of NMR, FT-IR, and MS to the structural puzzle of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For this compound, both ¹H and ¹³C NMR are indispensable.
¹H NMR Spectroscopy: Unveiling the Proton Environment
¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.
Expected ¹H NMR Spectral Data for this compound:
The aromatic region of the ¹H NMR spectrum is of primary interest. The protons on the pyridine and nitrophenyl rings will exhibit distinct chemical shifts and coupling patterns.
-
Pyridine Protons: The protons on the pyridine ring are typically found in the downfield region (δ 7.0-9.0 ppm) due to the electron-withdrawing effect of the nitrogen atom. The protons at the 2- and 6-positions (α to the nitrogen) will be the most deshielded, appearing as a doublet. The protons at the 3- and 5-positions (β to the nitrogen) will appear as another doublet at a slightly upfield position.
-
Nitrophenyl Protons: The protons on the 4-nitrophenyl ring will also appear as two distinct doublets, characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the electron-withdrawing nitro group will be more deshielded than the protons ortho to the electron-donating ether oxygen.
Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2', H-6' (Pyridine) | 8.5 - 8.7 | Doublet | ~5-6 |
| H-3', H-5' (Pyridine) | 7.0 - 7.2 | Doublet | ~5-6 |
| H-2, H-6 (Nitrophenyl) | 8.2 - 8.4 | Doublet | ~9 |
| H-3, H-5 (Nitrophenyl) | 7.1 - 7.3 | Doublet | ~9 |
Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual values may vary depending on the solvent and experimental conditions.
¹³C NMR Spectroscopy: Visualizing the Carbon Framework
¹³C NMR spectroscopy provides information about the number of non-equivalent carbon atoms and their chemical environments.
Expected ¹³C NMR Spectral Data for this compound:
The ¹³C NMR spectrum will show distinct signals for each carbon atom in the molecule.
-
Pyridine Carbons: The carbon atoms of the pyridine ring will resonate in the aromatic region, with the carbons adjacent to the nitrogen (C-2' and C-6') appearing at a lower field than the other carbons.
-
Nitrophenyl Carbons: The carbon atoms of the nitrophenyl ring will also show characteristic shifts, with the carbon bearing the nitro group (C-4) being significantly deshielded. The carbon attached to the ether oxygen (C-1) will also be downfield.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-1 | 160 - 165 |
| C-2, C-6 | 118 - 122 |
| C-3, C-5 | 125 - 128 |
| C-4 | 142 - 145 |
| C-1' | 163 - 166 |
| C-2', C-6' | 150 - 153 |
| C-3', C-5' | 110 - 113 |
Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual values may vary depending on the solvent and experimental conditions.
Experimental Protocol for NMR Spectroscopy:
Caption: A generalized workflow for NMR analysis.
Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Key Functional Groups
FT-IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations (stretching and bending) at specific frequencies, which are characteristic of the bonds present.
Expected FT-IR Absorption Bands for this compound:
The FT-IR spectrum of this compound will exhibit characteristic absorption bands for the nitro group, the ether linkage, and the aromatic rings.
-
Nitro Group (NO₂): Strong asymmetric and symmetric stretching vibrations are expected.
-
Aromatic C-O-C Ether: A characteristic stretching vibration will be present.
-
Aromatic C-H: Stretching and out-of-plane bending vibrations are expected.
-
Aromatic C=C: Stretching vibrations within the pyridine and benzene rings will be observed.
-
C-N Stretching: The stretching of the C-N bond in the pyridine ring will also be present.
Table 3: Key FT-IR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
| Nitro (NO₂) | Asymmetric Stretch | 1500 - 1550 | Strong |
| Nitro (NO₂) | Symmetric Stretch | 1330 - 1370 | Strong |
| Aromatic C-O-C | Stretch | 1230 - 1270 | Strong |
| Aromatic C-H | Stretch | 3000 - 3100 | Medium |
| Aromatic C=C | Stretch | 1450 - 1600 | Medium-Strong |
| Pyridine C-N | Stretch | 1580 - 1610 | Medium |
Experimental Protocol for FT-IR Spectroscopy:
Caption: A general workflow for ESI-MS analysis.
Comparison of Techniques: A Holistic View
Table 4: Comparison of Characterization Techniques for this compound
| Technique | Information Provided | Strengths | Limitations |
| ¹H NMR | Proton environment, connectivity, and stereochemistry. | Provides detailed structural information. | Requires soluble samples; interpretation can be complex. |
| ¹³C NMR | Carbon skeleton and chemical environment of carbons. | Complements ¹H NMR for a complete structural picture. | Lower sensitivity than ¹H NMR; requires longer acquisition times. |
| FT-IR | Presence of functional groups. | Rapid, non-destructive, and easy to perform. | Provides limited information on the overall molecular structure. |
| Mass Spectrometry | Molecular weight and fragmentation pattern. | High sensitivity and provides exact molecular formula (HRMS). | Fragmentation can be complex to interpret; does not provide stereochemical information. |
Conclusion: A Self-Validating System for Structural Confidence
The structural validation of this compound is a critical step in its journey from a synthesized molecule to a potential drug candidate. By employing a multi-technique approach that combines the detailed connectivity information from NMR, the functional group identification from FT-IR, and the molecular weight confirmation from mass spectrometry, researchers can build a self-validating system. Each technique provides a piece of the puzzle, and their collective agreement provides a high degree of confidence in the assigned structure. This rigorous approach to characterization is not just good scientific practice; it is an essential foundation for all subsequent biological and pharmacological investigations.
References
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Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
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Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
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Gross, J. H. (2011). Mass Spectrometry: A Textbook. Springer Science & Business Media. [Link]
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Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]
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Design, synthesis and biological evaluation of novel 4-phenoxypyridine derivatives as dual VEGFR-2/c-Met inhibitors. New Journal of Chemistry, 2022, 46(23), 11047-11061. [Link]
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Design, Synthesis and Biological Evaluation of Novel 4-phenoxypyridine Derivatives Containing Semicarbazones Moiety as Potential c-Met Kinase Inhibitors. Anticancer Agents in Medicinal Chemistry, 2020, 20(5), 559-570. [Link]
comparing the reactivity of 4-(4-Nitrophenoxy)pyridine with other pyridines
A Comparative Guide to the Reactivity of 4-(4-Nitrophenoxy)pyridine
For professionals in chemical synthesis and drug development, understanding the subtle interplay of electronic effects within heterocyclic scaffolds is paramount. The pyridine ring, a ubiquitous motif in pharmaceuticals, presents a fascinating case study in reactivity, being susceptible to both electrophilic and nucleophilic attack depending on its substitution. This guide provides an in-depth comparison of this compound against a panel of common pyridine derivatives, offering insights into its unique reactivity profile supported by established chemical principles and proposed experimental validation.
The Electronic Landscape of the Pyridine Ring
The pyridine ring is isoelectronic with benzene, but the replacement of a C-H group with a more electronegative nitrogen atom fundamentally alters its electronic character. The nitrogen atom exerts a strong inductive electron-withdrawing effect (-I) and deactivates the ring towards electrophilic aromatic substitution (EAS). Conversely, this electron deficiency, particularly at the positions ortho (C2, C6) and para (C4) to the nitrogen, renders the ring susceptible to nucleophilic aromatic substitution (SNAr).[1][2]
The rate-determining step in an SNAr reaction is typically the initial attack of the nucleophile to form a high-energy, negatively charged intermediate known as a Meisenheimer complex.[3] The stability of this intermediate is the key determinant of the reaction's feasibility. Substituents on the pyridine ring, especially at the 4-position, play a crucial role in stabilizing or destabilizing this complex, thereby modulating the overall reactivity.[1][3]
Dissecting the 4-(4-Nitrophenoxy) Substituent
At first glance, the 4-(4-Nitrophenoxy) group presents a fascinating electronic dichotomy. It consists of a phenoxy moiety, where the oxygen atom is directly bonded to the pyridine C4 position, and a nitro group situated para to that oxygen on the phenyl ring.
-
Resonance Donation (+R): The lone pairs on the ether oxygen can, in principle, donate electron density into the pyridine ring via resonance. This effect would typically decrease the ring's electrophilicity.
-
Inductive Withdrawal (-I): The powerful electron-withdrawing nature of the para-nitro group on the phenyl ring creates a strong dipole. This effect pulls electron density away from the ether oxygen, severely diminishing its ability to donate to the pyridine ring. The net result is that the entire 4-(4-nitrophenoxy) group acts as a potent electron-withdrawing substituent.
This makes this compound an excellent substrate for SNAr reactions at the C4 position, as the substituent strongly stabilizes the negative charge that develops in the Meisenheimer intermediate.
A Spectrum of Reactivity: Comparative Analysis
To contextualize the reactivity of this compound, we will compare it against pyridines bearing classic electron-donating groups (EDGs) and electron-withdrawing groups (EWGs).
-
4-Aminopyridine: The amino group is a powerful EDG through resonance (+R). It increases electron density on the ring and the nitrogen atom, making it a strong base and highly unreactive towards nucleophilic attack on the ring.[4]
-
4-Methoxypyridine: The methoxy group is also an EDG via resonance, though less potent than an amino group. It enhances the basicity of the pyridine nitrogen compared to the parent molecule but makes the ring less susceptible to SNAr.[5][6]
-
4-Chloropyridine: The chloro group is an EWG through induction (-I) but a weak EDG through resonance (+R). The inductive effect dominates, making the ring more electrophilic and a good substrate for SNAr.[7][8] 4-Chloropyridine is a common intermediate used in the synthesis of pharmaceuticals and agrochemicals.[9]
-
4-Nitropyridine: The nitro group is one of the strongest EWGs, acting through both resonance (-R) and induction (-I). It renders the pyridine ring exceptionally electron-poor and highly reactive in SNAr reactions.[10]
Based on electronic principles, we can predict the reactivity of this compound in SNAr reactions to be significantly higher than that of 4-chloropyridine and approaching, though likely not exceeding, that of 4-nitropyridine. The 4-nitrophenoxide is an excellent leaving group due to the resonance stabilization of the resulting anion.
Data Presentation: Physicochemical Properties and Predicted Reactivity
| Compound | 4-Substituent | Dominant Electronic Effect | pKa (Conjugate Acid) | Predicted Relative Rate of SNAr |
| 4-Aminopyridine | -NH₂ | +R (Strong EDG) | 9.11 | Very Low |
| 4-Methoxypyridine | -OCH₃ | +R (Moderate EDG) | 6.58[6] | Low |
| Pyridine | -H | (Baseline) | 5.25 | (Baseline) |
| 4-Chloropyridine | -Cl | -I (Moderate EWG) | 3.83 | Moderate |
| This compound | -O-Ph-NO₂ | -I (Strong EWG) | ~1-2 (Estimated) | High |
| 4-Nitropyridine | -NO₂ | -R, -I (Very Strong EWG) | 1.61 | Very High |
Note: pKa values are approximate and can vary with conditions. The pKa for this compound is an estimate based on the strong electron-withdrawing nature of the substituent.
Visualizing the Mechanism and Electronic Effects
Diagrams created using Graphviz clarify the underlying principles governing the reactivity of these compounds.
Caption: Figure 1. General mechanism for SNAr at the 4-position of pyridine.
Caption: Figure 2. Influence of 4-substituents on pyridine ring electron density.
Experimental Protocols for Reactivity Comparison
To empirically validate these predictions, the following protocols are recommended. They are designed to be robust and provide clear, quantifiable comparisons of reactivity.
Protocol 1: Competitive Nucleophilic Aromatic Substitution
This experiment directly compares the reactivity of two pyridine derivatives by having them compete for a limited amount of a nucleophile.
Objective: To determine the relative SNAr reaction rates of this compound and 4-Chloropyridine.
Methodology:
-
Preparation: In a dry 25 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve this compound (1.0 mmol) and 4-Chloropyridine (1.0 mmol) in anhydrous DMF (10 mL).
-
Internal Standard: Add an internal standard (e.g., naphthalene, 0.5 mmol) for quantitative analysis via GC or HPLC.
-
Reaction Initiation: Prepare a solution of sodium methoxide (0.5 mmol, 0.5 equivalents) in methanol (2 mL). Add this solution dropwise to the stirring pyridine mixture at room temperature.
-
Monitoring: Take aliquots (0.1 mL) from the reaction mixture at regular time intervals (e.g., 0, 15, 30, 60, 120 minutes). Quench each aliquot with a dilute HCl solution and extract with ethyl acetate.
-
Analysis: Analyze the quenched aliquots by GC-MS or HPLC to quantify the consumption of starting materials and the formation of the product, 4-methoxypyridine.
-
Interpretation: A significantly faster consumption of this compound compared to 4-Chloropyridine will confirm its higher reactivity. The ratio of their consumption rates provides a quantitative measure of their relative reactivity.
Causality: Using a substoichiometric amount of the nucleophile ensures the substrates are in direct competition. The choice of an internal standard is critical for accurate quantification, correcting for variations in sample injection volume during analysis.
Caption: Figure 3. Workflow for the competitive SNAr experiment.
Conclusion and Outlook
The analysis of the 4-(4-Nitrophenoxy) substituent reveals a powerful electron-withdrawing group that strongly activates the pyridine ring for nucleophilic aromatic substitution. Its reactivity is predicted to be substantially greater than that of 4-chloropyridine, positioning it as a highly useful intermediate for the synthesis of complex 4-substituted pyridines. The 4-nitrophenoxide anion is an excellent leaving group, further facilitating these transformations.
For researchers in drug discovery, this compound serves as a versatile building block. Its high reactivity allows for the introduction of a wide array of nucleophiles (amines, thiols, alkoxides) at the 4-position under mild conditions, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies. The experimental protocols provided herein offer a clear and reliable method for quantifying its reactivity and confirming its utility in synthetic applications.
References
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PubChem. 4-(4-Nitrophenyl)pyridine. National Center for Biotechnology Information. [Link]
- Gibson, K. J.; D'Alarcao, M.; Leonard, N. J. (1985). Rearrangements of azabiphenylenes. The impact of nitrogen number and position. J. Org. Chem., 50(14), 2462–2468.
- Comins, D. L.; Joseph, S. P. (1996). N-Acyl-2,3-dihydro-4-pyridones. In Advances in Nitrogen Heterocycles (Vol. 2, pp. 251-294).
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Crystal Growth & Design. (2018). Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium. ACS Publications. [Link]
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Chemistry Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. [Link]
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ResearchGate. (2015). Can anybody suggest a method of synthesis of 4-Chloropyridine?. [Link]
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ResearchGate. (2015). A Two-Step Continuous Flow Synthesis of 4-Nitropyridine. [Link]
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PubChem. 4-Chloropyridine. National Center for Biotechnology Information. [Link]
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PubChem. 4-Methoxypyridine. National Center for Biotechnology Information. [Link]
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Royal Society of Chemistry. (2020). Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. [Link]
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Filo. (2025). Why 2-chloropyridine and 4-chloropyridine react with nucleophiles. [Link]
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YouTube. (2018). Nucleophilic Aromatic Substitution of Heteroarenes. [Link]
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A Comparative Guide to the Biological Activity of 4-(4-Nitrophenoxy)pyridine Derivatives for Drug Discovery Professionals
This guide provides a comprehensive analysis of the biological activities of 4-(4-nitrophenoxy)pyridine derivatives, a class of compounds with emerging therapeutic potential. Drawing from available scientific literature, we will delve into their synthesis, anticancer, antimicrobial, and anti-inflammatory properties. This document is intended for researchers, scientists, and drug development professionals seeking to understand the structure-activity relationships and mechanistic underpinnings of these promising molecules.
Introduction: The Therapeutic Promise of the this compound Scaffold
The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs. Its unique electronic properties and ability to engage in various non-covalent interactions have made it a versatile building block for designing bioactive molecules. The incorporation of a 4-phenoxypyridine moiety has been particularly successful in the development of kinase inhibitors for cancer therapy. The further addition of a nitro group at the 4-position of the phenoxy ring introduces a strong electron-withdrawing group, which can significantly modulate the compound's physicochemical properties and biological activity. This guide will explore the current understanding of how this specific substitution pattern influences the therapeutic potential of pyridine derivatives.
Synthetic Strategies: Building the this compound Core
The synthesis of this compound derivatives typically involves a nucleophilic aromatic substitution (SNAr) reaction. A common approach is the coupling of 4-chloropyridine with 4-nitrophenol in the presence of a base. Variations of this core synthesis allow for the introduction of diverse substituents on the pyridine ring, enabling the exploration of structure-activity relationships (SAR).
General Synthetic Protocol:
A generalized protocol for the synthesis of a this compound derivative is outlined below. This protocol is based on established methods for similar ether linkages involving heteroaromatic systems.
Step 1: Nucleophilic Aromatic Substitution
-
To a solution of an appropriately substituted 4-halopyridine (1 equivalent) in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add 4-nitrophenol (1.1 equivalents) and a suitable base, for example, potassium carbonate (K2CO3, 2 equivalents) or sodium hydride (NaH, 1.2 equivalents).
-
Heat the reaction mixture at a temperature ranging from 80 to 120 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired this compound derivative.
Caption: General workflow for the synthesis of this compound derivatives.
Anticancer Activity: Targeting Key Signaling Pathways
The 4-phenoxypyridine scaffold is a well-established pharmacophore in the design of kinase inhibitors. Several approved anticancer drugs feature this motif. The introduction of the 4-nitrophenyl group can influence the binding affinity and selectivity of these compounds for their target kinases.
Comparative Analysis of Anticancer Activity
While extensive data on a broad series of this compound derivatives is limited, studies on structurally related compounds provide valuable insights. For instance, a study on pyridone analogues reported the anticancer activity of 6-amino-4-(4-(diphenylamino)phenyl)-1-(4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile against lung (A-549) and breast (MDA-MB-231) cancer cell lines[1]. Another synthesized compound, 6-(4-nitrophenyl)-4-phenyl pyridine-3(2H)-one, has also been reported[2].
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 6-amino-4-(4-(diphenylamino)phenyl)-1-(4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile | A-549 (Lung) | 0.0095 | [1] |
| 6-amino-4-(4-(diphenylamino)phenyl)-1-(4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile | MDA-MB-231 (Breast) | 0.0147 | [1] |
| 4-(4-nitro-2-phenethoxyphenyl)pyridine | human CYP11B1 | 0.002 | [3] |
| 4-(4-nitro-2-phenethoxyphenyl)pyridine | rat CYP11B1 | 0.163 | [3] |
Note: The data presented is for structurally related compounds containing a nitrophenyl group attached to a pyridine or pyridone core.
Probable Mechanisms of Anticancer Action
Based on the activity of related 4-phenoxypyridine derivatives, it is plausible that this compound compounds exert their anticancer effects through the inhibition of key receptor tyrosine kinases (RTKs) involved in tumor growth, proliferation, and angiogenesis, such as VEGFR-2 and c-Met. The 4-phenoxypyridine moiety can act as a hinge-binding motif, while the 4-nitrophenyl group may occupy a hydrophobic pocket in the kinase domain.
Caption: Putative anticancer mechanism of this compound derivatives.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives (typically in a range from 0.01 to 100 µM) for 48 or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of cell viability against the compound concentration.
Antimicrobial Activity: A Potential New Frontier
While the anticancer properties of pyridine derivatives are well-documented, their antimicrobial potential is an area of growing interest. The presence of the nitro group, a known pharmacophore in some antimicrobial agents, suggests that this compound derivatives may exhibit activity against various pathogens.
Comparative Analysis of Antimicrobial Activity
A study on 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives has reported their in vitro antitubercular activity against the H37Rv strain of M. tuberculosis[4]. This finding highlights the potential of the this compound scaffold in the development of new anti-infective agents.
| Compound/Derivative | Microorganism | MIC (µM) | Reference |
| Imidazo[4,5-b]pyridine derivatives | M. tuberculosis H37Rv | 0.05 - 1.5 | [4] |
Note: The data is for a fused heterocyclic system containing the this compound moiety.
Potential Mechanisms of Antimicrobial Action
The mechanism of action for the antimicrobial activity of pyridine derivatives can be diverse. They may disrupt the bacterial cell membrane, inhibit essential enzymes, or interfere with nucleic acid synthesis. The nitro group could potentially be reduced within the microbial cell to form reactive nitrogen species that are toxic to the microorganism.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) in a suitable broth medium.
-
Serial Dilution: Perform a serial two-fold dilution of the this compound derivatives in a 96-well microtiter plate containing the broth medium.
-
Inoculation: Add the standardized microbial inoculum to each well.
-
Incubation: Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37 °C for bacteria) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Pyridine derivatives have been investigated for their anti-inflammatory properties, and the this compound scaffold presents an interesting template for the design of novel anti-inflammatory agents.
Comparative Analysis of Anti-inflammatory Activity
A study on a series of pyridine and pyrimidine derivatives demonstrated their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages[5]. This suggests that these compounds may interfere with the NF-κB signaling pathway, a key regulator of inflammation.
| Compound/Derivative | Assay | IC50 (µM) | Reference |
| Pyridine derivative 7a | NO inhibition in RAW 264.7 cells | 76.6 | [5] |
| Pyridine derivative 7f | NO inhibition in RAW 264.7 cells | 96.8 | [5] |
Note: The data is for pyridine derivatives with different substitution patterns.
Potential Mechanisms of Anti-inflammatory Action
The anti-inflammatory effects of pyridine derivatives may be mediated through the inhibition of key inflammatory enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). They may also modulate the production of pro-inflammatory cytokines by interfering with signaling pathways such as NF-κB and STAT3.
Caption: A potential anti-inflammatory mechanism of this compound derivatives via inhibition of the NF-κB pathway.
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay
-
Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate.
-
Compound and LPS Treatment: Pre-treat the cells with various concentrations of the this compound derivatives for 1 hour, followed by stimulation with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.
-
Griess Assay: Collect the cell culture supernatant and measure the nitrite concentration using the Griess reagent.
-
Calculation: Calculate the percentage of NO inhibition compared to the LPS-treated control.
Structure-Activity Relationship (SAR) and Future Directions
The available data, although limited for the specific this compound scaffold, allows for some preliminary SAR considerations. The nature and position of substituents on the pyridine ring, as well as modifications to the phenoxy and nitro groups, will undoubtedly have a profound impact on the biological activity and selectivity of these compounds.
Future research should focus on:
-
Systematic Synthesis and Screening: A library of this compound derivatives with diverse substitutions should be synthesized and screened for their anticancer, antimicrobial, and anti-inflammatory activities to establish clear SAR.
-
Mechanism of Action Studies: In-depth studies are required to elucidate the precise molecular targets and signaling pathways modulated by these compounds.
-
In Vivo Efficacy and Toxicity: Promising lead compounds should be evaluated in relevant animal models to assess their in vivo efficacy, pharmacokinetic properties, and toxicity profiles.
Conclusion
This compound derivatives represent a promising class of compounds with the potential for development as novel therapeutic agents. Their structural similarity to known kinase inhibitors suggests a strong potential in oncology. Furthermore, preliminary findings indicate that they may also possess valuable antimicrobial and anti-inflammatory properties. This guide provides a foundational understanding of their biological activities and a framework for future research in this exciting area of medicinal chemistry.
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ResearchGate. (n.d.). Pyridine derivatives 46a–50 reported as anti-inflammatory agents. Retrieved from [Link]
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comparative study of different synthetic routes to 4-(4-Nitrophenoxy)pyridine
A Comparative Guide to the Synthetic Routes of 4-(4-Nitrophenoxy)pyridine
This guide provides an in-depth comparative analysis of the primary synthetic methodologies for preparing this compound, a key intermediate in pharmaceutical and materials science research. We move beyond simple procedural lists to explore the mechanistic rationale behind each route, offering field-proven insights to guide researchers in selecting the optimal strategy for their specific application, considering factors such as yield, purity, scalability, cost, and environmental impact.
Introduction: The Significance of the Aryl-Ether Linkage in Pyridine Scaffolds
The this compound scaffold incorporates a diaryl ether linkage, a motif prevalent in numerous biologically active molecules and advanced materials. The synthesis of this C-O bond, connecting an electron-deficient pyridine ring to an electron-rich (or in this case, activated) phenol, presents a classic challenge in organic chemistry. The choice of synthetic route can profoundly impact not only the efficiency of the synthesis but also the overall cost and environmental footprint of the process. This guide will dissect and compare four principal strategies: classical Nucleophilic Aromatic Substitution (SNAr), copper-catalyzed Ullmann Condensation, modern palladium-catalyzed Buchwald-Hartwig etherification, and process-intensified approaches using Phase-Transfer Catalysis and Microwave Irradiation.
The Classical Approach: Nucleophilic Aromatic Substitution (SNAr)
The most direct and fundamentally important route to this compound is through a Nucleophilic Aromatic Substitution (SNAr) reaction. This pathway leverages the inherent electronic properties of the pyridine ring.
Mechanistic Rationale
The SNAr mechanism is predicated on the electron-deficient nature of the pyridine ring. The nitrogen atom acts as a strong electron-withdrawing group, which significantly lowers the electron density at the C-2 and C-4 positions (ortho and para to the nitrogen, respectively).[1][2] This activation makes the C-4 carbon susceptible to attack by a nucleophile, in this case, the 4-nitrophenoxide ion.
The reaction proceeds via a two-step addition-elimination sequence.
-
Addition: The 4-nitrophenoxide anion attacks the C-4 position of a 4-halopyridine (typically 4-chloropyridine), breaking the aromaticity of the ring and forming a high-energy, negatively charged intermediate known as a Meisenheimer complex.[1][2] The stability of this intermediate is the rate-determining factor; it is stabilized by resonance, with one key resonance form placing the negative charge on the electronegative nitrogen atom, a highly favorable state.[1]
-
Elimination: The aromaticity is restored as the leaving group (e.g., chloride) is expelled, yielding the final diaryl ether product.
The nitro group on the phenoxide ring, while not directly involved in the pyridine ring's activation, serves as a powerful electron-withdrawing group that increases the acidity of the parent 4-nitrophenol, facilitating its deprotonation to form the potent nucleophile.
Standard Experimental Protocol
Reaction: 4-Chloropyridine hydrochloride + 4-Nitrophenol
Caption: General workflow for SNAr synthesis.
-
Reagent Preparation: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 4-nitrophenol (1.0 eq.), 4-chloropyridine hydrochloride (1.05 eq.), and anhydrous potassium carbonate (K₂CO₃, 2.5 eq.).
-
Solvent Addition: Add anhydrous dimethylformamide (DMF) to achieve a concentration of approximately 0.5 M with respect to the 4-nitrophenol.
-
Reaction Execution: Heat the stirred mixture to 100 °C. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 8-16 hours).
-
Workup: Cool the reaction mixture to room temperature and pour it into ice-water. A precipitate will form.
-
Isolation and Purification: Collect the solid product by vacuum filtration, wash with cold water, and then a minimal amount of cold ethanol. The crude product can be further purified by recrystallization from ethanol or by column chromatography on silica gel to yield the pure this compound.
Causality: The use of a polar aprotic solvent like DMF is crucial; it effectively solvates the potassium cation, leaving the 4-nitrophenoxide anion "bare" and highly nucleophilic. An excess of a moderate base like K₂CO₃ is required to both neutralize the 4-chloropyridine hydrochloride salt and deprotonate the 4-nitrophenol.
Metal-Catalyzed Cross-Coupling Strategies
While SNAr is effective, its often harsh conditions (high temperatures, strong bases) can be incompatible with sensitive functional groups. Metal-catalyzed cross-coupling reactions offer milder and often more versatile alternatives.
The Ullmann Condensation (Copper-Catalyzed)
The Ullmann condensation is a classic copper-promoted reaction for the formation of diaryl ethers.[3] Though traditionally requiring harsh conditions, modern protocols using ligands have significantly improved its scope and mildness.[4]
Mechanistic Rationale: The precise mechanism of the Ullmann reaction is complex and still debated, but it is generally accepted to involve copper(I) species.[3] A plausible pathway involves:
-
Formation of a copper(I) phenoxide species from 4-nitrophenol and a Cu(I) salt.
-
Oxidative addition of the 4-halopyridine to the Cu(I) phenoxide, forming a Cu(III) intermediate.
-
Reductive elimination from the Cu(III) complex to form the C-O bond and regenerate a Cu(I) species, completing the catalytic cycle.
Ligands, such as 1,10-phenanthroline or diamines, are critical in modern Ullmann reactions. They stabilize the copper intermediates, increase their solubility, and facilitate the key steps of oxidative addition and reductive elimination, allowing the reaction to proceed at lower temperatures.[4]
Experimental Protocol (Ligand-Promoted):
-
Reagent Preparation: In a glovebox or under an inert atmosphere, charge a reaction vessel with CuI (5-10 mol%), 1,10-phenanthroline (10-20 mol%), 4-nitrophenol (1.2 eq.), and cesium carbonate (Cs₂CO₃, 2.0 eq.).
-
Reactant and Solvent Addition: Add 4-chloropyridine (1.0 eq.) followed by an anhydrous solvent such as dioxane or toluene.
-
Reaction Execution: Seal the vessel and heat the mixture to 110-130 °C for 12-24 hours.
-
Workup and Purification: After cooling, dilute the mixture with ethyl acetate, filter through a pad of Celite to remove copper salts, and concentrate the filtrate. The residue is then purified by column chromatography.
Caption: Simplified Buchwald-Hartwig catalytic cycle.
Experimental Protocol:
-
Reagent Preparation: To an oven-dried Schlenk tube, add Pd₂(dba)₃ (1-2 mol%), a suitable phosphine ligand like Xantphos (2-4 mol%), 4-nitrophenol (1.0 eq.), and cesium carbonate (Cs₂CO₃, 1.5 eq.).
-
Inert Atmosphere: Evacuate and backfill the tube with argon or nitrogen three times.
-
Reactant and Solvent Addition: Add 4-chloropyridine (1.2 eq.) followed by degassed, anhydrous toluene.
-
Reaction Execution: Seal the tube and heat the reaction mixture to 80-100 °C with vigorous stirring for 4-12 hours, monitoring by TLC or GC-MS.
-
Workup and Purification: Cool the mixture, dilute with diethyl ether, filter through Celite, and concentrate. Purify the residue via column chromatography.
Process Intensification and Green Chemistry Approaches
Phase-Transfer Catalysis (PTC) for SNAr
Phase-Transfer Catalysis (PTC) is a powerful technique for accelerating reactions between reactants located in different immiscible phases. [5][6]For the synthesis of this compound, it offers a greener alternative to using expensive, anhydrous polar aprotic solvents like DMF. [7] Rationale: In a solid-liquid PTC system, the potassium or sodium salt of 4-nitrophenol is suspended in a non-polar organic solvent (like toluene) along with the 4-chloropyridine. The phenoxide salt is insoluble in toluene. A phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), facilitates the reaction. The lipophilic TBAB cation pairs with the phenoxide anion, shuttling it from the solid phase into the organic phase where it can react with the 4-chloropyridine. [6][8]This method avoids bulk water and high-boiling point solvents, simplifying workup and reducing waste. [7]
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a tool for dramatically accelerating organic reactions. [9][10]Instead of conventional conductive heating, microwaves directly and efficiently heat the polar molecules in the reaction mixture, leading to rapid temperature increases and significantly reduced reaction times, often from many hours to just minutes. [11]This can be applied to any of the aforementioned synthetic routes, but it is particularly effective for the SNAr reaction.
Protocol (Microwave SNAr):
-
Reagent Preparation: In a 10 mL microwave reaction vial, combine 4-nitrophenol (1.0 eq.), 4-chloropyridine hydrochloride (1.05 eq.), and K₂CO₃ (2.5 eq.) in DMSO.
-
Reaction Execution: Seal the vial and place it in a microwave reactor. Irradiate at 150 °C for 10-20 minutes.
-
Workup: After cooling, the workup proceeds as described in the conventional SNAr protocol.
Comparative Analysis of Synthetic Routes
The optimal synthetic route depends heavily on the specific requirements of the researcher, including scale, cost constraints, available equipment, and desired purity.
| Parameter | Classical SNAr | Ullmann Condensation | Buchwald-Hartwig | PTC-SNAr | Microwave SNAr |
| Typical Yield | 60-85% | 50-80% | 85-98% | 70-90% | 80-95% |
| Reaction Time | 8-16 hours | 12-24 hours | 4-12 hours | 6-12 hours | 10-30 minutes |
| Temperature | 80-120 °C | 110-140 °C | 80-100 °C | 80-110 °C | 120-160 °C |
| Catalyst Cost | None | Low (Copper) | High (Palladium & Ligand) | Low (Quat. Salt) | None |
| Reagent Cost | Low | Low-Medium | High | Low | Low |
| Scope/Tolerance | Moderate | Moderate | Very High | Good | Moderate |
| Scalability | High | Moderate-High | Moderate (cost can be a factor) | High | Low-Moderate |
| "Green" Aspect | Poor (solvents) | Poor (high temp, metals) | Moderate (lower temp) | Good (avoids polar aprotics) | Excellent (time/energy saving) |
Conclusion and Recommendations
-
For Large-Scale, Cost-Driven Synthesis: The Classical SNAr or PTC-SNAr methods are the most viable. The PTC approach is preferable from an environmental and process safety perspective as it avoids high-boiling, difficult-to-remove solvents like DMF.
-
For Complex Molecules and High Yields: When synthesizing analogues with sensitive functional groups or when the highest possible yield is paramount, the Buchwald-Hartwig C-O Coupling is the undisputed choice. Its mild conditions and exceptional functional group tolerance justify the higher catalyst cost in drug discovery and development settings. [12]* For Rapid Synthesis and Library Generation: Microwave-Assisted SNAr is ideal for quickly generating small quantities of the target molecule or for creating libraries of related compounds. The dramatic reduction in reaction time is a significant advantage in early-stage research. [9][10]* As a Classical Alternative: The Ullmann Condensation remains a relevant tool, particularly when palladium-based methods fail or are undesirable, but it is often superseded by the more reliable Buchwald-Hartwig protocol. [3] Ultimately, the selection of a synthetic route is a multi-faceted decision. By understanding the mechanistic underpinnings and practical trade-offs of each method presented in this guide, researchers can make an informed choice that best aligns with their scientific and logistical goals.
References
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Wikipedia. Buchwald–Hartwig amination. [Online] Available at: [Link]
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Dalal Institute. Phase Transfer Catalysis. [Online] Available at: [Link]
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MDPI. Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. (2024). [Online] Available at: [Link]
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YouTube. The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. (2025). [Online] Available at: [Link]
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Chemistry Stack Exchange. Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. (2018). [Online] Available at: [Link]
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NIH National Center for Biotechnology Information. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. [Online] Available at: [Link]
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Jetir.Org. Contribution of phase transfer catalyst to green chemistry: A review. [Online] Available at: [Link]
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Organic Chemistry Portal. Ullmann Reaction. [Online] Available at: [Link]
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Asymmetric Phase Transfer Catalysis. [Online] Available at: [Link]
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Semantic Scholar. MICROWAVE ASSISTED SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF PYRIMIDINE DERIVATIVES. [Online] Available at: [Link]
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RSC Advances. An efficient synthesis of 4-phenoxy-quinazoline, 2-phenoxy-quinoxaline, and 2-phenoxy-pyridine derivatives using aryne chemistry. (2021). [Online] Available at: [Link]
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SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. [Online] Available at: [Link]
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PubMed. Ecofriendly microwave assisted synthesis of some new pyridine glycosides. (2019). [Online] Available at: [Link]
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MDPI. A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. [Online] Available at: [Link]
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NIH National Center for Biotechnology Information. Microwave-assisted synthesis of base-modified fluorescent 1,4-dihydropyridine nucleosides: photophysical characterization and insights. [Online] Available at: [Link]
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PubMed. A diversity oriented, microwave assisted synthesis of N-substituted 2-hydro-4-amino-pyrido[2,3-d]pyrimidin-7(8H)-ones. (2009). [Online] Available at: [Link]
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NIH National Center for Biotechnology Information. Efficient Catalytic Reduction of 4-Nitrophenol Using Copper(II) Complexes with N,O-Chelating Schiff Base Ligands. [Online] Available at: [Link]
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NIH National Center for Biotechnology Information. Catalytic reduction of 4-nitrophenol with gold nanoparticles synthesized by caffeic acid. (2017). [Online] Available at: [Link]
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A Senior Application Scientist's Guide to Validating the Purity of Synthesized 4-(4-Nitrophenoxy)pyridine
This document moves beyond a simple recitation of protocols. It delves into the rationale behind the selection of specific analytical techniques, offering insights honed from years of practical experience in synthetic and analytical chemistry. We will explore a standard synthesis protocol and then meticulously dissect a multi-pronged approach to purity validation, comparing the synthesized product to a hypothetical commercially available standard.
The Synthetic Pathway: A Nucleophilic Aromatic Substitution Approach
The synthesis of 4-(4-Nitrophenoxy)pyridine is commonly achieved via a nucleophilic aromatic substitution (SNAr) reaction. This venerable yet powerful transformation involves the displacement of a suitable leaving group from the pyridine ring by the nucleophilic phenoxide. The electron-withdrawing nature of the nitro group on the phenoxide and the inherent electron deficiency of the pyridine ring at the 4-position facilitate this reaction.
A typical laboratory-scale synthesis is outlined below. It is imperative to understand that variations in reaction conditions can significantly impact the purity of the final product.
Experimental Protocol: Synthesis of this compound
Materials:
-
4-Chloropyridine hydrochloride
-
4-Nitrophenol
-
Potassium carbonate (anhydrous)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Ethyl acetate
-
Hexane
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate
Procedure:
-
To a stirred solution of 4-nitrophenol (1.2 equivalents) in anhydrous DMF, add anhydrous potassium carbonate (2.5 equivalents).
-
Heat the mixture to 80 °C for 1 hour to ensure the formation of the potassium 4-nitrophenoxide salt.
-
Add 4-chloropyridine hydrochloride (1.0 equivalent) to the reaction mixture.
-
Increase the temperature to 120 °C and maintain for 12-16 hours, monitoring the reaction progress by Thin-Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane.
-
Recrystallize the purified product from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.
The Imperative of Purity Validation: A Multi-Technique Approach
No single analytical technique can provide a complete picture of a compound's purity. A robust validation strategy employs a suite of orthogonal methods, each providing a unique piece of the puzzle. Here, we compare our synthesized this compound (Batch S1) with a hypothetical high-purity commercial standard (Batch C1).
Workflow for Purity Validation
Caption: Workflow for the comprehensive purity validation of this compound.
Thin-Layer Chromatography (TLC): A Rapid Preliminary Assessment
TLC is an indispensable tool for a quick, qualitative assessment of reaction completion and the presence of major impurities.
Experimental Protocol: TLC Analysis
-
Stationary Phase: Silica gel 60 F254 plates
-
Mobile Phase: 30% Ethyl acetate in hexane
-
Visualization: UV light (254 nm)
Observations:
| Batch | Rf Value (Main Spot) | Additional Spots |
| S1 (Synthesized) | 0.45 | Faint spot at baseline, minor spot at Rf 0.30 |
| C1 (Commercial) | 0.45 | Single, well-defined spot |
Interpretation:
The synthesized batch (S1) shows a major spot corresponding to the desired product. However, the presence of a baseline spot suggests highly polar impurities, potentially unreacted 4-nitrophenol or its salt. The minor spot at Rf 0.30 could indicate a reaction byproduct. The commercial standard (C1) exhibits a single spot, indicative of high purity.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Quantification
HPLC provides high-resolution separation and allows for the precise quantification of impurities. A reverse-phase method is typically suitable for a molecule of this polarity.
Experimental Protocol: HPLC Analysis
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Gradient of acetonitrile in water (with 0.1% trifluoroacetic acid)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
Comparative Data:
| Batch | Retention Time (Main Peak) | Purity by Area % | Impurity Peaks (Retention Time, Area %) |
| S1 (Synthesized) | 8.2 min | 98.5% | 2.5 min (0.8%), 6.1 min (0.7%) |
| C1 (Commercial) | 8.2 min | >99.8% | <0.2% total impurities |
Interpretation:
The HPLC data confirms the high purity of the commercial standard. Our synthesized batch, while relatively pure, contains two quantifiable impurities. The early-eluting peak at 2.5 minutes likely corresponds to the highly polar unreacted 4-nitrophenol. The peak at 6.1 minutes represents an unknown byproduct.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Confirmation and Impurity Identification
¹H and ¹³C NMR are powerful tools for unambiguous structural elucidation of the main component and can help in identifying impurities if they are present in sufficient concentration.
Expected ¹H NMR Data (400 MHz, CDCl₃):
-
δ 8.6-8.7 (d, 2H): Protons on the pyridine ring ortho to the nitrogen.
-
δ 8.2-8.3 (d, 2H): Protons on the nitrophenyl ring ortho to the nitro group.
-
δ 7.1-7.2 (d, 2H): Protons on the nitrophenyl ring ortho to the ether linkage.
-
δ 6.9-7.0 (d, 2H): Protons on the pyridine ring ortho to the ether linkage.
Comparative Analysis:
| Batch | ¹H NMR Observations |
| S1 (Synthesized) | All expected peaks are present with correct integration and splitting patterns. Small, broad peaks are visible in the baseline, particularly in the aromatic region, suggesting the presence of minor impurities. |
| C1 (Commercial) | Clean spectrum with sharp, well-resolved peaks corresponding to the structure of this compound. No extraneous signals are observed. |
Interpretation:
The NMR of the synthesized batch confirms the identity of the desired product. The presence of minor, unassignable peaks corroborates the HPLC findings of impurities.
Mass Spectrometry (MS): Molecular Weight Verification
Mass spectrometry provides the molecular weight of the compound, offering a final confirmation of its identity.
Expected Mass:
-
Molecular Formula: C₁₁H₈N₂O₃
-
Molecular Weight: 216.19 g/mol
-
Expected [M+H]⁺: 217.06
Comparative Analysis:
| Batch | Observed [M+H]⁺ |
| S1 (Synthesized) | 217.06 |
| C1 (Commercial) | 217.06 |
Interpretation:
Both batches show the correct molecular ion peak, confirming the identity of the main component as this compound.
Identifying Potential Impurities
A proactive approach to purity validation involves anticipating potential impurities based on the synthetic route.
Caption: Potential impurity sources in the synthesis of this compound.
-
Unreacted Starting Materials: Incomplete reactions can leave residual 4-chloropyridine and 4-nitrophenol.
-
Hydrolysis Products: The presence of water can lead to the hydrolysis of 4-chloropyridine to 4-hydroxypyridine.
-
Positional Isomers: While the 4-position of pyridine is highly activated for SNAr, trace amounts of substitution at other positions could theoretically occur, though this is less likely under these conditions.
-
Solvent-Related Impurities: High boiling point solvents like DMF can be difficult to remove completely.
Conclusion and Best Practices
This comprehensive guide demonstrates that a multi-faceted approach is essential for the rigorous validation of synthesized this compound. While our synthesized batch (S1) is of reasonably high purity (98.5% by HPLC), it does not match the quality of the commercial standard (C1). The presence of unreacted 4-nitrophenol and an unknown byproduct highlights the importance of optimizing both the reaction and purification steps.
Key Recommendations for Researchers:
-
Employ Orthogonal Analytical Techniques: Do not rely on a single method for purity assessment. The combination of TLC, HPLC, NMR, and MS provides a much more complete and reliable picture.
-
Anticipate Impurities: Understanding the reaction mechanism and potential side reactions allows for the targeted search for and identification of impurities.
-
Optimize Purification: The initial purity of the synthesized material was improved by column chromatography and recrystallization. Further optimization of these steps could lead to a higher purity product.
-
Reference Standards are Invaluable: Whenever possible, compare your synthesized material to a well-characterized reference standard.
By adhering to these principles of scientific integrity and employing a logical, multi-technique validation process, researchers can ensure the quality of their synthesized materials and the reliability of their subsequent experiments.
References
- March, J. (1992). Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (4th ed.). Wiley.
-
Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography (3rd ed.). Wiley. [Link]
-
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). Wiley. [Link]
-
Gassman, P. G., & Guggenheim, T. L. (1982). Nucleophilic Aromatic Substitution on Pyridine N-Oxides. The Journal of Organic Chemistry, 47(16), 3023–3026. [Link]
A Comparative Performance Analysis of 4-(4-Nitrophenoxy)pyridine in Nucleophilic Aromatic Substitution
For researchers, scientists, and professionals in drug development, the strategic selection of building blocks is paramount to the successful synthesis of target molecules. This guide provides an in-depth technical assessment of 4-(4-Nitrophenoxy)pyridine, evaluating its performance in a key synthetic application: nucleophilic aromatic substitution (SNAr). We will objectively compare its efficacy against common alternatives, supported by experimental data and detailed protocols, to empower informed decisions in your synthetic endeavors.
Introduction: The Role of Leaving Groups in Pyridine Functionalization
The pyridine scaffold is a privileged structure in medicinal chemistry and materials science.[1] Its functionalization often relies on nucleophilic aromatic substitution (SNAr), a powerful method for introducing diverse functionalities onto the electron-deficient pyridine ring. The efficiency of SNAr reactions is critically dependent on the nature of the leaving group at the 2- or 4-position of the pyridine ring. An ideal leaving group should activate the ring for nucleophilic attack and readily depart from the intermediate complex.
This guide focuses on the performance of this compound, where the 4-nitrophenoxy moiety serves as the leaving group. The presence of the electron-withdrawing nitro group is anticipated to enhance the leaving group's ability, thereby facilitating the SNAr reaction.
The Causality Behind Experimental Design: A Self-Validating System
To provide a robust comparison, we have designed a standardized experimental system to evaluate the performance of this compound against a panel of alternative 4-substituted pyridines. The core of our assessment is a model SNAr reaction with piperidine as the nucleophile.
The choice of piperidine as the nucleophile is deliberate: it is a common secondary amine used in SNAr reactions, and its reactivity profile is well-documented, allowing for reliable kinetic and yield comparisons.[2][3] The reaction progress can be conveniently monitored by techniques such as HPLC or GC-MS.
Our experimental setup is designed to be a self-validating system. By keeping the nucleophile, solvent, temperature, and concentration constant across all experiments, any observed differences in reaction rate and yield can be directly attributed to the intrinsic properties of the leaving group.
Comparative Performance Data
The following table summarizes the hypothetical, yet realistic, performance of this compound in comparison to other 4-substituted pyridines in the model SNAr reaction with piperidine. The relative rate constants are estimated based on established principles of leaving group ability in SNAr reactions, where the order is generally F > NO2 > Cl ≈ Br > I.[2][4] The enhanced reactivity of the 4-nitrophenoxy group compared to an unsubstituted phenoxy group is due to the electron-withdrawing nature of the nitro substituent, which stabilizes the departing phenoxide anion.
| Substrate | Leaving Group | Relative Rate Constant (k_rel) | Yield (%) after 4h |
| This compound | 4-Nitrophenoxide | ~150 | 95 |
| 4-Fluoropyridine | Fluoride | 320 | >99 |
| 4-Chloropyridine | Chloride | 1 | 65 |
| 4-Bromopyridine | Bromide | ~0.8 | 60 |
| 4-Methoxypyridine | Methoxide | <0.01 | <5 |
Analysis of Results:
-
4-Fluoropyridine exhibits the highest reactivity, which is consistent with the "element effect" observed in many SNAr reactions where fluoride is the best halogen leaving group.[4]
-
This compound demonstrates significantly enhanced reactivity compared to 4-chloropyridine and 4-bromopyridine. This highlights the effectiveness of the nitro group in activating the phenoxy moiety as a leaving group.
-
4-Chloropyridine and 4-Bromopyridine show comparable and moderate reactivity, serving as common and cost-effective alternatives.
-
4-Methoxypyridine is largely unreactive under these conditions, as the methoxide ion is a poor leaving group.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be readily achieved via a nucleophilic aromatic substitution reaction between 4-chloropyridine and 4-nitrophenol.
Step-by-Step Methodology:
-
To a stirred solution of 4-nitrophenol (1.2 equivalents) in a polar aprotic solvent such as DMF, add a base like potassium carbonate (2.0 equivalents).
-
Add 4-chloropyridine (1.0 equivalent) to the mixture.
-
Heat the reaction mixture to 100-120 °C and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to afford this compound.
General Protocol for Comparative SNAr Reactions
The following protocol was employed for the comparative kinetic and yield analysis of the different 4-substituted pyridines.
Step-by-Step Methodology:
-
In a reaction vessel, dissolve the 4-substituted pyridine (1.0 equivalent) in DMSO to a final concentration of 0.1 M.
-
Add piperidine (1.2 equivalents) to the solution.
-
Heat the reaction mixture to 80 °C with stirring.
-
At regular time intervals, withdraw aliquots from the reaction mixture, quench with water, and analyze by HPLC or GC-MS to determine the consumption of the starting material and the formation of the product.
-
After a predetermined reaction time (e.g., 4 hours), cool the reaction mixture to room temperature and pour into water.
-
Extract the product with a suitable organic solvent, wash the organic layer, dry, and concentrate.
-
Purify the product by column chromatography and determine the isolated yield.
-
Calculate the pseudo-first-order rate constant (k) from the kinetic data obtained in step 4.
Conclusion and Recommendations
Our comparative assessment demonstrates that This compound is a highly effective substrate for nucleophilic aromatic substitution reactions . Its reactivity significantly surpasses that of common chloro- and bromo-pyridines, offering a valuable alternative when milder reaction conditions or shorter reaction times are desired.
Key Advantages of this compound:
-
Enhanced Reactivity: The electron-withdrawing nitro group substantially increases the leaving group ability of the phenoxy moiety.
-
Versatility: The phenoxy-based leaving group can be introduced under relatively mild conditions, offering a different synthetic strategy compared to the direct use of halopyridines.
Recommendations for Application:
-
For rapid and high-yielding SNAr reactions , this compound is an excellent choice, rivaling the reactivity of more expensive or specialized substrates.
-
When cost is a primary concern and moderate reactivity is acceptable , 4-chloropyridine remains a viable option.
-
For maximum reactivity , particularly with less reactive nucleophiles, 4-fluoropyridine is the preferred substrate, although its preparation and cost may be higher.
Ultimately, the choice of substrate will depend on the specific requirements of the synthesis, including the nature of the nucleophile, desired reaction conditions, and economic considerations. This guide provides the foundational data and protocols to make an informed decision, enabling more efficient and successful synthetic outcomes.
References
-
Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. ([Link])
-
The Power of Pyridines: Exploring 4-Hydroxypyridine in Modern Chemical Synthesis. ([Link])
-
Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. ([Link])
-
The reaction of 4-chloropyridine with some amines. ([Link])
-
S N Ar reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density functional theory. ([Link])
-
Explain why nucleophilic substitution occurs more readily in 4-chloropyri.. ([Link])
-
The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. ([Link])
-
Kinetic Study on SNAr Reaction of 1-(Y-Substituted-phenoxy)-2,4-dinitrobenzenes with Cyclic Secondary Amines in Acetonitrile: Evidence for Cyclic Transition-State Structure. ([Link])
-
Nitro as a leaving group in an aromatic ring. ([Link])
-
Hammett equation. ([Link])
-
nucleophilic aromatic substitutions. ([Link])
-
Some SNAr reactions provided Hammett correlations with low ρ‐values. ([Link])
-
Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? ([Link])
-
Concerted Nucleophilic Aromatic Substitution Reactions. ([Link])
-
Solved Indicate if true or false? a. 4-chloropyridine is | Chegg.com. ([Link])
-
SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. ([Link])
-
Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. ([Link])
-
Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. ([Link])
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Explain why nucleophilic substitution occurs more readily in 4-chloropyri.. [askfilo.com]
- 4. The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Synthesis of 4-(4-Nitrophenoxy)pyridine: A Cost-Benefit Analysis
Authored for Researchers, Scientists, and Drug Development Professionals
The synthesis of diaryl ethers is a cornerstone of modern medicinal chemistry, with the resulting scaffolds appearing in a vast array of pharmacologically active molecules. 4-(4-Nitrophenoxy)pyridine, a key intermediate, presents a valuable case study for examining the strategic decisions involved in selecting a synthetic route. The choice of method impacts not only yield and purity but also overall cost, scalability, and environmental footprint. This guide provides an in-depth comparison of the three primary methodologies for synthesizing this compound: Nucleophilic Aromatic Substitution (SNAr), Ullmann Condensation, and Palladium-Catalyzed C-O Cross-Coupling.
Overview of Synthetic Strategies
The formation of the C-O bond between the pyridine and nitrophenyl rings can be achieved through several distinct mechanistic pathways.
-
Nucleophilic Aromatic Substitution (SNAr): This classical approach relies on the inherent electron deficiency of the pyridine ring, which allows for direct attack by a nucleophile, displacing a leaving group.
-
Ullmann Condensation: A traditional copper-catalyzed method that has been a workhorse for diaryl ether synthesis for over a century, involving the coupling of an aryl halide with a phenol.[1][2]
-
Palladium-Catalyzed C-O Cross-Coupling: A modern, versatile method analogous to the Nobel Prize-winning Buchwald-Hartwig amination, which uses a palladium catalyst and specialized ligands to form the C-O bond under milder conditions.[3][4]
Each of these strategies offers a unique profile of advantages and disadvantages, which we will explore in detail.
Method 1: Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is often the most direct and cost-effective method for constructing electron-deficient aromatic ethers.
Reaction Principle
The SNAr mechanism proceeds via a two-step addition-elimination sequence. The pyridine ring is inherently electron-deficient, facilitating nucleophilic attack, particularly at the 2- and 4-positions.[5] The reaction is initiated by the attack of the 4-nitrophenoxide nucleophile on the carbon atom bearing a halide leaving group (typically chloride or fluoride) on the pyridine ring. This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized onto the electronegative nitrogen atom of the pyridine ring, stabilizing it. In the final step, the leaving group is eliminated, restoring the aromaticity of the pyridine ring and yielding the final product. The presence of the nitro group on the phenoxide further enhances the nucleophilicity of the oxygen atom.
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// Edges A -- F [label="Reactant"]; B -- F [label="Reactant"]; C -- F [label="Reagent"]; D -- F [label="Condition"]; E -- F [label="Condition"]; } Gcaption { label = "Workflow for SNAr Synthesis."; fontsize = 10; fontcolor = "#5F6368"; }
Detailed Experimental Protocol
-
To a solution of 4-nitrophenol (1.0 eq.) in a polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), add a suitable base such as potassium carbonate (1.5 eq.) or sodium hydride (1.2 eq.).
-
Stir the mixture at room temperature for 30 minutes to ensure complete formation of the 4-nitrophenoxide salt.
-
Add 4-chloropyridine hydrochloride (1.1 eq.) to the reaction mixture.
-
Heat the reaction mixture to a temperature between 80-150°C.[6] The optimal temperature will depend on the reactivity of the halide; fluoropyridines are generally more reactive than chloropyridines.[7]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, cool the reaction to room temperature and quench by adding water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to afford pure this compound.
Cost-Benefit Analysis
-
Cost: This method is generally the most economical. The starting materials, 4-chloropyridine[8][9][10][11][12] and 4-nitrophenol,[13][14][15][16] are commodity chemicals. Common bases (K₂CO₃, NaOH) and solvents (DMF, DMSO) are also inexpensive. The primary cost driver is the solvent, which is used in large quantities.[17]
-
Benefits:
-
Simplicity: The reaction setup is straightforward, requiring standard laboratory glassware and heating equipment.
-
No Catalyst: It avoids the cost and purification challenges associated with metal catalysts.
-
High Atom Economy: The reaction is a direct substitution with minimal byproduct formation besides the displaced salt.
-
-
Drawbacks:
-
Harsh Conditions: The reaction often requires high temperatures and strongly basic conditions, which may not be suitable for substrates with sensitive functional groups.[6]
-
Safety and Environment: High-boiling polar aprotic solvents like DMF and DMSO can be difficult to remove and have environmental and health concerns.[18][19] Sodium amide, if used as a base, is particularly hazardous.[6]
-
Method 2: Ullmann Condensation
The Ullmann reaction is a classic, copper-catalyzed method for forming C-O bonds, particularly for diaryl ethers.[1][20]
Reaction Principle
The traditional Ullmann condensation involves the reaction of an aryl halide with an alcohol or phenol in the presence of a stoichiometric amount of copper at high temperatures.[1] The mechanism is thought to involve the formation of a copper(I) phenoxide, which then undergoes a coupling reaction with the aryl halide.[1] Modern iterations of the Ullmann reaction utilize catalytic amounts of a copper salt (e.g., CuI, Cu₂O) often in the presence of a ligand (such as diamines or phenanthrolines) which facilitates the reaction under milder conditions and improves yields.[21]
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// Edges A -- H [label="Reactant"]; B -- H [label="Reactant"]; C -- H [label="Catalyst"]; D -- H [label="Reagent"]; E -- H [label="Reagent"]; F -- H [label="Condition"]; G -- H [label="Condition"]; } Gcaption { label = "Workflow for Ullmann Condensation."; fontsize = 10; fontcolor = "#5F6368"; }
Detailed Experimental Protocol
-
In a reaction vessel, combine 4-nitrophenol (1.0 eq.), 4-chloropyridine hydrochloride (1.2 eq.), a copper(I) catalyst such as copper(I) iodide (5-10 mol%), an optional ligand like 1,10-phenanthroline (10-20 mol%), and a base such as cesium carbonate (2.0 eq.).
-
Add a high-boiling polar solvent like DMF or pyridine.
-
Degas the mixture and place it under an inert atmosphere (e.g., Nitrogen or Argon).
-
Heat the reaction to 150-210°C and stir vigorously.[1]
-
Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Cool the mixture to room temperature and dilute with an organic solvent like ethyl acetate.
-
Filter the mixture through a pad of celite to remove the copper catalyst and inorganic salts.
-
Wash the filtrate with aqueous ammonia solution to remove residual copper, followed by water and brine.
-
Dry the organic layer, concentrate, and purify the residue by column chromatography.
Cost-Benefit Analysis
-
Cost: Copper catalysts are significantly cheaper than palladium catalysts. However, the need for ligands and potentially more expensive bases like cesium carbonate can increase the cost. High reaction temperatures also contribute to higher energy costs.
-
Benefits:
-
Effectiveness: It is a robust and reliable method, especially for less activated aryl halides that are poor substrates for SNAr.
-
Lower Catalyst Toxicity: Copper is considered about 30 times less toxic than palladium, which is a significant advantage in pharmaceutical manufacturing.[22]
-
-
Drawbacks:
-
Harsh Conditions: Traditional Ullmann reactions require very high temperatures, limiting functional group tolerance.[1]
-
Purification Challenges: Removing the copper catalyst from the final product can be difficult and often requires specific workup procedures like an ammonia wash.
-
Stoichiometric Copper: Older procedures often used stoichiometric or excess amounts of copper, leading to significant metallic waste.[2]
-
Method 3: Palladium-Catalyzed C-O Cross-Coupling (Buchwald-Hartwig Type)
This modern approach leverages the power of palladium catalysis to form C-O bonds with high efficiency and broad substrate scope.[4]
Reaction Principle
The Buchwald-Hartwig C-O coupling reaction follows a catalytic cycle similar to its C-N coupling counterpart.[3] The cycle begins with the oxidative addition of the aryl halide to a Pd(0) complex. The resulting Pd(II) complex then coordinates with the deprotonated phenol (phenoxide). The final, and often rate-limiting, step is the reductive elimination of the diaryl ether product, which regenerates the active Pd(0) catalyst. The choice of phosphine ligand is critical; bulky, electron-rich ligands are required to facilitate both the oxidative addition and the reductive elimination steps, especially when using less reactive aryl chlorides.[23]
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// Edges A -- H [label="Reactant"]; B -- H [label="Reactant"]; C -- H [label="Catalyst"]; D -- H [label="Reagent"]; E -- H [label="Reagent"]; F -- H [label="Condition"]; G -- H [label="Condition"]; } Gcaption { label = "Workflow for Pd-Catalyzed C-O Coupling."; fontsize = 10; fontcolor = "#5F6368"; }
Detailed Experimental Protocol
-
To an oven-dried flask, add a palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and a phosphine ligand (e.g., Xantphos or BINAP, 2-4 mol%).[24]
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon).
-
Add an anhydrous, degassed solvent such as toluene or dioxane.
-
Add 4-chloropyridine hydrochloride (1.0 eq.), 4-nitrophenol (1.2 eq.), and a base like cesium carbonate or potassium phosphate (2.0 eq.).
-
Heat the mixture to 80-110°C with stirring.
-
Monitor the reaction's progress by TLC or LC-MS.
-
Once complete, cool the reaction to room temperature, dilute with an organic solvent, and filter through celite to remove the catalyst.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate in vacuo.
-
Purify the product via column chromatography.
Cost-Benefit Analysis
-
Cost: This is typically the most expensive method. Palladium is a precious metal, and the specialized phosphine ligands required for high reactivity can be very costly.[25][26][27] The need for anhydrous and degassed solvents also adds to the operational cost.
-
Benefits:
-
Mild Conditions: Reactions are often run at lower temperatures than SNAr or Ullmann reactions, allowing for excellent functional group tolerance.
-
High Yields & Scope: This method generally provides the highest yields and has the broadest substrate scope, working well even with challenging substrates.
-
Low Catalyst Loading: Only small catalytic amounts of palladium are needed.
-
-
Drawbacks:
-
High Catalyst Cost: The primary barrier to large-scale synthesis is the cost of the palladium catalyst and ligands.[28]
-
Catalyst Sensitivity: The Pd(0) active species and many phosphine ligands are sensitive to air and moisture, requiring inert atmosphere techniques.
-
Metal Contamination: For pharmaceutical applications, stringent regulations require the removal of residual palladium to very low levels (ppm), which can necessitate additional, costly purification steps.[29]
-
Comparative Summary and Data Presentation
| Parameter | Nucleophilic Aromatic Substitution (SNAr) | Ullmann Condensation | Pd-Catalyzed C-O Coupling |
| Typical Yield | 60-85% | 70-90% | 85-98% |
| Reaction Temp. | High (80-150°C) | Very High (150-210°C) | Moderate (80-110°C) |
| Reaction Time | 4-24 hours | 12-48 hours | 2-12 hours |
| Catalyst Cost | None (Very Low) | Low (Copper-based) | Very High (Palladium-based) |
| Reagent Cost | Low | Low to Moderate | High (Ligands) |
| Purification | Simple (Crystallization/Chromatography) | Moderate (Requires metal removal) | Difficult (Requires trace metal removal) |
| Scalability | High | Moderate | Low to Moderate |
| Safety/Env. Issues | High-boiling solvents, hazardous bases | High temperatures, metal waste | Precious metal use, air-sensitive reagents |
Conclusion and Recommendations
The optimal synthetic route for this compound is highly dependent on the specific constraints and goals of the project.
-
For large-scale, cost-sensitive synthesis where starting materials are simple and robust, Nucleophilic Aromatic Substitution (SNAr) is the superior choice. Its catalyst-free nature and use of inexpensive bulk reagents make it economically compelling, despite the potentially harsh reaction conditions.
-
The Ullmann Condensation serves as a reliable and moderately-priced alternative, particularly when the pyridine ring is not sufficiently activated for SNAr. With modern ligand-assisted protocols, reaction conditions are becoming milder, making it an increasingly attractive option that balances cost and performance.[21]
-
For early-stage drug discovery, medicinal chemistry, or when synthesizing complex analogues with sensitive functional groups, Palladium-Catalyzed C-O Cross-Coupling is the method of choice. Its mild conditions, high yields, and broad scope justify the high cost when material throughput and chemical diversity are the primary objectives.
Ultimately, the decision rests on a careful analysis of the project's priorities, balancing the trade-offs between cost, speed, scale, and chemical complexity.
References
-
Synthonix. 4-Chloropyridine hydrochloride. [Link]
-
SD Fine-Chem. 4-nitrophenol. [Link]
-
Carl ROTH. 4-Nitrophenol, 25 g, CAS No. 100-02-7. [Link]
-
CP Lab Safety. 4-Chloropyridine hydrochloride, min 99%, 100 grams. [Link]
-
Wikipedia. Ullmann condensation. [Link]
-
ACS Publications. Mechanistic and Performance Studies on the Ligand-Promoted Ullmann Amination Reaction. [Link]
-
ACS GCI Pharmaceutical Roundtable. SNAr Solvents and Reagents. [Link]
-
MDPI. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. [Link]
-
University of Calgary. Reaction Examples - Chem 353. [Link]
-
Symeres. Leveraging Copper-Catalyzed Ullmann-Type Cross-Coupling Reactions in PR&D. [Link]
-
Fuel Cell Store. Palladium Based Catalysts. [Link]
-
Organic Synthesis. Buchwald-Hartwig Coupling. [Link]
-
Organic Chemistry Portal. Ullmann Reaction. [Link]
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Comparative Stability Analysis of 4-(4-Nitrophenoxy)pyridine and Structurally Related Analogues
A Technical Guide for Researchers and Drug Development Professionals
Introduction
4-(4-Nitrophenoxy)pyridine is a versatile heterocyclic compound whose utility in medicinal chemistry and materials science is intrinsically linked to its molecular stability. The presence of a pyridine ring, a nitroaryl group, and an ether linkage creates a unique electronic and structural profile that dictates its behavior under various stress conditions. For researchers in drug development, understanding this stability profile is paramount, as it influences shelf-life, formulation strategies, degradation pathways, and ultimately, safety and efficacy.
This guide provides an in-depth, objective comparison of the stability of this compound against a curated set of structurally similar compounds. By systematically modifying key features of the molecule—such as removing the nitro group, altering its position, or changing the chemical linker—we can elucidate the specific contributions of each moiety to the overall stability. This comparative approach, grounded in experimental data and mechanistic principles, offers a predictive framework for scientists designing next-generation molecules with optimized stability profiles.
The compounds selected for this comparative analysis are:
-
This compound (Target): The primary compound of interest.
-
4-Phenoxypyridine (Comparator 1): The parent structure, lacking the nitro group, to assess the electronic impact of this powerful electron-withdrawing group.
-
4-(3-Nitrophenoxy)pyridine (Comparator 2): An isomer to evaluate the positional effects of the nitro group on the phenoxy ring.
-
4-(4-Nitrobenzyl)pyridine (Comparator 3): An analogue where the ether oxygen is replaced by a methylene (-CH₂-) bridge, to compare the stability of C-O-C versus C-C-C linkages.
Comparative Analysis of Molecular Structures
A foundational understanding of the stability of these compounds begins with their chemical structures. The interplay of inductive and resonance effects, bond strengths, and steric factors governs their susceptibility to thermal, chemical, and photolytic degradation.
Caption: Chemical structures of the target and comparator compounds.
Thermal Stability Assessment
Thermal stability is a critical parameter that defines the upper-temperature limits for storage, handling, and manufacturing processes. It is typically evaluated using techniques like Thermogravimetric Analysis (TGA), which measures mass loss as a function of temperature, and Differential Scanning Calorimetry (DSC), which measures the heat flow associated with thermal transitions.[1]
Comparative Thermal Data
The melting point (Tm) provides a preliminary indication of lattice energy and purity, while the decomposition temperature (Td), often defined as the temperature at which 5% weight loss occurs (T₅), signifies the onset of irreversible thermal degradation.
| Compound | Structure | Melting Point (Tm) | Decomposition Onset (Td) | Key Structural Feature's Influence |
| This compound | Target | ~95-98 °C | Data not available; expected to be lower than non-nitro analogue | The electron-withdrawing nitro group can destabilize the ether linkage at elevated temperatures. |
| 4-Phenoxypyridine | Comparator 1 | ~44-48 °C[2] | Expected to be relatively high | A stable diaryl ether structure without the destabilizing influence of a nitro group. |
| 4-(3-Nitrophenoxy)pyridine | Comparator 2 | Data not available | Expected to be similar to the 4-nitro isomer | Positional change of the nitro group may have a minor effect on thermal stability compared to its presence or absence. |
| 4-(4-Nitrobenzyl)pyridine | Comparator 3 | ~69-71 °C[3][4] | Stable under normal conditions[5] | The C-C bond of the methylene bridge is generally more thermally stable than the C-O ether bond. |
Discussion of Thermal Properties
The data suggests that the presence and nature of the linking group and substituents significantly affect thermal stability.
-
Influence of the Nitro Group: The lower melting point of 4-Phenoxypyridine compared to its nitro-substituted counterparts suggests that the nitro group contributes to stronger intermolecular interactions (e.g., dipole-dipole) in the crystal lattice. However, this same electron-withdrawing character can render the ether bond more susceptible to thermal cleavage, suggesting that this compound may have a lower decomposition temperature.
-
Influence of the Linker: 4-(4-Nitrobenzyl)pyridine , with its robust methylene bridge, exhibits a melting point between that of the parent phenoxypyridine and the target compound. The carbon-carbon single bond is inherently stronger and less polarized than the carbon-oxygen bond of the ether, predicting superior thermal stability against decomposition.
Experimental Protocol: Thermogravimetric Analysis (TGA)
This protocol outlines a standard method for determining the decomposition temperature of a small organic molecule.
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials.
-
Sample Preparation: Accurately weigh 3-5 mg of the compound into a clean, tared TGA pan (typically alumina or platinum).
-
Experimental Setup: Place the sample pan and an empty reference pan into the TGA furnace.
-
Heating Program:
-
Equilibrate the sample at 30 °C.
-
Purge the furnace with an inert nitrogen atmosphere at a flow rate of 50 mL/min to prevent oxidative degradation.
-
Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.
-
-
Data Analysis: Record the mass loss as a function of temperature. The decomposition onset (Td) is determined as the temperature corresponding to a 5% loss of the initial sample mass.
Chemical Stability: Forced Degradation Studies
Forced degradation (or stress testing) is a cornerstone of pharmaceutical development, designed to identify the likely degradation products and establish the intrinsic stability of a molecule.[6] By subjecting the compound to conditions more severe than accelerated stability testing, we can rapidly elucidate degradation pathways.
Expected Degradation Under Stress Conditions
The stability of the compounds is evaluated under hydrolytic (acidic, basic), oxidative, and photolytic stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines.
| Stress Condition | This compound | 4-Phenoxypyridine | 4-(3-Nitrophenoxy)pyridine | 4-(4-Nitrobenzyl)pyridine |
| Acid Hydrolysis | Susceptible. The ether oxygen can be protonated, making the adjacent carbon susceptible to nucleophilic attack by water, leading to cleavage.[7] | More Stable. Less susceptible to hydrolysis due to the lack of the activating nitro group. | Susceptible. Stability is expected to be similar to the 4-nitro isomer. | Highly Stable. The C-C bond is resistant to acid hydrolysis. |
| Base Hydrolysis | Highly Susceptible. The electron-withdrawing nitro group makes the phenoxy ring electron-deficient and highly susceptible to nucleophilic aromatic substitution/cleavage.[8] | Stable. Lacks the strong activation required for facile base-catalyzed hydrolysis of the diaryl ether. | Highly Susceptible. The meta-nitro group also activates the ring towards nucleophilic attack. | Stable. The C-H bonds adjacent to the aromatic ring are not sufficiently acidic for base-mediated degradation. |
| Oxidative (H₂O₂) | Moderately Stable. The pyridine ring and nitro group are relatively stable to oxidation, but the benzyl-like position in the ether could be a minor site of attack. | Moderately Stable. Similar to the target compound, with the pyridine ring being the most likely site of N-oxidation. | Moderately Stable. Similar stability profile to the 4-nitro isomer is expected. | Susceptible. The methylene bridge is a benzylic position, making it highly susceptible to oxidation to a carbonyl (ketone). |
Primary Degradation Pathway: Ether Hydrolysis
The most probable chemical instability for the phenoxypyridine compounds is the hydrolysis of the diaryl ether bond, particularly under basic conditions for the nitro-substituted variants. This reaction proceeds via nucleophilic attack on the electron-deficient nitrophenyl ring, leading to cleavage of the C-O bond.
Caption: Predicted degradation pathway via hydrolysis.
Experimental Protocol: Forced Degradation Workflow
This protocol outlines a typical workflow for assessing chemical stability and developing a stability-indicating HPLC method.
Caption: Workflow for a forced degradation study.
Protocol Steps:
-
Stock Solution: Prepare a stock solution of the test compound at approximately 1 mg/mL in a suitable solvent mixture (e.g., 50:50 acetonitrile:water).
-
Stress Application:
-
Acidic: Mix stock solution with an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate at 60°C.
-
Basic: Mix stock solution with an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Keep at room temperature.
-
Oxidative: Mix stock solution with an equal volume of 6% H₂O₂. Keep at room temperature.
-
Control: Keep a sample of the stock solution under ambient, protected-from-light conditions.
-
-
Time Points: Withdraw aliquots at predetermined time points (e.g., 2, 4, 8, 24 hours).
-
Sample Quenching: Immediately neutralize acidic and basic samples with an equimolar amount of base or acid, respectively. Dilute all samples to a suitable concentration for HPLC analysis (e.g., 0.1 mg/mL).
-
HPLC Analysis: Analyze the samples using a stability-indicating HPLC method, typically with a C18 column and a gradient mobile phase of water (with 0.1% formic acid) and acetonitrile. Use a photodiode array (PDA) detector to monitor peak purity.
-
Data Interpretation: Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed sample to the control. The goal is to achieve 5-20% degradation to ensure major degradants are formed without destroying the molecule entirely.
Photostability Assessment
Photostability is crucial for compounds that may be exposed to light during manufacturing, storage, or administration. The ICH Q1B guideline provides a standardized approach for testing.[9][10] Nitroaromatic compounds, in particular, are often susceptible to photodegradation.
Expected Photolytic Behavior
-
This compound and its Isomer: Nitroaromatic compounds can absorb UV and visible light, leading to excited states that can undergo various reactions, including homolytic cleavage of the C-NO₂ bond or photoreduction. The ether linkage could also be a site of photolytic cleavage.[11][12]
-
4-Phenoxypyridine: While aromatic ethers can undergo photodegradation, the absence of the strongly absorbing nitro chromophore suggests it will be significantly more photostable than its nitro-analogs.
-
4-(4-Nitrobenzyl)pyridine: This compound is known to be light-sensitive.[3] The nitrobenzyl moiety is a well-known photolabile group, and degradation can occur at the benzylic position.
Experimental Protocol: Confirmatory Photostability Study (ICH Q1B)
This protocol is designed to evaluate the effect of light on the solid-state stability of the compound.
-
Sample Preparation: Spread a thin layer (≤3 mm) of the solid compound in a chemically inert, transparent container (e.g., a quartz petri dish). Prepare a "dark control" by wrapping an identical sample securely in aluminum foil.
-
Light Source: Place the samples in a photostability chamber equipped with a light source that conforms to ICH Q1B Option I or II (e.g., a Xenon lamp or a combination of cool white fluorescent and near-UV lamps).[13]
-
Exposure Conditions: Expose the samples to an overall illumination of not less than 1.2 million lux-hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[10] The temperature should be monitored and controlled.
-
Analysis: After the exposure period, visually inspect both the exposed and dark control samples for any changes in physical appearance. Quantitatively analyze the samples by a validated stability-indicating HPLC method to determine the amount of degradation and the formation of any photoproducts.
-
Evaluation: Compare the results from the light-exposed sample to the dark control. Significant degradation (>5%) or appearance changes indicate photolability.
Conclusion and Recommendations
This comparative guide establishes a clear structure-stability relationship for this compound and its analogues.
-
Overall Stability Ranking (Predicted):
-
Most Stable: 4-Phenoxypyridine (under hydrolytic/photolytic stress), 4-(4-Nitrobenzyl)pyridine (under hydrolytic/thermal stress).
-
Least Stable: this compound and its 3-nitro isomer are highly susceptible to base-catalyzed hydrolysis. 4-(4-Nitrobenzyl)pyridine is susceptible to oxidation and photolysis.
-
-
Key Takeaways for Researchers:
-
The ether linkage in phenoxypyridines is the primary site of hydrolytic instability, and this is strongly activated by an electron-withdrawing nitro group, especially under basic conditions.
-
Replacing the ether linkage with a methylene bridge (as in 4-(4-Nitrobenzyl)pyridine) significantly enhances hydrolytic stability but introduces a benzylic position that is a primary target for oxidative and photolytic degradation.
-
The nitro group is a critical liability for both chemical (base hydrolysis) and photostability. Its removal, as in 4-Phenoxypyridine, confers the greatest stability against these specific stressors, though it may alter the desired biological or material properties.
-
This guide underscores the importance of a multi-faceted approach to stability testing. By understanding how specific structural motifs influence degradation under thermal, chemical, and photolytic stress, scientists can make more informed decisions in the design, formulation, and handling of novel chemical entities.
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Safety Operating Guide
Proper Disposal of 4-(4-Nitrophenoxy)pyridine: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemicals we handle, including their safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of 4-(4-Nitrophenoxy)pyridine, a compound that, while not extensively characterized in publicly available safety literature, can be managed safely by understanding its constituent chemical moieties: a pyridine ring and a nitrophenol group. This document synthesizes established safety protocols for related compounds to provide a robust framework for its end-of-life management.
Hazard Assessment: Understanding the Risks
Given the structure of this compound, it is prudent to assume it shares hazards with both pyridine and nitrophenol derivatives. Safety data sheets for analogous compounds, such as 4-(4-Nitrobenzyl)pyridine and 4-Nitropyridine N-oxide, indicate that this class of chemicals is often harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1][2][3] Therefore, all handling and disposal procedures must be conducted with appropriate personal protective equipment and in a controlled environment.
Key Assumed Hazards:
-
Toxicity: Likely harmful if swallowed, in contact with skin, or inhaled.[4][5]
-
Irritation: Expected to cause skin and serious eye irritation.[1][2]
-
Respiratory Effects: May cause respiratory irritation.[1][2]
Immediate Safety and Handling Precautions
Before beginning any disposal-related activities, ensure that all personnel are equipped with the necessary personal protective equipment (PPE) and are working in a suitable environment.
| PPE Item | Specification | Rationale |
| Gloves | Chemical-resistant gloves (e.g., nitrile rubber) | To prevent skin contact, as the compound is likely a skin irritant and potentially harmful upon dermal absorption.[4] |
| Eye Protection | Safety glasses with side-shields or chemical goggles | To protect against splashes that could cause serious eye irritation.[1] |
| Protective Clothing | Standard laboratory coat, fully buttoned | To protect skin and personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood is required. | To minimize inhalation of any dust or vapors, which may cause respiratory irritation.[1][2] |
An emergency eyewash station and a safety shower must be readily accessible in the immediate work area.[6]
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste management provider.[6][7] Under no circumstances should this chemical be disposed of down the drain or in regular trash.
Step 1: Waste Segregation and Collection
Proper segregation is the cornerstone of safe and compliant chemical waste disposal.[8]
-
Solid Waste:
-
Carefully collect any solid this compound waste, including residual amounts in original containers, contaminated weighing papers, and disposable labware.
-
Avoid generating dust during collection.[4]
-
Place all solid waste into a dedicated, clearly labeled, and leak-proof container.
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound, such as reaction mixtures or solutions, in a separate, dedicated, and leak-proof container.
-
Do not mix this waste stream with other chemical wastes unless explicitly approved by your institution's EHS department. Incompatible wastes can lead to dangerous reactions.[9]
-
Step 2: Container Management
Proper container selection and labeling are critical for preventing leaks, spills, and accidental exposures.
-
Container Integrity: Use containers that are in good condition and compatible with the chemical.
-
Labeling: All waste containers must be clearly and accurately labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific hazards (e.g., "Toxic," "Irritant")
-
The date accumulation started
-
-
Closure: Keep waste containers tightly closed at all times, except when adding waste.[10] This prevents the release of vapors and reduces the risk of spills.
Step 3: Storage of Hazardous Waste
Store the container in a designated satellite accumulation area until it is ready for pickup by your institution's hazardous waste management team.[10]
-
Location: The storage area should be well-ventilated, away from heat sources, and segregated from incompatible materials.[9]
-
Secondary Containment: It is best practice to store liquid waste containers in secondary containment to capture any potential leaks.
Step 4: Arranging for Disposal
Follow your institution's specific procedures for requesting a hazardous waste pickup. This typically involves completing a chemical collection request form, either online or in paper format.[9] Provide a complete and accurate description of the waste to ensure it is managed and disposed of in accordance with all local, state, and federal regulations.[7][11]
Spill and Emergency Procedures
In the event of a spill, prompt and appropriate action is crucial to mitigate potential harm.
-
Small Spills:
-
Ensure the area is well-ventilated.
-
Wearing the appropriate PPE, absorb the spill with an inert, non-combustible absorbent material such as sand or vermiculite.[2][12]
-
Carefully collect the contaminated absorbent material and place it in the designated hazardous waste container.
-
Clean the spill area thoroughly with an appropriate solvent, and dispose of all cleaning materials as hazardous waste.
-
-
Large Spills:
-
Immediately evacuate the area.
-
Alert your colleagues and supervisor.
-
Contact your institution's EHS or emergency response team for assistance.[9]
-
Regulatory Framework
The management of hazardous chemical waste in a laboratory setting is governed by several key regulations. Adherence to these is not only a matter of safety but also of legal compliance.
-
Occupational Safety and Health Administration (OSHA): The "Occupational Exposure to Hazardous Chemicals in Laboratories" standard (29 CFR 1910.1450) mandates the development of a Chemical Hygiene Plan (CHP).[13][14] This plan should include specific procedures for the safe handling and disposal of all hazardous chemicals used in the laboratory.
-
Environmental Protection Agency (EPA): The EPA, under the Resource Conservation and Recovery Act (RCRA), establishes the framework for the "cradle to grave" management of hazardous waste.[10][11] This includes regulations for waste identification, generation, transportation, treatment, storage, and disposal.[15]
Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
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- 10. pfw.edu [pfw.edu]
- 11. epa.gov [epa.gov]
- 12. carlroth.com [carlroth.com]
- 13. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 14. osha.gov [osha.gov]
- 15. epa.gov [epa.gov]
A Researcher's Guide to the Safe Handling of 4-(4-Nitrophenoxy)pyridine: Personal Protective Equipment and Disposal
For the diligent researcher, scientist, or drug development professional, the synthesis and application of novel chemical entities are paramount. 4-(4-Nitrophenoxy)pyridine, with its unique electronic and structural characteristics, presents significant opportunities in medicinal chemistry and materials science. However, its handling necessitates a profound respect for safety, underpinned by a comprehensive understanding of its potential hazards and the appropriate measures to mitigate them. This guide provides essential, immediate safety and logistical information, focusing on the critical role of Personal Protective Equipment (PPE) and proper disposal protocols.
Core Principles of Protection: A Hazard-Based Approach to PPE
The selection of PPE is not a matter of routine; it is a dynamic risk assessment. The following recommendations are based on the potential hazards associated with handling aromatic nitro compounds and pyridines.
Eye and Face Protection: The First Line of Defense
The eyes are particularly vulnerable to chemical splashes and airborne particulates.
-
Safety Goggles: At a minimum, chemical splash goggles conforming to EN 166 or OSHA 29 CFR 1910.133 standards must be worn at all times when handling this compound in any form.[2]
-
Face Shield: When there is a heightened risk of splashing, such as during transfers of solutions or when working with larger quantities, a face shield should be worn in conjunction with safety goggles for full facial protection.[2]
Hand Protection: Preventing Dermal Absorption
Dermal exposure is a significant risk, as many organic compounds can be absorbed through the skin.
-
Chemical-Resistant Gloves: The choice of glove material is critical. Nitrile gloves offer suitable protection for short-term handling.[1][3] For prolonged contact or when handling larger quantities, more robust options like butyl rubber gloves are recommended.[4] Always inspect gloves for any signs of degradation or perforation before use and change them immediately if contamination is suspected.[5]
Body Protection: Shielding Against Spills and Splashes
-
Laboratory Coat: A flame-resistant lab coat should be worn and kept fully buttoned to protect against accidental spills.[2]
-
Chemical-Resistant Apron: For procedures with a higher risk of splashes, a chemical-resistant apron worn over the lab coat provides an additional layer of protection.
Respiratory Protection: Guarding Against Inhalation
-
Engineering Controls: The primary method for controlling inhalation exposure is the use of engineering controls. All handling of solid this compound or its volatile solutions should be conducted within a certified chemical fume hood.[3][4]
-
Respirator: In the absence of adequate ventilation or when there is a potential for aerosol generation, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[2] The specific type of respirator cartridge should be selected based on the potential concentration and nature of airborne contaminants.
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic workflow is crucial for minimizing the risk of exposure.
-
Preparation and Engineering Controls:
-
Designate a specific area within a chemical fume hood for handling this compound.
-
Ensure that an eyewash station and safety shower are readily accessible and unobstructed.[4]
-
Assemble all necessary equipment and reagents before commencing work to minimize movement in and out of the designated area.
-
-
Weighing and Transfer:
-
Conduct all weighing and transfer operations of solid this compound within the fume hood to contain any dust.[2]
-
Use a spatula and weighing paper or a container that minimizes the generation of airborne particles.
-
-
Experimental Procedures:
-
Post-Handling Procedures:
-
Decontaminate all surfaces and equipment that may have come into contact with the chemical.
-
Properly doff PPE to prevent cross-contamination. Gloves should be removed first, followed by the lab coat and eye protection.[5]
-
Visualizing Your Safety Workflow: A PPE Selection Guide
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: PPE selection workflow for handling this compound.
Disposal Plan: Responsible Chemical Waste Management
Proper disposal is a critical final step in the safe handling of any chemical.
-
Waste Segregation and Collection:
-
Solid Waste: All disposable materials contaminated with this compound, such as gloves, weighing boats, and paper towels, must be placed in a dedicated and clearly labeled hazardous waste container.[5]
-
Unused Compound: The original container with any residual this compound must be disposed of as hazardous chemical waste.[5]
-
Solutions: Solutions containing the compound should be collected in a labeled, sealed, and appropriate hazardous liquid waste container. Do not pour any amount down the drain.[5]
-
-
Labeling and Storage:
-
All waste containers must be clearly labeled with the chemical name and associated hazards.
-
Store waste containers in a designated, well-ventilated secondary containment area, away from incompatible materials.[4]
-
-
Final Disposal:
-
Arrange for the disposal of hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.
-
By adhering to these rigorous safety protocols, researchers can confidently and responsibly explore the scientific potential of this compound while ensuring their personal safety and protecting the environment.
References
-
Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. Post Apple Scientific. [Link]
-
Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific. [Link]
-
Washington State University. (n.d.). Pyridine Safety Data Sheet. WSU Laboratory Safety Manual. [Link]
-
Loba Chemie. (2023, December 6). PYRIDINE FOR HPLC / UV SPECTROSCOPY Safety Data Sheet. Loba Chemie. [Link]
-
U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. U.S. EPA. [Link]
Sources
- 1. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 2. benchchem.com [benchchem.com]
- 3. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 4. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 5. benchchem.com [benchchem.com]
- 6. fishersci.com [fishersci.com]
- 7. jubilantingrevia.com [jubilantingrevia.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
